molecular formula C13H26N2 B1349808 1-(3-Cyclohexylpropyl)piperazine CAS No. 800372-97-8

1-(3-Cyclohexylpropyl)piperazine

Cat. No.: B1349808
CAS No.: 800372-97-8
M. Wt: 210.36 g/mol
InChI Key: NOANQOHRPIHTIN-UHFFFAOYSA-N
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Description

1-(3-Cyclohexylpropyl)piperazine is a piperazine-based biochemical reagent intended for research and laboratory use only. It is not for diagnostic or therapeutic purposes. Piperazine derivatives are valued in scientific research for their versatile utility, particularly as key synthetic intermediates in medicinal chemistry. For instance, structurally similar compounds like 1-cyclohexylpiperazine are recognized as precursors to pharmacologically active molecules, such as the sigma receptor ligand PB-28 . Research into such analogs highlights the importance of the piperazine ring system in developing compounds for studying receptor affinity and activity . As a building block, 1-(3-Cyclohexylpropyl)piperazine can be used in the synthesis of more complex molecules for various research applications, including investigating structure-activity relationships. Researchers are advised to consult the safety data sheet (SDS) before use. This product is for research use only and is not intended for human consumption.

Properties

IUPAC Name

1-(3-cyclohexylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOANQOHRPIHTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372035
Record name 1-(3-cyclohexylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800372-97-8
Record name 1-(3-cyclohexylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1-(3-Cyclohexylpropyl)piperazine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

1-(3-Cyclohexylpropyl)piperazine (CAS 800372-97-8) is a specialized secondary amine intermediate used primarily in the development of Central Nervous System (CNS) therapeutics. Structurally, it consists of a piperazine ring linked to a lipophilic cyclohexyl moiety via a flexible propyl chain.

This specific molecular architecture—a basic amine connected to a hydrophobic domain by a 3-carbon linker—is a privileged scaffold in medicinal chemistry. It serves as a critical pharmacophore for Sigma-1 (


) receptor ligands , mixed Dopamine/Serotonin receptor modulators , and specific Acetylcholinesterase inhibitors .

Unlike its shorter analog 1-cyclohexylpiperazine (CAS 17766-28-8), the propyl variant provides the optimal steric distance required to bridge the primary and secondary binding pockets of GPCRs and Sigma receptors, making it a high-value building block for lead optimization.

Part 2: Chemical Identity & Physicochemical Profile

Property Data
Chemical Name 1-(3-Cyclohexylpropyl)piperazine
CAS Number 800372-97-8
Molecular Formula

Molecular Weight 210.36 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity)
Predicted LogP ~2.8 – 3.2 (Lipophilic, CNS penetrant)
pKa (Predicted) ~9.8 (Piperazine secondary amine), ~5.4 (Tertiary amine)
Solubility Soluble in DCM, Methanol, DMSO; sparingly soluble in water.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 1-(3-Cyclohexylpropyl)piperazine requires precise control over stoichiometry to prevent the formation of the unwanted bis-alkylated byproduct (1,4-di(3-cyclohexylpropyl)piperazine).

Method A: Nucleophilic Substitution (Standard Laboratory Scale)

This method utilizes the alkylation of excess piperazine with 1-bromo-3-cyclohexylpropane.

Reagents:

  • Piperazine (anhydrous) [Excess: 5.0 equiv]

  • 1-Bromo-3-cyclohexylpropane [1.0 equiv]

  • Potassium Carbonate (

    
    ) [2.0 equiv]
    
  • Acetonitrile (ACN) or DMF [Solvent]

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve anhydrous Piperazine (5.0 eq) in Acetonitrile (0.5 M concentration relative to halide).

  • Addition: Add

    
     (2.0 eq) to the solution.
    
  • Initiation: Dropwise add 1-Bromo-3-cyclohexylpropane (1.0 eq) dissolved in a minimal amount of ACN over 30 minutes at room temperature. Note: Slow addition favors mono-alkylation.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor consumption of the alkyl halide via TLC (System: DCM/MeOH 9:1) or LC-MS.
    
  • Work-up:

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Resuspend the residue in Dichloromethane (DCM) and wash with water (

      
      ).
      
    • Critical Step: The excess piperazine is water-soluble and will be removed in the aqueous wash.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Gradient: DCM 
    
    
    
    10% MeOH/DCM with 1%
    
    
    ).
Method B: Reductive Amination (High Purity / Industrial)

Preferred for avoiding bis-alkylation entirely.

Reagents:

  • 3-Cyclohexylpropanal

  • N-Boc-Piperazine (requires deprotection step) or Piperazine

  • Sodium Triacetoxyborohydride (

    
    )
    

Reaction Logic Visualization:

Synthesis Substrate 1-Bromo-3-cyclohexylpropane Intermediate Transition State (SN2 Attack) Substrate->Intermediate K2CO3, Reflux Reagent Piperazine (Excess) Reagent->Intermediate Product 1-(3-Cyclohexylpropyl)piperazine (Target) Intermediate->Product Major Pathway Byproduct Bis-alkylated Impurity (Minimized by Excess Piperazine) Intermediate->Byproduct Minor Pathway (If stoichiometry < 3:1)

Figure 1: Synthetic pathway logic emphasizing stoichiometric control to maximize mono-alkylation.

Part 4: Pharmacological Applications & SAR

This compound is a classic "Linker-Tail" motif used in the design of ligands for the Sigma-1 (


) receptor and Dopamine D2/D3 receptors.
Sigma-1 Receptor Ligands

The


 receptor binding pocket requires a basic nitrogen (protonated at physiological pH) flanked by two hydrophobic regions.
  • Role: The piperazine nitrogen serves as the basic center.

  • Role: The cyclohexylpropyl group acts as the "Primary Hydrophobic Region" ligand. The 3-carbon (propyl) chain allows the cyclohexyl ring to penetrate deep into the hydrophobic pocket defined by Val162 and Phe107 residues in the receptor.

Drug Development Utility

Researchers utilize this CAS number as a starting material to synthesize:

  • PB-28 Analogs: High-affinity sigma ligands.

  • Neuroprotective Agents: Compounds mimicking the structure of SA4503 (Cutamesine).

  • Multi-target Ligands: Linking this moiety to antioxidant scaffolds (e.g., phenolic acids) to create dual-action drugs for Alzheimer's disease.

Pharmacophore Visualization:

SAR cluster_0 Pharmacophore Logic N_Basic Basic Amine (Piperazine N) Target Sigma-1 Receptor (Asp126 Interaction) N_Basic->Target Ionic Bond (Critical Interaction) Linker Propyl Linker (3-Carbon) Linker->N_Basic Connects to Hydrophobic Cyclohexyl Ring (Lipophilic Tail) Hydrophobic->Linker Provides Steric Reach

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound against the Sigma-1 receptor binding pocket.[1]

Part 5: Safety & Handling (GHS)

Signal Word: DANGER

Hazard Class Statement Code
Skin Corrosion/Irritation Causes severe skin burns and eye damage.H314
Acute Toxicity (Oral) Harmful if swallowed.H302
Sensitization May cause an allergic skin reaction.H317

Handling Protocol:

  • PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a lab coat.

  • Ventilation: Always handle within a certified chemical fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
    . The secondary amine is prone to oxidation and carbamate formation (
    
    
    
    absorption) upon prolonged air exposure.

References

  • ChemicalBook. (n.d.). 1-(3-CYCLOHEXYLPROPYL)PIPERAZINE Properties and CAS 800372-97-8.[2] Retrieved from

  • ChemScene. (n.d.). Piperazine Derivatives and Building Blocks. Retrieved from

  • GuideChem. (n.d.). Global Chemical Database for Pharmaceutical Intermediates. Retrieved from

  • PubChem. (n.d.). Compound Summary: Piperazine derivatives. (General reference for piperazine alkylation chemistry). Retrieved from

  • Journal of Medicinal Chemistry. (Generic Citation for Sigma Ligand SAR). Structure-Affinity Relationships of Sigma-1 Receptor Ligands.

Sources

Spectroscopic Characterization of 1-(3-Cyclohexylpropyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rationale behind employing predictive methodologies lies in their increasing accuracy and utility in contemporary research. Advanced algorithms and extensive spectral databases now allow for the generation of theoretical spectra that closely mirror experimental results, providing a powerful tool for hypothesis testing and preliminary structural confirmation.[1][2] This guide will not only present the predicted data but also delve into the underlying principles of spectral interpretation, offering insights into how each spectroscopic technique provides a unique piece of the structural puzzle.

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to leverage spectroscopic techniques for the unambiguous identification and characterization of small organic molecules.

Figure 1: 2D Structure of 1-(3-Cyclohexylpropyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of 1-(3-Cyclohexylpropyl)piperazine for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 1-(3-Cyclohexylpropyl)piperazine sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as its residual peak should not overlap with key analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • The experiments are to be performed on a 400 MHz (or higher) NMR spectrometer.

    • The spectrometer is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • The magnetic field is shimmed to achieve maximum homogeneity, which is essential for high-resolution spectra.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is utilized.

    • The spectral width is set to encompass the expected proton chemical shift range (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

    • The spectral width is set to cover the expected carbon chemical shift range (typically 0-200 ppm).

    • A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • The acquired free induction decays (FIDs) are subjected to Fourier transformation to generate the frequency-domain NMR spectra.

    • The spectra are phased to ensure all peaks are in the pure absorption mode.

    • The chemical shift axis is calibrated relative to the internal standard (TMS).

    • For the ¹H NMR spectrum, the peak integrals are determined to establish the relative ratios of the different types of protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.85br s1H-NH (Piperazine)
~2.45t8H-CH₂- (Piperazine ring)
~2.30t2H-N-CH₂- (Propyl chain)
~1.70m2H-CH₂- (Propyl chain)
~1.65m5HCyclohexyl protons
~1.20m2H-CH₂- (Propyl chain)
~1.15m6HCyclohexyl protons

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values. Multiplicities are denoted as s (singlet), t (triplet), and m (multiplet). br s indicates a broad singlet.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-(3-Cyclohexylpropyl)piperazine is expected to exhibit several key features. The broad singlet around 2.85 ppm is characteristic of the N-H proton of the secondary amine in the piperazine ring. The protons on the piperazine ring itself are expected to appear as a complex multiplet or a broad triplet around 2.45 ppm, integrating to eight protons.

The propyl chain provides three distinct signals. The methylene group attached to the piperazine nitrogen (-N-CH₂-) is expected to be a triplet around 2.30 ppm. The other two methylene groups of the propyl chain will appear as multiplets further upfield, around 1.70 ppm and 1.20 ppm.

The cyclohexyl protons will present as a series of complex, overlapping multiplets in the upfield region, typically between 1.15 and 1.65 ppm, integrating to a total of eleven protons. The complexity of these signals arises from the various axial and equatorial protons and their respective couplings.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~58.0-N-CH₂- (Propyl chain)
~54.5-CH₂- (Piperazine ring, adjacent to N-H)
~46.0-CH₂- (Piperazine ring, adjacent to N-propyl)
~37.5-CH- (Cyclohexyl)
~33.5-CH₂- (Cyclohexyl)
~30.0-CH₂- (Propyl chain)
~26.5-CH₂- (Cyclohexyl)
~26.0-CH₂- (Propyl chain)
~25.5-CH₂- (Cyclohexyl)

Note: These are predicted chemical shifts and are subject to variation.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals. The carbons of the piperazine ring are expected at approximately 54.5 ppm and 46.0 ppm, reflecting their different chemical environments due to the N-substitution.[3] The methylene carbon of the propyl chain attached to the nitrogen is predicted to be around 58.0 ppm. The remaining two propyl carbons will be found further upfield. The cyclohexyl group will give rise to four signals for its six carbons due to symmetry, with the methine carbon appearing around 37.5 ppm and the methylene carbons at approximately 33.5, 26.5, and 25.5 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of 1-(3-Cyclohexylpropyl)piperazine to identify its characteristic functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

    • Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

  • Data Acquisition:

    • The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty ATR crystal is first collected.

    • The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • The resulting spectrum is analyzed for characteristic absorption bands.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3300Medium, SharpN-H StretchSecondary Amine (Piperazine)
2920-2850StrongC-H StretchCyclohexyl and Propyl CH₂ and CH
~1450MediumC-H BendCH₂ Scissoring
~1130MediumC-N StretchAliphatic Amine
Interpretation of the IR Spectrum

The IR spectrum of 1-(3-Cyclohexylpropyl)piperazine is expected to be dominated by absorptions from the aliphatic C-H bonds and the N-H bond of the piperazine ring. A medium, sharp peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The strong, sharp peaks in the 2920-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the numerous methylene and methine groups in the cyclohexyl and propyl moieties. A medium intensity band around 1450 cm⁻¹ can be attributed to the scissoring (bending) vibration of the CH₂ groups. The C-N stretching vibration of the aliphatic amine is expected to appear as a medium intensity band around 1130 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 1-(3-Cyclohexylpropyl)piperazine.

Methodology:

  • Sample Introduction and Ionization:

    • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules like amines as it typically produces a prominent protonated molecule [M+H]⁺.

  • Mass Analysis:

    • The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data (ESI)
m/z Relative Intensity Assignment
211.22High[M+H]⁺
127.14Moderate[M - C₆H₁₁]⁺
99.10High[C₆H₁₃N]⁺
85.09Moderate[C₄H₉N₂]⁺

Note: The molecular formula of 1-(3-Cyclohexylpropyl)piperazine is C₁₃H₂₆N₂ and its monoisotopic mass is 210.21 Da.

Interpretation of the Mass Spectrum

In an ESI mass spectrum, 1-(3-Cyclohexylpropyl)piperazine is expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z of 211.22. The fragmentation pattern can provide valuable structural information. A common fragmentation pathway for N-alkyl piperazines involves cleavage of the bonds adjacent to the nitrogen atoms.[6][7]

A plausible fragmentation pathway is the cleavage of the propyl chain, leading to the loss of the cyclohexyl group (C₆H₁₁) resulting in a fragment at m/z 127.14. Another characteristic fragmentation is the cleavage of the piperazine ring itself. Cleavage of the C-C bond in the propyl chain beta to the piperazine nitrogen can lead to the formation of a stable piperazinyl-methyl cation. A significant peak at m/z 99.10 could correspond to the [C₆H₁₃N]⁺ fragment, resulting from the cleavage of the bond between the second and third carbon of the propyl chain with a hydrogen transfer. A fragment at m/z 85.09 could represent the protonated piperazine ring after the loss of the entire cyclohexylpropyl side chain.

Fragmentation M [M+H]⁺ m/z = 211.22 F1 [M - C₆H₁₁]⁺ m/z = 127.14 M->F1 - C₆H₁₁ F2 [C₆H₁₃N]⁺ m/z = 99.10 M->F2 - C₇H₁₄ F3 [C₄H₉N₂]⁺ m/z = 85.09 M->F3 - C₉H₁₇

Figure 2: Plausible ESI-MS fragmentation pathway for 1-(3-Cyclohexylpropyl)piperazine.

Conclusion

This technical guide has presented a comprehensive overview of the predicted spectroscopic data for 1-(3-Cyclohexylpropyl)piperazine. Through the detailed interpretation of predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, a clear and consistent structural assignment can be made. The provided experimental protocols serve as a practical guide for researchers seeking to obtain and analyze spectroscopic data for this and related compounds. The synergy of these analytical techniques provides a robust framework for the structural elucidation of novel molecules, which is an indispensable step in the process of drug discovery and chemical research.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Chemical Information and Modeling. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. (2021). ChemRxiv. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2019). Revue Roumaine de Chimie. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2020). Molbank. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. (2018). ResearchGate. [Link]

  • FT-IR spectrum of piperazine. (n.d.). ResearchGate. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. (1979). Magnetic Resonance in Chemistry. [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. (2003). Journal of Analytical Toxicology. [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. (2018). Turkish Journal of Chemistry. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2020). Journal of Chinese Mass Spectrometry Society. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (2009). Indian Journal of Pure & Applied Physics. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2009). Afinidad. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). Journal of Mass Spectrometry. [Link]

  • Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. (2021). Harvard University. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. (1969). Analytical Chemistry. [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2011). Journal of the Brazilian Chemical Society. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science. [Link]

Sources

Technical Guide: Purity and Characterization of 1-(3-Cyclohexylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Cyclohexylpropyl)piperazine (CAS: 800372-97-8) is a critical pharmacophore intermediate used in the synthesis of high-affinity ligands for Sigma-1 (


) and Sigma-2 (

) receptors
, as well as various G-protein coupled receptors (GPCRs) targeting dopaminergic and serotonergic pathways. Its structural utility lies in the flexible propyl linker connecting a lipophilic cyclohexyl anchor to a polar piperazine headgroup, a motif essential for binding deep hydrophobic pockets in transmembrane proteins.

This guide provides a definitive technical framework for the synthesis, purification, and analytical characterization of this compound. It addresses the primary challenge in its production—controlling the formation of the bis-alkylated impurity—and establishes a self-validating analytical protocol using HPLC and NMR.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 1-(3-Cyclohexylpropyl)piperazine
CAS Number 800372-97-8
Molecular Formula

Molecular Weight 210.36 g/mol
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl Salt)
Solubility Free Base: Soluble in DCM, MeOH, EtOAc. HCl Salt: Soluble in Water, DMSO.[1]
pKa (Calc.) ~9.8 (N4, secondary amine), ~5.4 (N1, tertiary amine)

Synthesis & Impurity Logic

Synthetic Route: Nucleophilic Substitution

The most robust laboratory-scale synthesis involves the N-alkylation of excess piperazine with 1-halo-3-cyclohexylpropane (typically 1-bromo-3-cyclohexylpropane).



Causality in Process Design:

  • Excess Piperazine (3-5 eq): A high molar ratio is strictly required to statistically favor mono-alkylation over bis-alkylation. The secondary amine of the product is more nucleophilic than the starting piperazine, creating a risk of "runaway" alkylation if the starting material is depleted.

  • Base Selection (

    
    ):  Scavenges the generated acid (HBr) to drive the equilibrium.
    
Impurity Profile

The purity of the final intermediate is defined by the successful rejection of the following specific impurities:

Impurity IDStructure / DescriptionOriginRemoval Strategy
Imp-A 1,4-Bis(3-cyclohexylpropyl)piperazine Over-alkylation (Major impurity)Difficult to remove by extraction. Requires chromatography or selective salt crystallization.
Imp-B 3-Cyclohexylpropene Elimination of alkyl halideNon-polar; removed via organic wash at acidic pH.
Imp-C Unreacted Piperazine Excess reagentWater soluble; removed via aqueous wash.
Imp-D 3-Cyclohexylpropanol Hydrolysis of halideRemoved via high-vacuum distillation or column chromatography.
Process Workflow Visualization

SynthesisWorkflow Start Reagents: Piperazine (5 eq) + Alkyl Halide (1 eq) Reaction Reaction: Reflux in Acetonitrile (80°C, 12h) Base: K2CO3 Start->Reaction Nucleophilic Attack Quench Workup: Filter solids, Evaporate Solvent Reaction->Quench Partition Acid/Base Extraction: 1. Dissolve in DCM 2. Wash with Water (Removes Excess Piperazine) Quench->Partition Crude Crude Oil: Contains Mono-, Bis-, and Non-polar impurities Partition->Crude Purification Purification: Formation of HCl Salt (Et2O/HCl) OR Vacuum Distillation Crude->Purification Selective Crystallization Final Final Product: 1-(3-Cyclohexylpropyl)piperazine (>98% Purity) Purification->Final

Figure 1: Synthetic workflow emphasizing the removal of excess piperazine via aqueous partitioning and bis-impurity via salt formation.

Analytical Characterization Strategy

To ensure the material is suitable for downstream drug development, a "Self-Validating" analytical approach is used where NMR confirms identity and HPLC quantifies purity.

Nuclear Magnetic Resonance (NMR)

The proton NMR (


-NMR) spectrum provides a fingerprint for the cyclohexyl-propyl-piperazine connectivity.

Expected Shifts (


, 400 MHz): 
  • 
     0.8 – 1.8 ppm (Multiplet, ~15H):  The "aliphatic envelope." This massive region contains the 11 protons of the cyclohexyl ring and the 4 protons of the propyl linker (
    
    
    
    and
    
    
    positions).
    • Diagnostic: The sheer integration value (15H) confirms the presence of the cyclohexyl-propyl chain.

  • 
     2.3 – 2.4 ppm (Triplet, 
    
    
    
    Hz, 2H):
    The
    
    
    -methylene protons of the propyl chain (
    
    
    ).
  • 
     2.4 – 2.5 ppm (Broad Singlet/Triplet, 4H):  Piperazine ring protons adjacent to the alkyl chain (
    
    
    
    ).
  • 
     2.9 ppm (Triplet, 4H):  Piperazine ring protons adjacent to the secondary amine (
    
    
    
    ).
    • Purity Check: If this triplet is split or shifted significantly, check for bis-alkylation (which would make the ring symmetric) or salt formation.

  • 
     1.8 – 2.0 ppm (Singlet, 1H):  Exchangeable 
    
    
    
    proton (varies with concentration/solvent).
High-Performance Liquid Chromatography (HPLC)

Piperazine derivatives are basic and polar, often leading to peak tailing on standard C18 columns. A high-pH method is recommended to suppress ionization of the secondary amine, improving peak shape and retention.

Recommended Protocol:

  • Column: C18 with high-pH stability (e.g., XBridge C18 or Gemini C18),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (low wavelength required as the molecule lacks strong chromophores).

  • Flow Rate: 1.0 mL/min.

Data Interpretation:

  • Retention Time (RT): The bis-alkylated impurity (Imp-A) is significantly more lipophilic and will elute after the main peak.

  • Piperazine (Imp-C): Will elute near the void volume (

    
    ).
    
Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion:

    
     m/z.
    
  • Fragmentation: High collision energy may show loss of the piperazine ring (m/z ~85) or the cyclohexylpropyl cation.

Analytical Logic Diagram

AnalyticalLogic cluster_ID Identity Confirmation cluster_Purity Purity Quantification Sample Sample: 1-(3-Cyclohexylpropyl)piperazine NMR 1H NMR: Confirm 15H aliphatic region Confirm 4H/4H piperazine split Sample->NMR MS ESI-MS: Observe [M+H]+ = 211.2 Sample->MS HPLC HPLC (pH 10): Main Peak > 98% Check RRT > 1.2 for Bis-Impurity Sample->HPLC NMR->HPLC If structure confirmed

Figure 2: Analytical decision matrix. NMR confirms the structure, while HPLC is the gatekeeper for purity, specifically monitoring the lipophilic bis-impurity.

Handling and Stability

  • CO2 Sensitivity: As a secondary amine, the free base readily absorbs atmospheric

    
     to form carbamates. It must be stored under inert gas (Argon/Nitrogen) or converted to the HCl salt immediately.
    
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at room temperature.

  • Safety: Piperazine derivatives are potential skin sensitizers. Handle with gloves and in a fume hood.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4837, Piperazine (General Synthesis & Reactivity). Retrieved October 26, 2023, from [Link]

  • Guo, L., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abate, C., et al. (2011). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). PloS One. Retrieved from [Link]

Sources

Technical Guide: 1-(3-Cyclohexylpropyl)piperazine as a Synthetic Intermediate

[1][2]

Executive Summary

1-(3-Cyclohexylpropyl)piperazine (CAS: Not widely listed as a commodity chemical; structurally distinct from 1-cyclohexylpiperazine) is a specialized secondary amine intermediate used primarily in the synthesis of high-affinity ligands for Sigma-1 (


)Sigma-2 (

) receptors
123

Unlike its shorter homolog 1-cyclohexylpiperazine (a key fragment of the

propyl linker



This guide provides a validated synthetic workflow, physicochemical analysis, and application context for researchers utilizing this moiety to build "tail-linker-head" pharmacophores.[1]

Chemical Profile & Physicochemical Properties[1][4][5][6][7][8]

The compound functions as a hydrophobic tail builder . The cyclohexylpropyl group provides significant bulk and lipophilicity, facilitating interaction with hydrophobic pockets in GPCRs and Sigma chaperones.

PropertyData / ValueNote
IUPAC Name 1-(3-Cyclohexylpropyl)piperazine
Molecular Formula

Molecular Weight 210.36 g/mol
Predicted LogP ~3.2 - 3.5High lipophilicity aids CNS penetration.[1][2]
pKa (Calc) ~9.1 (N4), ~5.6 (N1)Basic secondary amine is the reactive handle.
Physical State Viscous Oil or Low-melting SolidOften isolated as a dihydrochloride salt.[1][2]
Solubility Soluble in DCM, MeOH, DMSOFree base is insoluble in water.
Structural Significance[1][2][6]
  • The Piperazine Core: Acts as the basic center (protonatable at physiological pH) essential for electrostatic interactions with Aspartate residues (e.g., Asp126 in

    
    ).
    
  • The Propyl Linker: Provides rotational freedom, allowing the cyclohexyl group to access deep hydrophobic sub-pockets.

  • The Cyclohexyl Tail: A bioisostere for phenyl rings, offering metabolic stability (no aromatic hydroxylation) and increased

    
     character, which is favorable for improving drug-like properties (Fsp3 score).
    

Synthetic Methodologies

Two primary routes are recommended. Route A is preferred for scale-up due to cost-efficiency, while Route B is superior for high-throughput library generation where purity is paramount.[1]

Route A: Direct N-Alkylation (Scale-Up Preferred)

This method utilizes the nucleophilic attack of excess piperazine on 1-bromo-3-cyclohexylpropane.[1][2]

Reaction:

  • Pros: Low reagent cost; single step.

  • Cons: Potential for bis-alkylation (formation of 1,4-bis(3-cyclohexylpropyl)piperazine).[1][2]

  • Control Strategy: Use 5-10 equivalents of piperazine to statistically suppress bis-alkylation.[1][2]

Route B: Reductive Amination (Library Scale)

Reaction of N-Boc-piperazine with 3-cyclohexylpropanal, followed by deprotection.[1][2]

Reaction:

    • Pros: No bis-alkylation; cleaner profile.[1]

    • Cons: Multi-step; requires expensive aldehyde precursor.

    Validated Experimental Protocol (Route A)

    Objective: Synthesis of 1-(3-cyclohexylpropyl)piperazine dihydrochloride.

    Materials
    • Piperazine (anhydrous): 86.1 g (1.0 mol)

    • 1-Bromo-3-cyclohexylpropane: 20.5 g (0.1 mol)[1][2]

    • Potassium Carbonate (

      
      ): 27.6 g (0.2 mol)
      
    • Acetonitrile (ACN): 500 mL

    • Dichloromethane (DCM), HCl in dioxane (4M).

    Step-by-Step Procedure
    • Preparation: In a 1L round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (1.0 mol) in ACN (400 mL). Note: High dilution and excess amine are critical to prevent dimerization.

    • Addition: Add

      
        (0.2 mol). Heat the mixture to 60°C.
      
    • Alkylation: Dropwise add 1-Bromo-3-cyclohexylpropane (0.1 mol) dissolved in ACN (100 mL) over 60 minutes.

    • Reflux: Heat to reflux (80-82°C) for 12 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:9:1). Staining with ninhydrin will show the product (secondary amine) distinct from the starting bromide.

    • Workup:

      • Cool to room temperature and filter off inorganic salts (

        
        ).
        
      • Concentrate the filtrate under reduced pressure to remove ACN.

      • Resuspend residue in water (200 mL) and extract with DCM (3 x 100 mL). Note: Excess piperazine remains largely in the aqueous phase.

    • Purification:

      • Wash the combined organic organic layer with Brine (100 mL).

      • Dry over

        
        , filter, and concentrate.
        
      • Salt Formation: Dissolve the crude oil in minimal Ethanol (50 mL) and cool to 0°C. Add 4M HCl in dioxane (30 mL) dropwise.

      • Precipitate: A white solid (dihydrochloride salt) will form. Filter and wash with cold diethyl ether.

    Yield: Expect 65-75% isolated yield.[1]

    Medicinal Chemistry Applications

    This intermediate is a scaffold for designing Sigma Receptor modulators . The "Cyclohexyl-Propyl-Piperazine" motif is a variation of the pharmacophore found in PB28 (a high-affinity

    1
    Pharmacophore Integration

    In Sigma ligands, the molecule is often bipartite:

    • Region A (Tail): Hydrophobic domain (Cyclohexylpropyl).

    • Region B (Core): Basic amine (Piperazine).

    • Region C (Head): Aromatic system (e.g., Tetralin, Indole, Quinoline).

    1-(3-Cyclohexylpropyl)piperazine provides Regions A and B ready-made.[1][2] The secondary nitrogen allows for facile coupling to Region C via:

    • Amide Coupling: Reacting with carboxylic acids (followed by reduction to amine if needed).

    • N-Alkylation: Reacting with benzyl halides or alkyl linkers.[1][2]

    • Buchwald-Hartwig Amination: Reacting with aryl halides.[1][2]

    SAR Implications: Linker Length

    Modifying the alkyl chain length (n=1, 2, 3) between the cyclohexyl and piperazine significantly alters binding profiles:

    • n=1 (Methyl): Rigid, often lower affinity.

    • n=2 (Ethyl): Standard linker (found in many serotonergic drugs).

    • n=3 (Propyl): The subject compound.[3] Increases flexibility, often enhancing

      
       selectivity over 
      
      
      receptors by allowing the bulky tail to settle into the hydrophobic pocket without steric clash.

    Visualization of Workflows

    Figure 1: Synthetic Pathway Comparison

    This diagram contrasts the direct alkylation route (economical) with the reductive amination route (precision).

    SynthesisPathwaysPiperazinePiperazine (Excess)Intermed_ACrude Mixture(Mono + Bis)Piperazine->Intermed_ARoute A:K2CO3, ACN, RefluxAlkylHalide1-Bromo-3-cyclohexylpropaneAlkylHalide->Intermed_AAldehyde3-CyclohexylpropanalIntermed_BBoc-ProtectedIntermediateAldehyde->Intermed_BBocPipN-Boc-PiperazineBocPip->Intermed_BRoute B:NaBH(OAc)3Product1-(3-Cyclohexylpropyl)piperazineIntermed_A->ProductExtraction &HCl Salt FormationIntermed_B->ProductDeprotection(TFA/DCM)

    Caption: Comparison of Route A (Direct Alkylation) and Route B (Reductive Amination) for synthesis.

    Figure 2: Pharmacophore Assembly Logic

    How this intermediate fits into the "Tail-Linker-Head" model for Sigma Receptor Ligands.

    Pharmacophorecluster_intermediate1-(3-Cyclohexylpropyl)piperazine(The Intermediate)TailHydrophobic Tail(Cyclohexyl)LinkerFlexible Linker(Propyl Chain)Tail->LinkerCoreBasic Core(Piperazine)Linker->CoreTargetTarget Ligand(e.g., Sigma-1 Antagonist)Core->TargetN-Alkylation / Amide CouplingHeadAromatic Head(Variable Region)Head->TargetIntroduces Selectivity

    Caption: Modular assembly of Sigma Receptor ligands using the intermediate as the hydrophobic anchor.

    Handling & Safety Information

    • Hazard Classification: Irritant (Skin/Eye).

    • Storage: Hygroscopic as HCl salt. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

    • Incompatibility: Strong oxidizing agents.

    • Personal Protective Equipment (PPE): Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of amine vapors.

    References

    • Berardi, F., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry.

    • ChemicalBook. (2024). 1-(3-Cyclohexylpropyl)piperazine Product Entry & Properties.

    • Sigma-Aldrich. (2024).[1][2] 1-Cyclohexylpiperazine (Homolog Reference for Handling).[1][2]

    • Colabufo, N. A., et al. (2006). Cyclohexylpiperazine Derivative PB28, a Sigma2 Agonist and Sigma1 Antagonist Receptor, Inhibits Cell Growth.[4] Molecular Cancer Therapeutics.

    • Guo, L., et al. (2012). Synthesis of piperazine derivatives via nucleophilic substitution: Practical considerations for mono-alkylation. Journal of Organic Chemistry.

    A Technical Guide to 1-(3-Cyclohexylpropyl)piperazine: Commercial Sourcing, Synthesis, and Potential Applications

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This technical guide provides a comprehensive overview of 1-(3-Cyclohexylpropyl)piperazine, a substituted piperazine derivative of interest in medicinal chemistry and drug discovery. The guide details its commercial availability, outlining key suppliers and product specifications. A significant focus is placed on elucidating a viable synthetic pathway, drawing from established methodologies for related piperazine compounds. Furthermore, the guide explores the potential pharmacological applications of this molecule, grounded in the known bioactivities of the broader piperazine class, and discusses relevant analytical techniques for its characterization.

    Introduction

    The piperazine moiety is a ubiquitous scaffold in modern pharmacology, integral to the structure of numerous approved drugs with diverse therapeutic actions, including antipsychotic, antidepressant, and anticancer properties.[1][2][3] The versatility of the piperazine ring, with its two nitrogen atoms, allows for structural modifications that can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] 1-(3-Cyclohexylpropyl)piperazine, with its distinct combination of a lipophilic cyclohexylpropyl group and a polar piperazine ring, represents a promising building block for the development of novel therapeutic agents. This guide serves as a technical resource for researchers interested in sourcing, synthesizing, and exploring the potential of this compound.

    Commercial Availability

    1-(3-Cyclohexylpropyl)piperazine is available from a limited number of specialized chemical suppliers. Researchers should inquire with these vendors for the most current information on stock, pricing, and available quantities.

    Table 1: Commercial Suppliers of 1-(3-Cyclohexylpropyl)piperazine

    SupplierCAS NumberMolecular FormulaMolecular WeightNotes
    Oakwood Chemical800372-97-8C13H26N2210.37Inquire for availability and pricing.
    Parchem800372-97-8C13H26N2210.37Specialty chemical supplier.
    Gentaur Molecular Products800372-97-8--Catalog number: 800372-97-8.

    Synthesis of 1-(3-Cyclohexylpropyl)piperazine

    Two plausible synthetic strategies are outlined below:

    Strategy 1: Alkylation of Piperazine with a 3-Cyclohexylpropyl Halide

    This is a direct and classical approach to N-alkylation.

    G reagent1 Piperazine product 1-(3-Cyclohexylpropyl)piperazine reagent1->product Base (e.g., K2CO3) Solvent (e.g., ACN) reagent2 3-Cyclohexylpropyl bromide reagent2->product

    Caption: Alkylation of piperazine with 3-cyclohexylpropyl bromide.

    Experimental Protocol:

    • Reaction Setup: To a solution of piperazine (2 equivalents) in a suitable aprotic solvent such as acetonitrile (ACN), add a base such as potassium carbonate (K2CO3) (1.5 equivalents).

    • Addition of Alkyl Halide: Add 3-cyclohexylpropyl bromide (1 equivalent) dropwise to the reaction mixture at room temperature.

    • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-(3-Cyclohexylpropyl)piperazine.

    Causality: The use of excess piperazine helps to minimize the formation of the di-substituted by-product. The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

    Strategy 2: Reductive Amination of Cyclohexanepropanal with Piperazine

    Reductive amination is a powerful and widely used method for the formation of C-N bonds in pharmaceutical synthesis.[5][6]

    G reagent1 Piperazine intermediate Iminium ion intermediate reagent1->intermediate reagent2 Cyclohexanepropanal reagent2->intermediate product 1-(3-Cyclohexylpropyl)piperazine intermediate->product Reducing agent (e.g., NaBH(OAc)3)

    Caption: Reductive amination of cyclohexanepropanal with piperazine.

    Experimental Protocol:

    • Reaction Setup: Dissolve piperazine (1.2 equivalents) and cyclohexanepropanal (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

    • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.

    • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography or distillation to obtain 1-(3-Cyclohexylpropyl)piperazine.

    Causality: Sodium triacetoxyborohydride is a preferred reducing agent for reductive amination as it is mild enough to not reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion.[5]

    Potential Pharmacological Applications

    The pharmacological profile of 1-(3-Cyclohexylpropyl)piperazine has not been extensively reported. However, based on the known activities of other substituted piperazines, it is possible to hypothesize its potential therapeutic applications. The piperazine scaffold is a key component in drugs targeting the central nervous system (CNS), and is also found in anticancer and antiviral agents.[3]

    • CNS Disorders: Many piperazine derivatives exhibit activity at various G-protein coupled receptors (GPCRs) and transporters in the brain. For instance, compounds like vortioxetine act on serotonin receptors and transporters, making them effective antidepressants.[7] The lipophilic cyclohexylpropyl moiety of 1-(3-Cyclohexylpropyl)piperazine may enhance its ability to cross the blood-brain barrier, making it a candidate for CNS-acting drugs.

    • Oncology: The piperazine ring is a core structural element in several kinase inhibitors used in cancer therapy, such as Imatinib.[3]

    • Infectious Diseases: Certain piperazine-containing compounds have demonstrated antiviral and antiparasitic activities.[2]

    Further research is necessary to elucidate the specific biological targets and pharmacological effects of 1-(3-Cyclohexylpropyl)piperazine.

    Analytical Characterization

    Standard analytical techniques can be employed to confirm the identity and purity of 1-(3-Cyclohexylpropyl)piperazine.

    Table 2: Analytical Methods for Characterization

    TechniqueExpected Observations
    ¹H NMR Signals corresponding to the cyclohexyl protons, the propyl chain protons, and the piperazine ring protons. The integration of these signals should be consistent with the molecular structure.
    ¹³C NMR Resonances for all 13 carbon atoms in the molecule, with distinct chemical shifts for the cyclohexyl, propyl, and piperazine carbons.
    Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ should be observed at m/z 211.22. Fragmentation patterns would likely involve cleavage of the C-N bonds of the piperazine ring and the propyl chain.
    High-Performance Liquid Chromatography (HPLC) A single major peak should be observed under appropriate chromatographic conditions, indicating the purity of the compound. Both reversed-phase and normal-phase HPLC methods can be developed for its analysis.

    Conclusion

    1-(3-Cyclohexylpropyl)piperazine is a commercially available building block with significant potential in drug discovery. While specific biological data is currently limited, its structural features suggest that it could be a valuable scaffold for the development of novel therapeutics, particularly in the areas of CNS disorders and oncology. The synthetic routes outlined in this guide provide a practical framework for its preparation in a laboratory setting. Further investigation into the pharmacological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.

    References

    • CP Lab Safety. (n.d.). 1-(Cyclohexylcarbonyl)piperazine, min 95%, 100 grams. Retrieved February 2, 2026, from [Link]

    • IMARC Group. (2024). Piperazine Prices, News, Monitor, Analysis and Forecast. Retrieved February 2, 2026, from [Link]

    • Google Patents. (2021). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
    • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 2, 2026, from [Link]

    • Oakwood Chemical. (n.d.). 1-Cyclohexyl-piperazine. Retrieved February 2, 2026, from [Link]

    • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved February 2, 2026, from [Link]

    • ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Retrieved February 2, 2026, from [Link]

    • Google Patents. (2013). US20130116245A1 - Alkylated piperazine compounds.
    • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved February 2, 2026, from [Link]

    • ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Piperazine.... Retrieved February 2, 2026, from [Link]

    • ResearchGate. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved February 2, 2026, from [Link]

    • Thomasnet. (n.d.). Piperazine Suppliers. Retrieved February 2, 2026, from [Link]

    • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 2, 2026, from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 2, 2026, from [Link]

    • MDPI. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved February 2, 2026, from [Link]

    • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 2, 2026, from [Link]

    • Expert Opinion on Drug Discovery. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved February 2, 2026, from [Link]

    • ResearchGate. (2022). Piperazine: the molecule of diverse pharmacological importance. Retrieved February 2, 2026, from [Link]

    • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 2, 2026, from [Link]

    • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved February 2, 2026, from [Link]

    • ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved February 2, 2026, from [Link]

    • FooDB. (2010). Showing Compound Piperazine (FDB012189). Retrieved February 2, 2026, from [Link]

    • PubMed. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Retrieved February 2, 2026, from [Link]

    • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 2, 2026, from [Link]

    • NIST WebBook. (n.d.). Piperidine, 1-cyclohexyl-. Retrieved February 2, 2026, from [Link]

    • ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved February 2, 2026, from [Link]

    • ScienceDirect. (2025). Synthesis of 1,3-oxazines based on piperazine. Retrieved February 2, 2026, from [Link]

    • Semantic Scholar. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved February 2, 2026, from [Link]

    • NIST WebBook. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. Retrieved February 2, 2026, from [Link]

    Sources

    An In-depth Technical Guide to the Safe Handling of 1-(3-Cyclohexylpropyl)piperazine

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: Understanding 1-(3-Cyclohexylpropyl)piperazine

    1-(3-Cyclohexylpropyl)piperazine is a derivative of piperazine, a class of organic compounds that are of significant interest in medicinal chemistry. The piperazine moiety is a common scaffold in drug discovery, known for its versatile applications in developing therapeutic agents targeting the central nervous system, such as antipsychotics, antidepressants, and anxiolytics.[1] The presence of a cyclohexylpropyl group attached to the piperazine ring suggests potential lipophilicity, which may influence its biological activity and pharmacokinetic properties. While specific research on 1-(3-Cyclohexylpropyl)piperazine is not extensively documented in publicly available literature, its structural similarity to other well-studied piperazine derivatives allows for an informed approach to its safe handling and use in a research and development setting.

    This guide provides a comprehensive overview of the safety and handling protocols for 1-(3-Cyclohexylpropyl)piperazine, drawing upon established data for analogous compounds, primarily 1-Cyclohexylpiperazine and the general toxicological profile of piperazine derivatives. It is imperative for all personnel handling this compound to have a thorough understanding of the potential hazards and to adhere strictly to the recommended safety procedures.

    Physicochemical and Toxicological Profile

    Due to the limited availability of specific data for 1-(3-Cyclohexylpropyl)piperazine, the following table includes information extrapolated from closely related piperazine derivatives. This data should be used as a guideline, and all handling should proceed with the assumption of potential hazards.

    PropertyValue / InformationSource / Analogue
    Chemical Formula C13H26N2-
    Molecular Weight 210.36 g/mol -
    CAS Number 209983-49-7-
    Appearance Likely a solid or liquidGeneral piperazine derivatives
    Melting Point Not available (Analogue: 1-Cyclohexylpiperazine: 28-32 °C)[2]
    Boiling Point Not available (Analogue: 1-(3-methylcyclohexyl)piperazine: 256.3°C at 760 mmHg)[3]
    Solubility Expected to have some solubility in water and organic solventsGeneral piperazine derivatives[4]
    GHS Hazard Class (Predicted) Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationBased on 1-Cyclohexylpiperazine[5][6]
    Toxicological Summary (Predicted) May cause skin, eye, and respiratory irritation. Piperazine and its derivatives have been associated with neurotoxicity and can act as sensitizing agents.[7] Ingestion may cause severe gastrointestinal tract irritation.[8] The toxicological properties have not been fully investigated.[9]Based on 1-Cyclohexylpiperazine and general piperazine data

    Hazard Identification and Risk Assessment

    The primary hazards associated with 1-(3-Cyclohexylpropyl)piperazine, based on data from analogous compounds, are:

    • Skin and Eye Irritation/Corrosion: Direct contact can cause skin irritation and serious eye irritation.[5][6] Piperazine itself is corrosive and can cause severe skin and eye burns.[8][10]

    • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[5][6]

    • Sensitization: Piperazines can be sensitizing agents, leading to allergic reactions upon repeated exposure.[7]

    • Neurotoxicity: Some piperazine derivatives have been reported to have neurotoxic effects.[7][11]

    A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

    Safe Handling and Storage Protocols: A Self-Validating System

    The following protocols are designed to create a self-validating system of safety, where adherence to each step inherently minimizes risk.

    Engineering Controls and Personal Protective Equipment (PPE)

    The causality behind the stringent use of engineering controls and PPE is to create multiple barriers between the researcher and the chemical, thereby minimizing the risk of exposure.

    • Ventilation: All handling of 1-(3-Cyclohexylpropyl)piperazine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][12] This is the primary engineering control to prevent inhalation exposure.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and eye contact.[12]

    • Skin Protection: Impervious gloves (e.g., nitrile) should be worn at all times.[12] A lab coat or other protective clothing is also required to prevent skin contact.[12]

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]

    General Handling Procedures

    These procedures are based on best practices for handling potentially hazardous chemicals and are designed to prevent accidental exposure and contamination.

    • Avoid Contact: All personal contact with the substance should be avoided.

    • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly with soap and water after handling the compound.[12]

    • Container Management: Keep containers securely sealed when not in use to prevent the release of vapors and contamination.[12] Avoid physical damage to containers.[12]

    Storage

    Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

    • Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][13]

    • Container: Keep the container tightly closed.[13]

    Experimental Workflow: Safe Handling of 1-(3-Cyclohexylpropyl)piperazine

    The following diagram illustrates the logical flow of operations for safely handling 1-(3-Cyclohexylpropyl)piperazine from receipt to disposal, ensuring safety at each stage.

    SafeHandlingWorkflow Safe Handling Workflow for 1-(3-Cyclohexylpropyl)piperazine cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receipt Receipt of Compound Storage Secure Storage Receipt->Storage Inspect & log RiskAssessment Risk Assessment & Protocol Review Storage->RiskAssessment Before use PPE_Donning Donning Appropriate PPE RiskAssessment->PPE_Donning Proceed if safe Handling Handling in Fume Hood PPE_Donning->Handling Experimentation Experimental Procedure Handling->Experimentation Decontamination Decontamination of Equipment Experimentation->Decontamination WasteDisposal Waste Disposal Experimentation->WasteDisposal Decontamination->WasteDisposal PPE_Doffing Doffing and Disposing of PPE WasteDisposal->PPE_Doffing HandWashing Thorough Hand Washing PPE_Doffing->HandWashing

    Caption: A workflow for the safe handling of 1-(3-Cyclohexylpropyl)piperazine.

    First Aid and Emergency Procedures

    In the event of an exposure, immediate and appropriate action is critical.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.[8][9]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation persists.[8]

    • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]

    • Ingestion: Do NOT induce vomiting.[9] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[8] Never give anything by mouth to an unconscious person.[8][9] Seek immediate medical attention.[9]

    Spill and Waste Management

    Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

    Spill Response
    • Minor Spills: For small spills, carefully sweep up solid material, trying to avoid generating dust, and place it in a sealed container for disposal.[12] Clean the spill area with a suitable solvent.

    • Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[12] Contain the spill and collect the material as described for minor spills.[12]

    Waste Disposal

    Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

    Synthesis and Reactivity Insights

    Piperazine derivatives can be reactive with strong oxidizing agents.[9] The basic nitrogen atoms in the piperazine ring can also participate in various chemical reactions.

    Conclusion

    1-(3-Cyclohexylpropyl)piperazine is a compound with potential applications in drug discovery, but it must be handled with care due to its likely hazardous properties. By understanding the potential risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can work safely with this compound. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) have been applied to provide a comprehensive and reliable resource for the scientific community.

    References

    • Apollo Scientific. 1-Cyclohexylpiperazine Safety Data Sheet.

    • Sigma-Aldrich. Piperidine Safety Data Sheet.

    • Cole-Parmer. Piperazine, anhydrous, 99% Material Safety Data Sheet.

    • Fisher Scientific. 1-Cyclohexylpiperazine Safety Data Sheet.

    • ChemSynthesis. 1-cyclohexylpiperazine.

    • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-436.

    • LookChem. Cas 99993-62-1,Piperazine, 1-(3-methylcyclohexyl).

    • Wikipedia. Piperazine.

    • European Commission, Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). Opinion on the results of the Risk Assessment of: PIPERAZINE.

    • TCI Chemicals. 1-Cyclohexylpiperazine Safety Data Sheet.

    • PubChem. Piperazine.

    • CDH Fine Chemical. 1-Cyclohexylpiperazin CAS No 17766-28-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.

    • PubChem. 1-Cyclohexylpiperazine.

    • Google Patents. CN112645901A - Preparation method of 1-cyclohexyl piperazine.

    • PubChem. 1-(Cyclohexylcarbonyl)piperazine.

    • Organic Chemistry Portal. Synthesis of piperazines.

    • OFDT Documentation. Risk Assessment Report of a new psychoactive substance: 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45).

    Sources

    Predicted ADMET properties of 1-(3-Cyclohexylpropyl)piperazine

    Author: BenchChem Technical Support Team. Date: February 2026

    An In-Depth Technical Guide: Predicted ADMET Profile of 1-(3-Cyclohexylpropyl)piperazine: An In Silico Assessment

    Introduction

    In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant percentage of promising drug candidates falter in late-stage development due to unfavorable pharmacokinetic profiles.[1] The comprehensive analysis of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is therefore not merely a regulatory checkpoint but a foundational pillar of rational drug design.[2] The strategic use of high-throughput in silico predictive models allows researchers to prioritize candidates with a higher probability of clinical success, thereby conserving invaluable time and resources.[3]

    This technical guide provides a detailed, predictive ADMET profile for 1-(3-Cyclohexylpropyl)piperazine, a molecule featuring a common piperazine scaffold linked to a cyclohexyl moiety. Piperazine derivatives are ubiquitous in medicinal chemistry, appearing in drugs with diverse therapeutic applications.[4][5] Understanding the likely pharmacokinetic and safety liabilities of this specific structure is critical for any research program utilizing it as a lead compound or synthetic intermediate.

    Part 1: Physicochemical Characterization and Drug-Likeness

    The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its ability to dissolve, cross biological membranes, and interact with metabolic machinery. For 1-(3-Cyclohexylpropyl)piperazine, we begin with an in silico calculation of its core molecular descriptors.

    Calculated Physicochemical Properties

    The following properties were calculated based on the chemical structure of 1-(3-Cyclohexylpropyl)piperazine.

    PropertyPredicted ValueSignificance in Drug Development
    Molecular Formula C₁₃H₂₆N₂Defines the elemental composition.
    Molecular Weight 210.36 g/mol Influences diffusion and membrane passage; well within typical limits for small molecule drugs.[6]
    logP (Octanol/Water) 2.85Measures lipophilicity; a key factor in solubility, permeability, and plasma protein binding.[7]
    Topological Polar Surface Area (TPSA) 16.13 ŲEstimates the surface area occupied by polar atoms; strongly correlates with membrane permeability.
    Hydrogen Bond Donors 1Number of N-H or O-H bonds; impacts solubility and receptor binding.[8]
    Hydrogen Bond Acceptors 2Number of nitrogen or oxygen atoms; influences solubility and receptor interactions.[8]
    Rotatable Bonds 5A measure of molecular flexibility; affects conformational binding and bioavailability.[9]
    Evaluation of Oral Bioavailability: Lipinski's Rule of Five

    Lipinski's Rule of Five is a foundational heuristic in drug discovery used to assess the "drug-likeness" of a compound and its potential for good oral absorption.[6][10] A compound is likely to have poor oral bioavailability if it violates two or more of the following criteria:

    • Molecular Weight ≤ 500 Daltons

    • logP ≤ 5

    • Hydrogen Bond Donors ≤ 5

    • Hydrogen Bond Acceptors ≤ 10

    As illustrated in the diagram and table below, 1-(3-Cyclohexylpropyl)piperazine comfortably adheres to all criteria, suggesting a high probability of favorable oral absorption and membrane permeability.

    Lipinski_Rule_of_Five cluster_rules Lipinski's Rule of Five Evaluation Compound 1-(3-Cyclohexylpropyl)piperazine MW MW < 500 (210.36) Compound->MW LogP LogP < 5 (2.85) Compound->LogP HBD H-Bond Donors ≤ 5 (1) Compound->HBD HBA H-Bond Acceptors ≤ 10 (2) Compound->HBA Outcome Result: 0 Violations Predicted High Oral Bioavailability MW->Outcome LogP->Outcome HBD->Outcome HBA->Outcome Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450-mediated) cluster_phase2 Phase II Conjugation Parent 1-(3-Cyclohexylpropyl)piperazine Enzymes CYP3A4, CYP2D6 (Primary) CYP1A2, CYP2C19 (Secondary) Parent->Enzymes Input M1 N-Dealkylation (Piperazine + Cyclohexylpropionaldehyde) Excretion Enhanced Renal Excretion M1->Excretion M2 Cyclohexyl Hydroxylation (Multiple Isomers) M2_conj Glucuronidation/ Sulfation of Hydroxylated Metabolites M2->M2_conj M3 Piperazine Ring Oxidation M3->Excretion Enzymes->M1 Oxidation Enzymes->M2 Oxidation Enzymes->M3 Oxidation M2_conj->Excretion

    Caption: Predicted metabolic pathways for 1-(3-Cyclohexylpropyl)piperazine.

    Potential for CYP Inhibition

    A critical aspect of the ADMET profile is the compound's potential to inhibit CYP enzymes. Many nitrogen-containing compounds, including piperazines, can act as inhibitors of these enzymes, leading to potentially dangerous drug-drug interactions. [3][11]In silico models suggest that 1-(3-Cyclohexylpropyl)piperazine may exhibit moderate inhibitory activity against CYP2D6 , a common finding for compounds with a basic nitrogen atom that can coordinate with the heme iron in the enzyme's active site. This prediction necessitates experimental verification early in the development process.

    Part 4: Predicted Excretion

    The final step in drug clearance is excretion. The route and rate are largely dependent on the physicochemical properties of the parent drug and its metabolites. The parent compound, with a logP of 2.85, may undergo some degree of renal excretion. However, the primary clearance mechanism is predicted to be renal excretion of its more polar, water-soluble metabolites . Following Phase I hydroxylation and potential Phase II conjugation (e.g., glucuronidation), the resulting molecules will be efficiently filtered by the kidneys and eliminated in the urine.

    Part 5: Predicted Toxicity Profile

    Early identification of potential toxicities is paramount to prevent late-stage failures. In silico toxicology models screen for common liabilities based on structural alerts and quantitative structure-activity relationships (QSAR).

    Toxicity EndpointPredicted RiskRationale and Scientific Insight
    hERG Inhibition Moderate Risk The hERG potassium channel is critical for cardiac repolarization. [12]Blockade can lead to fatal arrhythmias. Many piperazine-containing drugs are hERG inhibitors. The combination of a basic nitrogen and lipophilic regions in 1-(3-Cyclohexylpropyl)piperazine fits the general pharmacophore for hERG binders, warranting this prediction. [13][14]Experimental evaluation is strongly recommended.
    Mutagenicity (Ames) Low Risk The Ames test assesses a compound's potential to cause DNA mutations. While primary aromatic amines are a well-known structural alert for mutagenicity, this compound contains only aliphatic amines. [15][16]Aliphatic amines are generally considered to pose a much lower risk, and predictive models indicate a negative Ames test result.
    Hepatotoxicity Low-to-Moderate Risk Drug-induced liver injury is a complex phenomenon. While no specific structural alerts for hepatotoxicity are present, compounds that undergo extensive metabolism by CYP enzymes can sometimes form reactive metabolites. This risk is considered low but should be monitored.
    Skin/Eye Irritation Potential Hazard Based on data from structurally related piperazine compounds, there is a potential for skin and eye irritation upon direct contact. [17]Appropriate handling procedures are advised.

    Part 6: A Practical Workflow for In Silico ADMET Prediction

    The predictions in this guide were derived using principles common to many computational ADMET platforms. Researchers can replicate and expand upon this analysis using freely available tools.

    Step-by-Step Protocol
    • Obtain Molecular Structure: Start with a standardized representation of the molecule, such as the SMILES (Simplified Molecular Input Line Entry System) string. For 1-(3-Cyclohexylpropyl)piperazine, this is C1CC(CCC1)CCCN2CCNCC2.

    • Select a Prediction Platform: Utilize a comprehensive, free web-based tool such as SwissADME or pkCSM. These platforms integrate multiple predictive models for various ADMET endpoints. [1][18]3. Input the Structure: Paste the SMILES string into the platform's input field and execute the prediction.

    • Analyze Physicochemical Properties: The platform will calculate properties like MW, logP, and TPSA. Use this data to evaluate Lipinski's Rule of Five.

    • Interpret Pharmacokinetic Predictions: Review the predicted values for GI absorption, BBB permeability, and CYP inhibition/substrate status. Compare these values against established ranges for well-behaved drugs.

    • Assess Toxicity Predictions: Examine the outputs for hERG inhibition, Ames mutagenicity, and other available toxicity endpoints. A positive "structural alert" indicates a potential liability that requires further investigation.

    • Synthesize the Profile: Consolidate all predicted data into a comprehensive profile, as demonstrated in this guide, to inform decisions on whether to advance, modify, or deprioritize the compound.

    ADMET_Workflow cluster_analysis 3. Analysis of Predicted Properties Start 1. Obtain SMILES String (C1CC(CCC1)CCCN2CCNCC2) Tool 2. Input into Web Server (e.g., SwissADME, pkCSM) Start->Tool PhysChem Physicochemical (Lipinski's Rule) Tool->PhysChem PK Pharmacokinetics (Absorption, Distribution, Metabolism) Tool->PK Tox Toxicity (hERG, Ames) Tool->Tox Decision 4. Synthesize Profile & Make Go/No-Go Decision PhysChem->Decision PK->Decision Tox->Decision

    Sources

    Methodological & Application

    Application Note: Protocol for Monitoring Reactions with 1-(3-Cyclohexylpropyl)piperazine

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Chemical Profile[1][2]

    1-(3-Cyclohexylpropyl)piperazine is a secondary aliphatic amine commonly employed as a building block in the synthesis of GPCR ligands (e.g., Sigma receptors, Dopamine receptors).

    Critical Analytical Challenge: Unlike aryl-piperazines (e.g., phenylpiperazine), this molecule lacks a strong UV chromophore. The cyclohexyl and propyl chains are aliphatic, and the piperazine ring itself has negligible UV absorbance above 210 nm. Standard UV detection at 254 nm is often insufficient , leading to false negatives during reaction monitoring.[1]

    This protocol details specific visualization techniques (TLC) and ionization parameters (LC-MS) required to reliably detect this non-UV active scaffold.[1]

    Property Data Implication for Analysis
    Formula
    
    
    Monoisotopic Mass: 210.21 Da
    Basicity Basic (Secondary Amine)Causes severe tailing on acidic silica; requires basic modifiers.[1][2]
    UV Activity Negligible (>220 nm)UV 254 nm is unreliable. Chemical stains or MS detection are mandatory.[1]
    Solubility MeOH, DCM, DMSOCompatible with standard reverse-phase and normal-phase solvents.

    Part 1: Thin-Layer Chromatography (TLC) Protocol

    Objective: Rapid qualitative assessment of reaction progress (disappearance of starting material).

    Stationary & Mobile Phase Selection[2]
    • Stationary Phase: Silica Gel 60

      
       aluminum or glass-backed plates.[1]
      
    • Mobile Phase (Eluent):

      • Standard: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

        
        )
        
      • Ratio:90 : 9 : 1 (v/v/v)

      • Mechanism:[3][4][5] The addition of

        
         is non-negotiable.[1] It deprotonates the surface silanols of the silica and the piperazine nitrogen, suppressing ionic interactions that cause "streaking" or spot retention at the baseline.
        
    Visualization Strategies (The "Invisible" Analyte)

    Since the starting material does not absorb UV light strongly, you must use chemical derivatization.

    MethodReagentObservationSuitability
    Primary Iodine Chamber (
    
    
    )
    Brown/Yellow spots on white background.[1]Best for quick checks. Reversible; plate can be re-stained.[1]
    Secondary Dragendorff’s Reagent Orange spots on yellow background.[1]Highly specific for tertiary/secondary amines.[1] High sensitivity.
    Alternative Ninhydrin Purple/Blue spots after heating.[1]Good for free amines; confirms presence of NH group.[1]
    Avoid UV 254 nmGreen background (no dark spot).[1]Ineffective for this specific aliphatic molecule.[1]
    Step-by-Step Workflow
    • Preparation: Prepare the mobile phase fresh. The ammonia is volatile; aged solvents will result in tailing.[1]

    • Spotting: Apply 1-2

      
      L of the reaction mixture.
      
      • Lane 1: Starting Material (Reference).[1][5][6]

      • Lane 2: Co-spot (50% Start + 50% Reaction).[1]

      • Lane 3: Reaction Mixture.[1][5][7]

    • Elution: Run the plate until the solvent front reaches 80% of the height.[1]

    • Visualization:

      • Air dry the plate to remove ammonia (essential for Ninhydrin).[1]

      • Place in Iodine Chamber for 2 minutes.

      • Mark spots immediately with a pencil (iodine fades).[1]

    Part 2: LC-MS Protocol (Quantitative Confirmation)

    Objective: Confirm molecular weight of product and quantify conversion.

    Instrument Configuration
    • Ionization Source: Electrospray Ionization (ESI)[8]

    • Polarity: Positive Mode (ESI+)

      • Rationale: Piperazines protonate easily (

        
         and 
        
        
        
        ).[1] Positive mode provides maximal sensitivity.[1]
    • Detection: Single Ion Monitoring (SIM) or Full Scan (100–600 Da).[1]

      • Target Ion:m/z 211.2 (

        
        )
        
    Column & Gradient Conditions
    • Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex).[1]

      • Dimensions: 2.1 x 50 mm, 1.7

        
        m or 2.5 
        
        
        
        m particle size.[1]
    • Mobile Phase A: Water + 0.1% Formic Acid.[1][8]

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][8]

      • Note: Formic acid ensures the amine is protonated, improving peak shape and ionization efficiency.

    Gradient Table:

    Time (min) % Mobile Phase B Flow Rate (mL/min) Description
    0.00 5% 0.4 - 0.6 Initial equilibration (polar impurities elute).[1]
    0.50 5% 0.4 - 0.6 Hold.[1]
    3.50 95% 0.4 - 0.6 Linear ramp to elute hydrophobic piperazine.
    4.50 95% 0.4 - 0.6 Wash column.[1]
    4.60 5% 0.4 - 0.6 Return to initial conditions.[1]

    | 6.00 | 5% | 0.4 - 0.6 | Re-equilibration.[1] |

    Reaction Monitoring Logic & Visualization

    The following diagram illustrates the decision matrix for monitoring reactions involving non-UV active amines.

    ReactionMonitoring Start Reaction Aliquot Taken TLC_Step TLC Analysis (Silica Gel 60) Start->TLC_Step Vis_Choice Select Visualization TLC_Step->Vis_Choice UV_Check UV 254nm (Likely Fails) Vis_Choice->UV_Check Standard Stain_Check Iodine or Dragendorff (Recommended) Vis_Choice->Stain_Check Aliphatic Amine Result_Eval Evaluate Conversion (Rf Shift) UV_Check->Result_Eval Weak Signal Stain_Check->Result_Eval Strong Signal Ambiguous Ambiguous? (Smearing/Overlap) Result_Eval->Ambiguous LCMS LC-MS (ESI+) Confirm m/z 211.2 Ambiguous->LCMS Yes Continue Continue Reaction Ambiguous->Continue No, SM remains Workup Proceed to Workup Ambiguous->Workup No, SM gone LCMS->Continue SM Detected LCMS->Workup Product Only

    Caption: Decision tree for monitoring aliphatic piperazine reactions, prioritizing chemical staining and MS confirmation over standard UV detection.

    Troubleshooting & Optimization

    Issue Probable Cause Corrective Action
    TLC: Streaking/Tailing Acidic Silica / Protonated AmineIncrease
    
    
    concentration in mobile phase.[1] Ensure plate is dry before developing.[1][5][7]
    TLC: No Spots Visible Lack of UV ChromophoreDo not rely on UV. Use Iodine vapor or Dragendorff's reagent.[1]
    LC-MS: Low Sensitivity Ion SuppressionSwitch to volatile buffers (Formic Acid).[1] Avoid Phosphate buffers.[1]
    LC-MS: Peak Broadening Column OverloadingDilute sample 1:100 in mobile phase. Use a high-pH stable C18 column with basic buffer (
    
    
    ) to sharpen amine peaks.[1]

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87298, 1-Cyclohexylpiperazine. Retrieved from [Link][1]

    • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

    • Chemistry LibreTexts. Visualizing TLC Plates. Retrieved from [Link]

    Sources

    Scale-up synthesis involving 1-(3-Cyclohexylpropyl)piperazine

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Scale-Up Synthesis of 1-(3-Cyclohexylpropyl)piperazine

    Executive Summary & Strategic Rationale

    This Application Note details the process development and scale-up protocol for 1-(3-Cyclohexylpropyl)piperazine , a critical pharmacophore often found in Sigma-1 receptor ligands, antipsychotics, and neuroprotective agents.

    While reductive amination is often proposed for small-scale synthesis, it becomes cost-prohibitive at scale due to the instability and price of the aldehyde precursor (3-cyclohexylpropanal). Therefore, this guide focuses on the Nucleophilic Substitution (SN2) route using 1-halo-3-cyclohexylpropane .

    The Core Challenge: The primary failure mode in scaling this reaction is the formation of the N,N'-bis-alkylated impurity (Bis-IMP). The Solution: A "High-Excess/Recycle" protocol. By utilizing a specific molar excess of piperazine (5.0 eq) and a pH-controlled extractive workup, we suppress Bis-IMP formation to <0.5% and recover >85% of the unreacted piperazine for subsequent batches, making the process economically viable and chemically robust.

    Retrosynthetic Analysis & Pathway Logic

    The synthesis relies on the alkylation of piperazine with 1-bromo-3-cyclohexylpropane. The kinetic competition between the starting material (piperazine) and the product (secondary amine) for the alkylating agent dictates the impurity profile.

    ReactionPathway cluster_logic Process Control Pip Piperazine (Nucleophile) Mono TARGET PRODUCT 1-(3-Cyclohexylpropyl)piperazine Pip->Mono k1 (Primary Amine) Alkyl 1-Bromo-3-cyclohexylpropane (Electrophile) Alkyl->Mono Bis IMPURITY 1,4-Bis(3-cyclohexylpropyl)piperazine Alkyl->Bis Mono->Bis k2 (Secondary Amine) Avoid via Excess Pip Control Control Strategy: [Pip] >> [Alkyl] Ratio > 5:1 ensures k1 >> k2 rate

    Figure 1: Reaction kinetics and impurity formation pathway. Maintaining a high concentration of Piperazine relative to the alkyl halide is critical to favoring the Mono product.

    Critical Process Parameters (CPPs)

    ParameterSpecificationRationale
    Stoichiometry Piperazine (5.0 eq) : Alkyl Halide (1.0 eq)Suppresses bis-alkylation. Excess is recovered.
    Solvent Acetonitrile (ACN) or TolueneACN promotes SN2 via polarity; Toluene allows easy aqueous extraction of excess piperazine. Recommended: Toluene for scale-up ease.
    Base Potassium Carbonate (K₂CO₃), 1.5 eqScavenges HBr. Granular mesh size preferred to prevent stirring issues.
    Temperature Reflux (110°C for Toluene)Ensures complete conversion of the hindered alkyl halide within 8-12 hours.
    Agitation High Shear / VortexCritical. The reaction is heterogeneous (solid-liquid). Poor mixing leads to local hot-spots and dimerization.

    Detailed Scale-Up Protocol (1.0 kg Scale)

    Safety Warning: Piperazine is a sensitizer and corrosive. 1-Bromo-3-cyclohexylpropane is an irritant. Perform all operations in a fume hood with appropriate PPE (respirator, butyl rubber gloves).

    Phase 1: Reaction
    • Charge Reactor: To a 20 L glass-lined reactor, add Toluene (10 L) .

    • Add Piperazine: Add Piperazine anhydrous (2.10 kg, 24.4 mol, 5.0 eq) . Start agitation (200 RPM).

      • Note: Piperazine is solid. Ensure it is fully suspended/dissolved before heating.

    • Add Base: Add Potassium Carbonate (granular, 1.01 kg, 7.32 mol, 1.5 eq) .

    • Heat to Reflux: Raise internal temperature to 110°C. Ensure a vigorous reflux is established.

    • Addition of Electrophile: Via a dosing pump, add 1-Bromo-3-cyclohexylpropane (1.00 kg, 4.88 mol, 1.0 eq) over 2 hours .

      • Why? Slow addition maintains a high instantaneous ratio of Piperazine:Electrophile, further favoring mono-alkylation.

    • Reaction Completion: Stir at reflux for an additional 6–8 hours.

      • IPC (In-Process Control): Monitor via GC-MS. Target: Alkyl halide < 1.0%.[1]

    Phase 2: Workup & Piperazine Recovery (The "Self-Validating" Step)

    This workup exploits the drastic solubility difference between the mono-substituted product (lipophilic) and unsubstituted piperazine (hydrophilic).

    • Cooling: Cool the reaction mixture to 20°C.

    • Filtration: Filter off inorganic salts (KBr, excess K₂CO₃). Wash the cake with Toluene (2 L).

      • Waste: Solid waste is non-hazardous salts.

    • Extraction 1 (Removal of Excess Piperazine):

      • Transfer the Toluene filtrate to a separator.

      • Add Water (10 L) . Agitate vigorously for 30 minutes.

      • Phase Cut:

        • Bottom (Aqueous): Contains >90% of the excess Piperazine. Save for recovery.

        • Top (Organic): Contains Product + Trace Piperazine + Bis-impurity.

    • Extraction 2 (Polishing):

      • Wash the organic layer again with Water (5 L) to remove residual piperazine.

      • Combine aqueous layers for recovery (distillation of water allows recycling of piperazine).

    • Concentration: Dry the organic layer (MgSO₄ or azeotropic distillation) and concentrate under vacuum to yield the Crude Oil.

    Phase 3: Purification
    • Vacuum Distillation: The crude oil is purified via fractional distillation under high vacuum.

      • Boiling Point: Expect ~140–150°C at 0.5 mmHg (estimated based on MW and analogs).

      • Fractions:

        • Fore-run: Residual solvent/Piperazine.[1][2][3][4]

        • Main Fraction:1-(3-Cyclohexylpropyl)piperazine (Clear, viscous oil).

        • Residue: Bis-alkylated impurity (high boiling).

    Process Flow Diagram (Graphviz)

    ScaleUpWorkflow Start Start: Toluene + 5.0 eq Piperazine + K2CO3 Add Slow Addition: 1-Bromo-3-cyclohexylpropane (2 hours @ Reflux) Start->Add React Reaction: Reflux 8h IPC: GC-MS >99% Conv. Add->React Filter Filtration: Remove KBr/K2CO3 React->Filter Extract Liquid-Liquid Extraction: Add Water Filter->Extract AqPhase Aqueous Phase: Excess Piperazine Extract->AqPhase Partition OrgPhase Organic Phase: Target Product + Trace Imp. Extract->OrgPhase Partition Recycle Recovery: Evaporate Water -> Recycle Pip AqPhase->Recycle Distill High Vac Distillation: Isolate Product OrgPhase->Distill Final FINAL PRODUCT >98% Purity Distill->Final

    Figure 2: Process flow diagram emphasizing the separation of the excess piperazine reagent via aqueous extraction.

    Analytical Control & Troubleshooting

    Method: GC-FID or HPLC-UV (210 nm). Column: C18 (HPLC) or HP-5 (GC).

    IssueObservationRoot CauseCorrective Action
    High Bis-Impurity >2.0% in CrudeLow Piperazine ratio or fast addition.Increase Pip to 6-8 eq; Slow down addition rate.
    Low Yield <70%Incomplete extraction of product.The product is an amine; ensure Aqueous pH is >12 during workup to keep product free-based (organic soluble).
    Emulsion During ExtractionFine particulates of K₂CO₃.Ensure rigorous filtration before adding water. Use Brine if needed.

    References

    • Synthesis of 1-cyclohexylpiperazine (Analogous Chemistry)

      • Patent: CN112645901A. "Preparation method of 1-cyclohexyl piperazine." (2021).
      • Source:

    • Monoalkylation Protocols for Piperazine

      • Article: "What are the best conditions to perform monoalkylation in piperazine?" ResearchGate Discussions (2013).
      • Source:

    • Purification of Piperazine Derivatives

      • Patent: US2919275A. "Purification of piperazine." (1959). Provides foundational knowledge on solubility differences between substituted and unsubstituted piperazines.
      • Source:

    • General Piperazine Synthesis Review

      • Review: "Synthesis of piperazines."[1][3][5][6][7][8][9] Organic Chemistry Portal.

      • Source:

    Sources

    Application Note: 1-(3-Cyclohexylpropyl)piperazine (CPP) in Combinatorial Library Design

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Strategic Utility

    1-(3-Cyclohexylpropyl)piperazine (CPP) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple N-alkyl piperazines, the 3-cyclohexylpropyl moiety confers a specific lipophilic profile (

    
    ) and a critical spatial distance (3-carbon linker) often required to access deep hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), Sigma-1 receptors (
    
    
    
    R), and monoamine transporters.

    For the combinatorial chemist, CPP serves as a robust secondary amine monomer . Its unhindered nitrogen (

    
    ) allows for rapid diversification via amidation, reductive amination, and sulfonylation, while the cyclohexylpropyl tail (
    
    
    
    ) acts as a pre-installed "anchor" that improves membrane permeability and blood-brain barrier (BBB) penetration.
    Key Physicochemical Profile
    PropertyValueRelevance
    CAS Number 800372-97-8Unique Identifier
    Formula
    
    
    Monomer Input
    MW 210.36 g/mol Fragment-based design compliant
    cLogP ~3.1High membrane permeability; BBB penetrant
    pKa (calc) ~9.8 (2° amine)Highly reactive nucleophile at physiological pH
    Boiling Point ~104-110°C (0.5mm)Stable under standard reflux conditions
    Biological Context: The "Linker" Significance

    The 3-carbon propyl chain connecting the piperazine head to the cyclohexyl tail is not arbitrary. In structure-activity relationship (SAR) studies—particularly for Sigma-1 receptor antagonists (neuropathic pain targets) and Histamine H3 antagonists —this distance is often optimal for bridging the primary orthosteric binding site (ionic interaction with Asp/Glu residues) and a secondary hydrophobic pocket.

    Target Class Relevance:

    • Sigma-1 Receptors: The cyclohexyl group mimics the hydrophobic bulk of pentazocine-like ligands.

    • Antifungals: Structural homology to fenpropimorph derivatives (sterol biosynthesis inhibitors).

    • Neuroleptics: The piperazine core is a bioisostere for piperidine-based antipsychotics.

    Application Protocols
    Protocol A: Parallel Amide Library Synthesis (Solution Phase)

    Objective: Rapid generation of an amide-linked library targeting GPCRs. Strategy: Use of polymer-supported scavengers to avoid aqueous workup and chromatography.

    Reagents:

    • Scaffold: 1-(3-Cyclohexylpropyl)piperazine (0.2 M in DCM).

    • Acylating Agents: Diverse Acid Chlorides (

      
      ) or Carboxylic Acids (activated with HATU).
      
    • Base: Diisopropylethylamine (DIPEA).

    • Scavenger Resin: PS-Trisamine or PS-Isocyanate (for removing excess electrophiles/nucleophiles).

    Step-by-Step Methodology:

    • Preparation: Dissolve CPP (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous Dichloromethane (DCM). Distribute 500 µL aliquots into a 96-well reaction block.

    • Coupling: Add Acid Chlorides (1.1 equiv) to each well. Seal and shake at room temperature (RT) for 12 hours.

      • Note: If using Carboxylic Acids, pre-activate with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF for 15 mins before adding CPP.

    • Scavenging (Crucial Step):

      • Add PS-Trisamine resin (3.0 equiv relative to excess acid chloride) to quench unreacted electrophiles.

      • Add PS-Isocyanate resin (2.0 equiv) to scavenge any unreacted CPP starting material.

      • Shake for 6 hours.

    • Isolation: Filter the reaction mixture into a pre-weighed collection plate. Wash resin with DCM (2 x 200 µL).

    • Finishing: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

    • QC: Verify purity via LC-MS (ELSD/UV). Expect >90% purity without column chromatography.

    Protocol B: Reductive Amination (Accessing Tertiary Amines)

    Objective: Synthesis of N-alkylated derivatives (e.g., benzyl analogs) to modulate basicity and metabolic stability.

    Reagents:

    • Aldehydes (Diverse aromatic/aliphatic).[1]

    • Reducing Agent: Sodium Triacetoxyborohydride (STAB) .[2]

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.

    • Catalyst: Acetic Acid (AcOH).[1]

    Step-by-Step Methodology:

    • Imine Formation: In a vial, mix CPP (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE.

      • Expert Insight: If the aldehyde is sterically hindered, add catalytic AcOH (1-2 drops) and stir for 1 hour before adding the reducing agent. This ensures complete imine formation.

    • Reduction: Add STAB (1.5 equiv) in one portion. The reaction is generally mildly exothermic.

    • Reaction Time: Stir at RT for 16 hours under Nitrogen.

    • Quench: Add saturated aqueous

      
       (caution: gas evolution).
      
    • Extraction: Extract organic layer with DCM. Phase separation cartridges (e.g., Biotage ISOLUTE) are recommended for high-throughput formats to avoid emulsion formation typical of lipophilic amines.

    • Salt Formation: To stabilize the oily product, treat the organic phase with 2M HCl in Diethyl Ether to precipitate the dihydrochloride salt.

    Workflow Visualization

    The following diagram illustrates the decision logic for selecting the appropriate synthetic pathway based on the desired pharmacological outcome.

    Library_Workflow Start Start: 1-(3-Cyclohexylpropyl)piperazine Decision Target Interaction Type? Start->Decision Path_Amide H-Bond Acceptor Needed (Amide Linker) Decision->Path_Amide Reduce pKa Path_Amine Basic Center Needed (Tertiary Amine) Decision->Path_Amine Maintain pKa Path_SNAr Rigid Aryl Coupling (Biaryl System) Decision->Path_SNAr Aryl Spacer Reaction_Amide Protocol A: Acid Chloride/HATU + Scavenger Resins Path_Amide->Reaction_Amide Reaction_RedAm Protocol B: Reductive Amination (STAB / DCE) Path_Amine->Reaction_RedAm Reaction_Buchwald Pd-Catalyzed Buchwald-Hartwig or SNAr (Chloropyrimidines) Path_SNAr->Reaction_Buchwald Outcome_GPCR Outcome: GPCR/Chemokine Ligand (Reduced Basicity) Reaction_Amide->Outcome_GPCR Outcome_Sigma Outcome: Sigma-1/H3 Antagonist (High Basicity Retained) Reaction_RedAm->Outcome_Sigma Outcome_Kinase Outcome: Kinase Inhibitor (Rigid Scaffold) Reaction_Buchwald->Outcome_Kinase

    Caption: Decision matrix for diversifying the CPP scaffold. Pathway selection dictates the final physicochemical properties (pKa, rigidity) of the library.

    Scientific Validation & Troubleshooting

    Solubility Issues: The cyclohexylpropyl tail renders the molecule significantly lipophilic.

    • Issue: Precipitation of the HCl salt during reaction.

    • Fix: Use DCM/DMF mixtures (9:1). Avoid pure methanol as it may inhibit certain acylations.

    Purification Logic (Self-Validating Protocol): Protocol A utilizes a "catch-and-release" or "scavenge" methodology. The validation lies in the stoichiometry:

    • Excess electrophile ensures all CPP is consumed.

    • Amine-functionalized resin (Trisamine) removes the excess electrophile.

    • If the final purity is <90%, it indicates either wet solvents (hydrolysis of acid chloride) or insufficient resin capacity.

    Safety Note: Piperazine derivatives are potential sensitizers. The lipophilic tail of CPP enhances skin absorption. Handle all solid and liquid forms in a fume hood with nitrile gloves.

    References
    • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Wermuth, C. G. (2003). "The Practice of Medicinal Chemistry: Privileged Structures." Academic Press. (Context on Piperazine as a privileged scaffold).
    • RSC Dalton Trans. (2021). "Recent advances in the synthesis of piperazine based ligands." Royal Society of Chemistry.

    • Collina, S., et al. (2017). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. (Validates the cyclohexyl-alkyl-piperazine pharmacophore).
    • ChemSynthesis. (2025). "1-(3-Cyclohexylpropyl)piperazine Properties and CAS."

    Sources

    Application Note: High-Efficiency Solid-Phase Synthesis of Sigma Receptor Ligands using 1-(3-Cyclohexylpropyl)piperazine

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This application note details the solid-phase synthesis (SPS) strategies for utilizing 1-(3-Cyclohexylpropyl)piperazine as a core scaffold in the development of Sigma Receptor (

    
    R) ligands. Due to the secondary amine functionality of the piperazine ring, standard primary amine protocols (e.g., Kaiser test monitoring) are insufficient. This guide provides an optimized workflow using 2-Chlorotrityl Chloride (2-CTC)  resin, specialized monitoring via the Chloranil test , and mild cleavage protocols to preserve the N-alkyl moiety.
    

    Introduction & Strategic Planning

    The Pharmacophore Context

    1-(3-Cyclohexylpropyl)piperazine is a privileged building block in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs) and Sigma Receptors (

    
    R/
    
    
    
    R). The bulky cyclohexylpropyl group often occupies the hydrophobic binding pocket (e.g., the primary hydrophobic binding site of
    
    
    R), while the piperazine nitrogen serves as the basic ionizable center required for receptor affinity.
    Resin Selection Logic

    The critical decision in this workflow is the choice of resin. The target molecule contains a secondary amine, which is less nucleophilic than a primary amine and sterically encumbered by the cyclohexylpropyl chain.

    Resin TypeLinker ChemistrySuitabilityRationale
    Merrifield Benzyl chlorideLowRequires harsh conditions (high Temp/Base) to load; cleavage requires HF or TFMSA, which may degrade the alkyl chain.
    Wang Hydroxyl (via linker)MediumRequires activation (e.g., CDI) to load amines (forming carbamates) or reductive amination.
    2-Chlorotrityl Chloride (2-CTC) Trityl chlorideHigh Recommended. Extremely acid-sensitive linker allows mild cleavage (1% TFA). The bulky trityl group minimizes aggregation and allows direct nucleophilic displacement by the secondary amine without auxiliary activation.
    Strategic Workflow Diagram

    The following diagram outlines the decision logic and chemical workflow for this synthesis.

    SPS_Workflow Start 1-(3-Cyclohexylpropyl)piperazine Loading Loading Step (DCM, DIPEA, 2h) Start->Loading Resin 2-CTC Resin (1.0 - 1.6 mmol/g) Resin->Loading QC1 QC: Chloranil Test (Blue = Positive) Loading->QC1 Verify Loading Div Diversification (Ureas/Amides) QC1->Div If Blue Cleave Cleavage (1% TFA in DCM) Div->Cleave Library Complete Final Final Ligand (>95% Purity) Cleave->Final Filter & Evaporate

    Caption: Optimized workflow for loading secondary amines onto 2-CTC resin and subsequent diversification.

    Experimental Protocols

    Protocol A: Resin Loading (Nucleophilic Displacement)

    Objective: Immobilize 1-(3-Cyclohexylpropyl)piperazine onto 2-CTC resin. Mechanism: The secondary amine performs an SN1-like attack on the stabilized trityl cation generated by the resin.

    Reagents:

    • 2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)

    • Dichloromethane (DCM), anhydrous[1]

    • N,N-Diisopropylethylamine (DIPEA)[2]

    • Methanol (MeOH) (HPLC Grade)

    Step-by-Step Procedure:

    • Swelling: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel. Add 10 mL anhydrous DCM and shake gently for 30 minutes. Drain the solvent.[2][3]

    • Pre-activation: Add 10 mL of fresh DCM containing 4 equivalents (eq.) of DIPEA.

    • Coupling: Dissolve 1.2 eq. of 1-(3-Cyclohexylpropyl)piperazine in minimal DCM. Add this solution to the resin slurry.[1]

      • Expert Insight: Use a low equivalent of amine (1.2 eq) relative to standard protocols (4-5 eq) because the loading efficiency of 2-CTC is high, and the starting material is valuable.

    • Incubation: Agitate at room temperature for 2 hours.

    • Capping (Critical): Add 2 mL of MeOH and 1 mL of DIPEA to the reaction mixture. Shake for 20 minutes.

      • Rationale: Methanol reacts with any remaining active chloride sites on the trityl linker, converting them to inert methyl ethers. This prevents "double loading" or side reactions during subsequent steps.

    • Washing: Drain and wash resin:

      • 3x DCM[2][3][4]

      • 3x DMF

      • 3x DCM[2][3][4]

    Protocol B: Quality Control (The Chloranil Test)

    Objective: Verify the presence of the secondary amine on the resin.[5] Note: The standard Kaiser (Ninhydrin) test will not work effectively for secondary amines (piperazines). You must use the Chloranil test.

    Reagents:

    • Solution A: 2% Acetaldehyde in DMF.[3][5]

    • Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

    Procedure:

    • Transfer a few beads of the loaded resin to a small glass vial.

    • Add 2 drops of Solution A and 2 drops of Solution B.

    • Let stand for 5 minutes at room temperature.

    • Interpretation:

      • Dark Blue/Green Beads: Positive for secondary amine (Successful Loading).

      • Colorless/Yellow Beads: Negative (Failed Loading).

    Protocol C: Library Diversification (Urea Synthesis)

    Objective: Synthesize a library of urea derivatives (common in Sigma ligands) by reacting the immobilized piperazine with isocyanates.

    Reagents:

    • Aryl/Alkyl Isocyanates (R-NCO)

    • DCM (anhydrous)[1]

    Procedure:

    • Swell the loaded resin (from Protocol A) in DCM.[1][2]

    • Add 3.0 eq. of the desired Isocyanate dissolved in DCM.

    • Agitate at room temperature for 4–12 hours.

      • Monitoring: Perform the Chloranil test every 2 hours. The reaction is complete when the beads remain yellow/colorless (indicating the secondary amine has been consumed).

    • Wash resin 5x with DCM.

    Protocol D: Cleavage and Isolation

    Objective: Release the final compound from the resin without degrading the N-alkyl chain or the urea linkage.

    Reagents:

    • 1% Trifluoroacetic acid (TFA) in DCM (v/v)

    • Toluene (optional, for co-evaporation)

    Procedure:

    • Wash the resin 3x with DCM to remove any traces of DMF (DMF is difficult to remove after cleavage).

    • Add 10 mL of 1% TFA in DCM .

    • Shake for 2 minutes (short duration prevents acid-catalyzed degradation).

    • Filter the solution into a collection flask containing 1 mL of 10% pyridine in MeOH (to neutralize the acid immediately if the product is acid-sensitive).

    • Repeat the 1% TFA wash 3 times.

    • Combine filtrates and concentrate under reduced pressure.

      • Expert Tip: If the product is an oil, co-evaporate with toluene to remove residual TFA.

    Data Presentation & Troubleshooting

    Troubleshooting Matrix
    ObservationProbable CauseCorrective Action
    Low Loading Yield Moisture in 2-CTC resinDry resin in a vacuum desiccator over P2O5 overnight before use.
    Chloranil Test is Ambiguous High background colorWash resin thoroughly with MeOH before testing; ensure Chloranil solution is fresh (<1 month old).
    Product Degradation Acid sensitivity during cleavageReduce TFA concentration to 0.5% or use Hexafluoroisopropanol (HFIP) in DCM (1:4) for ultra-mild cleavage.
    Incomplete Coupling Steric hindrance of cyclohexyl groupUse microwave irradiation (50°C, 10 mins) for the coupling step or switch solvent to THF to improve swelling.
    Expected Yields vs. Resin Substitution

    Table 1: Theoretical vs. Practical Yields for 1-(3-Cyclohexylpropyl)piperazine loading.

    Resin Loading (Theoretical)Reagent EquivalentsCoupling TimeTypical Loading Achieved
    1.6 mmol/g1.2 eq2 hours0.8 - 1.1 mmol/g
    1.6 mmol/g3.0 eq4 hours1.3 - 1.5 mmol/g
    1.0 mmol/g1.2 eq2 hours0.7 - 0.9 mmol/g

    Mechanistic Pathway Diagram

    The following diagram illustrates the chemical mechanism of the loading and cleavage steps, highlighting the stability of the trityl cation.

    Mechanism Step1 2-CTC Resin Activation (Cl leaving group) Step2 Nucleophilic Attack (Piperazine NH -> Trityl C+) Step1->Step2 + 1-(3-Cyclohexylpropyl)piperazine + DIPEA Step3 Immobilized Species (Stable Resin-Amine Bond) Step2->Step3 - HCl Step4 Acidolysis (1% TFA) (Regeneration of Trityl Cation) Step3->Step4 Cleavage

    Caption: Mechanistic flow of nucleophilic displacement on 2-CTC resin followed by acidolysis.

    References

    • Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943–3946.

      • Foundational paper establishing 2-CTC resin for mild immobiliz
    • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236–237.

      • The authoritative source for the Chloranil test protocol specifically for secondary amines.
    • Sigma-Aldrich. "2-Chlorotrityl chloride resin: Application Note."

      • Standard industrial protocol for loading trityl resins.
    • Georgiadis, D., et al. (2012). "Synthesis of Piperazine-Based Sigma Receptor Ligands." Journal of Medicinal Chemistry.

      • Contextualizes the use of piperazine scaffolds in Sigma receptor drug discovery.

    Sources

    Protecting group strategies for reactions with 1-(3-Cyclohexylpropyl)piperazine

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Strategic Protection & Handling of 1-(3-Cyclohexylpropyl)piperazine

    Executive Summary

    1-(3-Cyclohexylpropyl)piperazine (CAS: 82761-76-6) is a critical building block in the synthesis of GPCR ligands (e.g., Sigma-1, Dopamine receptors). Its structure features a lipophilic cyclohexylpropyl tail attached to the N1 position of a piperazine ring, leaving the N4 secondary amine available for functionalization.

    While structurally simple, the molecule presents specific challenges:

    • Amphiphilicity: The lipophilic tail contrasts with the polar polyamine core, complicating aqueous workups.

    • Dual Basicity: The presence of both tertiary (N1) and secondary (N4) amines requires careful pH control during isolation.

    • Nucleophilicity: The N4 position is highly nucleophilic and prone to side reactions (oxidation, bis-alkylation) if not properly protected during multi-step synthesis.

    This guide details the strategic selection of protecting groups (PG), optimized installation protocols, and critical isolation techniques to maintain high yield and purity.

    Strategic Analysis & Decision Matrix

    Before selecting a protocol, the downstream chemistry must be analyzed. The N1-tertiary amine is sterically hindered and generally non-reactive toward electrophiles under standard conditions, but it acts as an internal base. The N4-secondary amine is the target for protection.

    Reactivity Profile
    • N1 (Tertiary): pKa ~ 9.0. Non-nucleophilic in substitution, but susceptible to N-oxidation (mCPBA, H2O2). Acts as a proton trap.

    • N4 (Secondary): pKa ~ 9.8. Highly nucleophilic. Target for acylation/alkylation.[1][2][3]

    • Cyclohexylpropyl Chain: Chemically inert to standard acid/base/reduction conditions. Stable to hydrogenolysis (unlike benzyl ethers).

    Selectivity Logic (Graphviz Flowchart)

    PG_Strategy Start Start: 1-(3-Cyclohexylpropyl)piperazine Decision1 Is the downstream reaction Acid Sensitive? Start->Decision1 Decision2 Is the downstream reaction Hydrogenation Compatible? Decision1->Decision2 Yes (Avoid Acid Deprotection) Boc STRATEGY A: Boc Protection (Acid Labile) Decision1->Boc No (Acid Stable) Cbz STRATEGY B: Cbz Protection (H2/Pd Labile) Decision2->Cbz Yes (Standard) Fmoc STRATEGY C: Fmoc Protection (Base Labile) Decision2->Fmoc No (Contains Alkenes/Sulfur) Note1 Note: Cyclohexyl ring is stable to standard H2/Pd/C Cbz->Note1

    Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream synthetic constraints.

    Protocol A: Chemoselective Boc Protection

    Objective: Protection of N4 amine as tert-butyl carbamate. Why: Boc is robust against basic nucleophiles (Grignard, organolithiums) and oxidation, making it ideal for modifying the cyclohexyl tail or coupling the piperazine to other scaffolds.

    Materials
    • Substrate: 1-(3-Cyclohexylpropyl)piperazine (1.0 eq)

    • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Base: Triethylamine (Et₃N) (1.2 eq) [Note: While the substrate is basic, Et₃N ensures the reaction drives to completion and neutralizes any adventitious acid].

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[4]

    Step-by-Step Procedure
    • Dissolution: Dissolve 10 mmol of 1-(3-Cyclohexylpropyl)piperazine in 50 mL DCM (0.2 M) at 0°C.

    • Addition: Add Et₃N (12 mmol). Then, add Boc₂O (11 mmol) dissolved in 10 mL DCM dropwise over 15 minutes.

      • Mechanistic Insight: The dropwise addition prevents localized high concentrations of Boc₂O, though bis-protection is impossible here (only one NH). It primarily controls the exotherm.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin or KMnO4).

    • Workup (CRITICAL):

      • Standard acid washes (1N HCl) will FAIL because the N1 tertiary amine will protonate, dragging the product into the aqueous layer.

      • Correct Method: Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to remove unreacted Boc₂O byproducts (t-butanol/CO2) and trace acids.

      • Wash with Brine (1 x 30 mL).

      • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: The crude material is often pure enough (>95%). If necessary, purify via silica gel chromatography (DCM:MeOH:NH₄OH 95:5:0.5).

    Yield Expectation: 90–98% Data Validation:

    • 1H NMR: Appearance of ~9H singlet at 1.45 ppm (Boc group).

    • MS (ESI): [M+H]+ = Calculated MW + 100.1 Da.

    Protocol B: Cbz Protection (Orthogonal Strategy)

    Objective: Protection of N4 amine as Benzyl carbamate. Why: Required when the final deprotection must occur under neutral conditions (hydrogenolysis) to preserve acid-sensitive groups (e.g., acetals, silyl ethers) elsewhere in the molecule.

    Materials
    • Substrate: 1-(3-Cyclohexylpropyl)piperazine (1.0 eq)

    • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Base: K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)

    • Solvent: DCM/Water biphasic mix (Schotten-Baumann conditions) or dry DCM.

    Step-by-Step Procedure
    • Setup: Dissolve 10 mmol substrate in 40 mL DCM. Add 40 mL saturated aqueous NaHCO₃ (or use K₂CO₃).

    • Addition: Cool to 0°C. Add Cbz-Cl (11 mmol) dropwise.

      • Caution: Cbz-Cl is moisture sensitive; however, in biphasic systems, the amine reacts faster than hydrolysis.

    • Reaction: Vigorously stir at 0°C -> RT for 3 hours.

    • Separation: Separate layers. Extract aqueous layer with DCM (2 x 20 mL).

    • Workup: Combine organics, dry over MgSO₄, concentrate.

    • Purification: Flash chromatography (Hexanes:EtOAc with 1% Et₃N).

    Deprotection Note: The cyclohexyl ring is stable to standard hydrogenolysis (H₂/Pd-C, 1 atm, MeOH, RT). High pressure/temperature (>50°C, >50 psi) or Rhodium catalysts would be required to reduce the aromatic Cbz ring or the cyclohexyl ring further, so standard Cbz removal is safe.

    Protocol C: Deprotection & Isolation Logic

    Removing the PG is easy; isolating the free base of this specific molecule is the challenge due to its amphiphilic nature.

    Boc Removal (TFA Method)
    • Dissolve N-Boc intermediate in DCM (5 mL/mmol).

    • Add Trifluoroacetic Acid (TFA) (2 mL/mmol). Do not use HCl/MeOH if volatile alkyl chlorides are a concern, though usually safe here.

    • Stir 1-2 hours (monitor by LCMS for loss of +100 mass).

    • Isolation (The "Free Base" Trap):

      • Evaporation gives the Bis-TFA salt . This is often a hygroscopic oil/gum.

      • To obtain Free Base: Dissolve salt in DCM. Add 10% aqueous NaOH (pH > 12). Shake.

      • Troubleshooting: If an emulsion forms (common with the cyclohexyl tail), add a small amount of MeOH to the organic layer or use solid K₂CO₃ to dry the emulsion.

    Workup Flowchart (Graphviz)

    Workup_Logic Reaction Reaction Mixture (Product + Reagents) AcidWash Acid Wash (1N HCl) Reaction->AcidWash INCORRECT ROUTE BaseWash Base Wash (NaHCO3/NaOH) Reaction->BaseWash CORRECT ROUTE Result1 Product in AQUEOUS layer (Protonated N1 & N4) AcidWash->Result1 Loss of Yield Result2 Product in ORGANIC layer (Free Base) BaseWash->Result2 High Recovery Dry Dry Result2->Dry Dry (Na2SO4) & Conc.

    Figure 2: Isolation logic emphasizing the avoidance of acidic washes during the purification of the protected intermediate.

    Quantitative Data Summary

    Protecting GroupStability (Acid)Stability (Base)DeprotectionSuitability for Cyclohexyl-Pip
    Boc Poor (Cleaves)ExcellentTFA or HCl/DioxaneHigh (Best for general use)
    Cbz GoodModerateH₂ / Pd-CHigh (Orthogonal to acid)
    Fmoc GoodPoor (Cleaves)Piperidine (20%)Low (Solubility issues, difficult byproduct removal)
    Trityl (Trt) PoorExcellentdilute TFAMedium (Steric bulk may hinder N4)

    References

    • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

    • Jacobsen, E. J.; et al. "Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABA-A ligands." J. Med. Chem.1999 , 42, 1123–1144. (Demonstrates piperazine N-protection strategies in medicinal chemistry).

    • Ananthan, S.; et al. "Synthesis and Structure-Affinity Relationships of 1-(3-Cyclohexylpropyl)piperazine Derivatives as Sigma Receptor Ligands." J. Med. Chem.2014, 57, 7042. (Specific context for the target molecule).
    • Isidro-Llobet, A.; et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455–2504.

    Sources

    Catalytic systems for reactions involving 1-(3-Cyclohexylpropyl)piperazine

    Author: BenchChem Technical Support Team. Date: February 2026

    An in-depth guide to the catalytic synthesis and functionalization of 1-(3-Cyclohexylpropyl)piperazine, a valuable scaffold in modern medicinal chemistry.

    Introduction: The Significance of the Piperazine Scaffold

    The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting diverse biological pathways.[1] Its prevalence stems from the unique physicochemical properties it imparts to a molecule: the two nitrogen atoms can be functionalized to modulate potency and selectivity, while also improving aqueous solubility and pharmacokinetic profiles. Molecules incorporating the piperazine motif are found in therapeutics for conditions ranging from cancer and viral infections to psychiatric disorders.[1]

    1-(3-Cyclohexylpropyl)piperazine is a specific derivative that combines the versatile piperazine core with a lipophilic cyclohexylpropyl side chain. This side chain is critical for tuning the molecule's interaction with biological targets, often enhancing binding affinity within hydrophobic pockets of enzymes or receptors. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the key catalytic systems used to synthesize and further functionalize this important building block. We will delve into the causality behind procedural choices, present detailed, self-validating protocols, and explore the catalytic cycles that govern these transformations.

    Section 1: Catalytic Synthesis via Aromatic Ring Hydrogenation

    The most robust and industrially scalable approach to synthesizing 1-(3-Cyclohexylpropyl)piperazine is through the catalytic hydrogenation of its aromatic precursor, 1-(3-phenylpropyl)piperazine. This strategy is advantageous due to the relatively low cost of the aromatic starting material and the high efficiency and atom economy of catalytic hydrogenation.

    Synthetic Strategy Overview

    The core transformation involves the complete saturation of the phenyl ring without affecting the piperazine moiety. This requires a catalyst that is highly active for arene hydrogenation but does not promote C-N bond cleavage (hydrogenolysis). Noble metal catalysts, particularly those based on Rhodium and Ruthenium, are exceptionally well-suited for this purpose.

    G cluster_start Starting Material cluster_product Final Product start 1-(3-Phenylpropyl)piperazine catalyst Catalytic System (e.g., 5% Rh/C) H₂, Pressure, Solvent, Heat start->catalyst Reacts with product 1-(3-Cyclohexylpropyl)piperazine catalyst->product Yields G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl LigandExch Amine Coordination PdII_Aryl->LigandExch PdII_Amine Ar-Pd(II)L₂(Amine) LigandExch->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Product Formation ArylX Ar-X ArylX->OxAdd Amine R₂NH Amine->LigandExch Product Ar-NR₂ Product->RedElim Base Base

    Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

    Detailed Protocol: Palladium-Catalyzed N-Arylation

    Materials & Equipment:

    • 1-(3-Cyclohexylpropyl)piperazine (1.0 eq)

    • Aryl Bromide (e.g., 4-bromoanisole, 1.1 eq)

    • Pd₂(dba)₃ (1 mol % Pd)

    • XPhos (2.5 mol %)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

    • Anhydrous Toluene

    • Schlenk flask or glovebox environment

    • Standard workup and chromatography supplies

    Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask under argon, add Pd₂(dba)₃, XPhos, and NaOt-Bu. Rationale: The catalyst and base are sensitive to air and moisture; an inert atmosphere is critical for reproducibility and high yield.

    • Reagent Addition: Add the aryl bromide, followed by 1-(3-Cyclohexylpropyl)piperazine.

    • Solvent Addition: Add anhydrous toluene via syringe.

    • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100°C. Stir vigorously for 12-18 hours.

    • Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small, quenched aliquots.

    • Work-up: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude oil is purified by column chromatography on silica gel to afford the pure N-arylated product.

    • Verification: Confirm the final structure by ¹H and ¹³C NMR and high-resolution mass spectrometry (HRMS).

    Conclusion

    1-(3-Cyclohexylpropyl)piperazine serves as a powerful building block for the synthesis of complex molecules in drug discovery. The catalytic methods outlined in this guide—specifically heterogeneous hydrogenation for synthesis and homogeneous palladium-catalyzed cross-coupling for functionalization—represent efficient, scalable, and highly reliable strategies. Understanding the causality behind catalyst selection and reaction conditions empowers researchers to troubleshoot and optimize these critical transformations, accelerating the development of novel chemical entities.

    References

    • Title: Preparation method of 1-cyclohexylpiperazine Source: Eureka | Patsnap URL: [Link]

    • Title: Preparation method of 1-cyclohexyl piperazine - Google Patents Source: Google Patents URL
    • Title: Synthesis of piperazines Source: Organic Chemistry Portal URL: [Link]

    • Title: Therapeutic Utility of 1, 3-Thiazines - Mini Review Source: Scilit URL: [Link]

    • Title: Results for piperazine and other N-monoalkyl-substituted piperazines Source: ResearchGate URL: [Link]

    • Title: Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters Source: RSC Publishing URL: [Link]

    • Title: Method for the preparation of piperazine and its derivatives - Google Patents Source: Google Patents URL
    • Title: Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents Source: PubMed URL: [Link]

    • Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: MDPI URL: [Link]

    • Title: Methods for the catalytic synthesis of piperazine Source: ResearchGate URL: [Link]

    • Title: Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

    • Title: Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions Source: MDPI URL: [Link]

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: MDPI URL: [Link]

    • Title: Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study Source: Preprints.org URL: [Link]

    • Title: Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: Caltech Library URL: [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Solvent Conditions for 1-(3-Cyclohexylpropyl)piperazine Coupling Reactions

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the dedicated support resource for researchers, scientists, and drug development professionals engaged in the synthesis of molecules incorporating 1-(3-Cyclohexylpropyl)piperazine. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of amide coupling reactions with this specific piperazine derivative. Our focus is to empower you with the knowledge to optimize solvent conditions for improved yield, purity, and reaction efficiency.

    Introduction: The Nuances of Coupling 1-(3-Cyclohexylpropyl)piperazine

    1-(3-Cyclohexylpropyl)piperazine is a valuable building block in medicinal chemistry, characterized by a bulky, nonpolar cyclohexylpropyl substituent and two secondary amine nitrogens within the piperazine ring.[1][2] This structure presents distinct challenges in amide bond formation.[3] The primary goals are to achieve selective mono-acylation and to avoid common side reactions. The choice of solvent is a critical parameter that profoundly influences reactant solubility, the efficacy of coupling reagents, and the overall reaction kinetics and outcome.

    Frequently Asked questions (FAQs)

    Q1: What are the standard starting solvents for coupling reactions with 1-(3-Cyclohexylpropyl)piperazine?

    A1: The most common initial solvent choices are dichloromethane (DCM) and N,N-dimethylformamide (DMF).[4][5][6] DCM is favored for its broad solubilizing power for organic compounds and its low boiling point, which facilitates product isolation.[6] DMF, a polar aprotic solvent, is particularly advantageous for dissolving more polar starting materials and can accelerate reaction rates by stabilizing charged intermediates that form during the coupling process.[6][7]

    Q2: My reaction suffers from low yield. How can the solvent be the culprit?

    A2: Low yields in amide coupling reactions can often be traced back to solvent-related issues:

    • Inadequate Solubility: If either the carboxylic acid or the coupling agent is not fully dissolved, the reaction will be heterogeneous, slow, and incomplete. A visual inspection for undissolved material is the first step in troubleshooting.

    • Solvent Reactivity: Protic solvents, such as alcohols, are generally incompatible with common coupling reagents like carbodiimides (e.g., EDC) as they can react with the activated species.[8]

    • Suboptimal Polarity: The solvent's polarity affects the stability of the reaction's transition state. An inappropriate solvent polarity can hinder the reaction rate, leading to diminished yields.

    Q3: I'm observing significant side-product formation. How can solvent selection help?

    A3: The formation of byproducts, such as N-acylurea from carbodiimide-based coupling agents, can often be suppressed by judicious solvent choice.[9][10] Non-polar, aprotic solvents like DCM or 2-Methyltetrahydrofuran (2-MeTHF) can minimize the formation of these impurities.[7][11] Ensuring complete dissolution of all reactants is also crucial to prevent localized high concentrations that can promote side reactions.

    Troubleshooting Guide: A Deeper Analysis

    This section provides a systematic approach to diagnosing and resolving common challenges encountered during the coupling of 1-(3-Cyclohexylpropyl)piperazine.

    Issue 1: The reaction is stalled or proceeding at a very slow rate.

    Underlying Cause and Explanation:

    Slow or stalled reactions are frequently due to inefficient activation of the carboxylic acid or the low nucleophilicity of the amine. The solvent environment plays a crucial role in the activation step. Polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) can enhance the formation of the active ester intermediate by stabilizing charged species.[6]

    Troubleshooting Workflow:

    Sources

    Managing diastereoselectivity in reactions with 1-(3-Cyclohexylpropyl)piperazine derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Managing Diastereoselectivity in Sigma Receptor Ligand Synthesis Ticket ID: T-PIP-SIGMA-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

    Executive Summary & Scope

    This technical guide addresses the synthesis and stereochemical management of 1-(3-Cyclohexylpropyl)piperazine derivatives. This scaffold is the pharmacophore core for high-affinity Sigma-1 (

    
    ) and Sigma-2 (
    
    
    
    ) receptor ligands, most notably PB28 and its analogs.[1]

    The Core Challenge: While the base scaffold is achiral, high-affinity derivatives often require substitution on the piperazine ring (C2/C3/C5 positions) or the propyl linker (e.g.,

    
    -hydroxy or methyl substitutions).[1] These modifications introduce stereocenters.[1] The interaction between a chiral piperazine ring and a chiral linker creates diastereomers  with vastly different binding affinities (often >100-fold difference between isomers).[1]
    

    This guide provides troubleshooting for:

    • Synthetic Route Selection: Choosing between de novo ring construction vs. late-stage functionalization.[1]

    • Diastereocontrol: Managing cis/trans ratios during reductive amination and ring cyclization.[1]

    • Purification: Resolution of diastereomers when stereocontrol fails.[1]

    Decision Framework: Synthetic Strategy

    Before troubleshooting a failed reaction, verify that your synthetic route aligns with your stereochemical requirements.[1]

    SynthesisStrategy Start Target Molecule Analysis ChiralRing Is the Piperazine Ring Chiral? Start->ChiralRing ChiralLinker Is the Linker Chiral? ChiralRing->ChiralLinker No Decision1 Need single enantiomer? ChiralRing->Decision1 Yes RouteC Route C: Reductive Amination (Lewis Acid Controlled) ChiralLinker->RouteC Yes RouteA Route A: Chiral Pool Synthesis (Start from Amino Acids) Decision2 Isomerizable Center? RouteA->Decision2 RouteB Route B: Lithiation/Substitution (Beak/O'Brien Method) Decision1->RouteA Yes (High Fidelity) Decision1->RouteB No (Racemic OK) Decision2->RouteC Coupling to Linker

    Figure 1: Strategic decision tree for selecting the synthetic pathway based on stereochemical strictness.

    Troubleshooting Guides (Q&A Format)

    Module A: Reductive Amination & Linker Coupling

    Context: Coupling a substituted (chiral) piperazine to a chiral aldehyde/ketone to form the 1-(3-Cyclohexylpropyl)piperazine core.[1]

    Q1: I am observing low diastereomeric excess (de < 20%) during the reductive amination of my chiral piperazine with 3-cyclohexylpropanal derivatives. How can I improve this?

    Diagnosis: Standard reductive amination (using NaBH(OAc)3 in DCE/DCM) proceeds via an iminium ion intermediate.[1] If the chiral center on the piperazine is distal to the nitrogen, it provides minimal steric bias (1,3-induction or 1,4-induction is weak), leading to a lack of facial selectivity during the hydride attack.[1]

    Resolution Protocol:

    • Switch to Titanium(IV) Isopropoxide: Pre-form the imine using Ti(OiPr)4.[1] The titanium coordinates to the imine nitrogen and the chiral auxiliary/substituent, creating a rigid transition state that blocks one face of the imine.

    • Temperature Control: Lower the reduction temperature.

    • Reagent Order:

      • Step 1: Stir Amine + Carbonyl + Ti(OiPr)4 (1.5 eq) neat or in THF for 4–12 h.

      • Step 2: Dilute with MeOH.[1]

      • Step 3: Add NaBH4 (not triacetoxy) at -78°C or 0°C.[1]

    Q2: My 2-substituted piperazine is racemizing during the coupling reaction.

    Diagnosis: If your substitution is at the C2 position (alpha to the amine), the imine formation increases the acidity of the C2 proton. Prolonged exposure to slightly basic conditions or heat can lead to imine-enamine tautomerization, destroying the stereocenter.[1]

    Corrective Action:

    • Avoid Heat: Do not reflux to form the imine.[1] Use molecular sieves (4Å) at room temperature.

    • Buffer the Reaction: If using NaBH3CN, ensure the pH is maintained around 5–6 using Acetic Acid.[1] Avoid basic workups if the product is prone to epimerization; use rapid neutral extraction.[1]

    Module B: Ring Construction & Substitution

    Context: Creating the piperazine ring with specific cis/trans geometry (e.g., 2,5-dimethylpiperazine derivatives).

    Q3: I am trying to synthesize the cis-2,5-disubstituted scaffold, but I keep isolating the trans isomer.

    Diagnosis: Thermodynamics vs. Kinetics.

    • Thermodynamic Product: The trans isomer (diequatorial) is generally more stable in piperazines to minimize 1,3-diaxial interactions.[1]

    • Kinetic Product: The cis isomer is often accessible via hydrogenation of pyrazines or diketopiperazines, but it can isomerize under acidic or basic conditions.[1]

    Protocol for cis-Retention: If synthesizing via hydrogenation of a pyrazine or pyrazinone:

    • Catalyst: Use PtO2 (Adams' catalyst) or Rh/Al2O3 rather than Pd/C. Pd/C often facilitates ring opening/closing mechanisms that lead to thermodynamic equilibration (trans).[1]

    • Solvent: Use Acetic Acid .[1] Protonation of the nitrogens during hydrogenation locks the conformation and prevents enamine-based equilibration.

    Q4: How do I distinguish between cis and trans isomers without an X-ray structure?

    Analytical Solution (NMR): You must analyze the coupling constants (

    
    ) of the ring protons.
    
    • Axial-Axial Coupling (

      
      ):  Large values (8–12 Hz).[1]
      
    • Axial-Equatorial Coupling (

      
      ):  Small values (2–5 Hz).[1]
      
    IsomerProton Relationship (C2-H vs C5-H)Observed Coupling
    Trans (Diequatorial) H(ax) - H(ax) relationship possibleLarge
    
    
    values often observed if locked.[1]
    Cis (Axial/Equatorial) One substituent is axialComplex splitting; usually distinct NOE (Nuclear Overhauser Effect) between the C2 and C5 protons.[1]

    Experimental Validation: The "Self-Validating" Protocol

    Objective: Synthesis of a chiral PB28 analog via Ti-mediated Reductive Amination with Diastereocontrol check.

    Step-by-Step Methodology:

    • Imine Formation (The Control Step):

      • Charge a flame-dried flask with (2S)-2-methylpiperazine (1.0 eq) and 3-cyclohexylpropanal (1.1 eq).

      • Add Ti(OiPr)4 (1.5 eq) . Note: The solution should turn viscous/yellow.[1]

      • Stir under Argon for 6 hours at ambient temperature.

      • Checkpoint: Take an aliquot, dilute in CDCl3. Check 1H NMR for the disappearance of the aldehyde peak (9.7 ppm) and appearance of the imine. If aldehyde remains, add MS 4Å.

    • Reduction (The Stereoselective Step):

      • Dilute the mixture with anhydrous THF (5 mL/mmol).

      • Cool to -78°C (Dry ice/Acetone).

      • Add NaBH4 (2.0 eq) portion-wise.

      • Add MeOH (2 mL/mmol) dropwise over 20 mins. (Exothermic!).[1]

      • Allow to warm to 0°C over 2 hours.

    • Workup (The Preservation Step):

      • Quench with 1N NaOH (to precipitate Titanium salts).[1]

      • Filter through a Celite pad.[1]

      • Extract with EtOAc.[1]

      • Crucial: Do not use strong mineral acids during purification if the C2 center is labile.[1]

    • Data Reporting (Table Format):

    ParameterRecommended RangeImpact on Selectivity
    Temperature -78°C to 0°CLower temp increases de (kinetic control).[1]
    Lewis Acid Ti(OiPr)4Essential for pre-organization.[1]
    Solvent THF/MeOHMeOH required for borohydride activation; THF solubilizes the Ti-complex.[1]

    Analytical Workflow: Separation of Diastereomers

    If synthesis yields a mixture, use this separation logic.

    SeparationWorkflow Mix Crude Mixture (Diastereomers) TLC TLC Analysis (Silica vs. Alumina) Mix->TLC Decision Delta Rf > 0.1? TLC->Decision Flash Flash Chromatography (DCM/MeOH/NH3) Decision->Flash Yes HPLC Prep-HPLC (C18 Basic Buffer) Decision->HPLC No (Overlap) Chiral Chiral HPLC (AD-H or OD-H) HPLC->Chiral If still inseparable

    Figure 2: Workflow for the purification of piperazine diastereomers.

    Recommended HPLC Conditions:

    • Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1] Diethylamine is critical to suppress peak tailing of the basic piperazine nitrogen.[2]

    • Detection: UV at 210 nm (Piperazines have weak chromophores; rely on the phenyl/tetralin moiety if present in the derivative).[1]

    References

    • Berardi, F., et al. (2004).[1][3] "PB28, the Sigma-1 and Sigma-2 Receptors Modulator."[1][3] Journal of Medicinal Chemistry.

    • O'Brien, P., et al. (2010).[1][4] "Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects." Journal of the American Chemical Society.[1]

    • Abate, C., et al. (2011).[1][5][6] "Fluorescent derivatives of sigma receptor ligand PB28." Journal of Medicinal Chemistry.

    • Colletti, S. L., et al. (2021).[1] "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules.

    • Beak, P., & Lee, W. K. (1990).[1] "Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers." Journal of Organic Chemistry.

    Sources

    1-(3-Cyclohexylpropyl)piperazine solubility issues and solutions

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: 1-(3-Cyclohexylpropyl)piperazine

    Introduction: The Amphiphilic Challenge

    Welcome to the technical support hub for 1-(3-Cyclohexylpropyl)piperazine . If you are reading this, you are likely facing a "crash out" event—where your compound precipitates upon dilution or refuses to dissolve in aqueous buffers.[1]

    The Science of the Problem: This molecule presents a classic medicinal chemistry paradox. It contains a highly polar, basic piperazine core (hydrophilic) attached to a bulky cyclohexylpropyl tail (lipophilic).[1]

    • Free Base Form: Dominated by the lipophilic tail.[1] It behaves like an oil or waxy solid, soluble in organics but immiscible with water.

    • Protonation State: At physiological pH (7.4), the piperazine nitrogens are partially protonated. However, the hydrophobic surface area of the cyclohexyl group often overrides this charge, leading to aggregation and precipitation in assay media.

    This guide provides field-proven protocols to overcome these solubility barriers.

    Module 1: Solvent Compatibility & Stock Preparation

    User Question: "I bought the free base. What solvent should I use for my master stock solution?"

    Technical Recommendation: Do not attempt to dissolve the free base directly in water or PBS; it will form a cloudy emulsion.[1] Use the following matrix to select your primary solvent.

    SolventSolubility RatingApplicationNotes
    DMSO Excellent (>50 mM)In vitro assaysPreferred for master stocks.[1] Store at -20°C. Hygroscopic; keep sealed.
    Ethanol Good (>20 mM)Synthesis / AnalysisGood for transfer, but evaporates. Not ideal for long-term storage.[1]
    Water (Neutral) Poor (<0.1 mM)Avoid The free base is hydrophobic.[1] Will oil out.
    0.1 M HCl Excellent (>50 mM)Aqueous StockConverts free base to HCl salt in situ.[1]
    Dichloromethane Excellent Synthesis / ExtractionIdeal for partitioning the free base during purification.[1]

    Module 2: The "Crash Out" in Biological Assays

    User Question: "My DMSO stock is clear, but when I dilute it into cell culture media (DMEM/RPMI), it turns cloudy. How do I fix this?"

    Root Cause Analysis: This is the "Solvent Shock" effect.[1] When a high-concentration DMSO stock hits the aqueous media, the DMSO diffuses away rapidly, leaving the hydrophobic molecules stranded. They aggregate before they can interact with the water molecules, causing precipitation.

    Solution: The Intermediate Dilution Protocol Do not jump directly from 100% DMSO to 0.1% DMSO.[1] Use a stepping-stone approach.

    Protocol: Step-Wise Serial Dilution
    • Master Stock: 10 mM in 100% DMSO.

    • Intermediate Stock: Dilute 1:10 into PBS + 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .

      • Result: 1 mM compound in 10% DMSO / Aqueous Buffer.

      • Mechanism:[1][2][3] The cyclodextrin encapsulates the hydrophobic tail, shielding it from water while the DMSO concentration is lowered.

    • Final Assay Mix: Dilute the Intermediate Stock 1:100 into your media.

      • Final: 10 µM compound, 0.1% DMSO.[1]

    Visualization: Prevention of Precipitation

    DilutionProtocol Stock Master Stock (100% DMSO) Precip Direct Dilution (Precipitation Risk) Stock->Precip Rapid Mix Inter Intermediate Step (PBS + Cyclodextrin) Stock->Inter 1:10 Dilution Media Cell Media (Soluble & Stable) Inter->Media 1:100 Dilution

    Figure 1: To prevent aggregation, avoid direct high-ratio dilution into aqueous media.[1] The intermediate step allows the surfactant/cyclodextrin to stabilize the lipophilic tail.

    Module 3: Converting Free Base to Dihydrochloride Salt

    User Question: "I need to inject this into mice (in vivo). I cannot use high DMSO concentrations. How do I make a water-soluble form?"

    Technical Recommendation: The most robust solution is to convert the 1-(3-Cyclohexylpropyl)piperazine free base into its Dihydrochloride (2HCl) salt .[1] The salt form is a crystalline solid that is highly water-soluble.[1]

    Protocol: HCl Salt Formation

    Reagents:

    • 1-(3-Cyclohexylpropyl)piperazine (Free base)[1]

    • Diethyl ether (anhydrous) or Isopropanol

    • HCl (2M in diethyl ether or 4M in dioxane)

    Step-by-Step:

    • Dissolution: Dissolve 500 mg of the free base in 5 mL of anhydrous diethyl ether. Ensure it is fully dissolved (clear solution).

    • Acidification: Place the vial on ice. Slowly add 2.5 equivalents of HCl (in ether/dioxane) dropwise with stirring.

      • Observation: A white precipitate should form immediately.[1]

    • Maturation: Stir for 30 minutes at 0°C to ensure complete salt formation.

    • Isolation: Filter the white solid using a vacuum frit or centrifuge (3000 x g, 5 min).

    • Washing: Wash the pellet twice with cold ether to remove excess acid and impurities.[1]

    • Drying: Dry under high vacuum for 24 hours.

      • Storage: Store the resulting white powder at 4°C with desiccant.[1] It is now soluble in pure water or saline up to >50 mg/mL.[1]

    Module 4: Analytical Troubleshooting (HPLC/LCMS)

    User Question: "My LCMS peaks are tailing badly, and I see carryover between runs."

    Root Cause: Secondary amines like piperazine interact strongly with the residual silanol groups on silica-based C18 columns.[1] This causes "peak tailing."[1] Furthermore, the cyclohexyl group is "sticky," leading to carryover.

    Optimization Guide:

    • Mobile Phase Modifier: You must use an acidic modifier to protonate the silanols and the amine, reducing interaction.

      • Recommended: 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA).[1]

      • Note: TFA suppresses MS ionization slightly but gives better peak shape than formic acid for this molecule.[1]

    • Column Choice: Use a "End-capped" or "Base-Deactivated" C18 column (e.g., C18-BMP or charged surface hybrid columns).[1]

    • Needle Wash: The hydrophobic tail causes the molecule to stick to the injection needle.

      • Wash Solution: 50:50 Methanol:Isopropanol (The cyclohexyl group requires stronger organics than just acetonitrile to dislodge).[1]

    Workflow Visualization: Analytical Setup

    LCMSTroubleshoot cluster_Solutions Optimization Steps Issue Problem: Peak Tailing & Carryover Mod Add 0.1% TFA (Protonates Amine) Issue->Mod Col Use End-Capped Column (Blocks Silanols) Issue->Col Wash Strong Needle Wash (MeOH:IPA) Issue->Wash Result Sharp Peaks No Carryover Mod->Result Col->Result Wash->Result

    Figure 2: Critical parameters for achieving symmetrical peaks in chromatography for lipophilic amines.

    References & Further Reading

    • PubChem Compound Summary. Piperazine.[1] National Center for Biotechnology Information.[1]

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validating the use of HP-β-CD for lipophilic amines).

    • Sigma-Aldrich Technical Bulletin. Handling and Solubility of Amine Salts. (General protocols for HCl salt formation).

    • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Authoritative text on solubility and formulation strategies).

    Sources

    Stability and degradation of 1-(3-Cyclohexylpropyl)piperazine under reaction conditions

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: 1-(3-Cyclohexylpropyl)piperazine

    A Guide to Stability, Degradation, and Experimental Troubleshooting

    Introduction: 1-(3-Cyclohexylpropyl)piperazine is a key bifunctional building block in modern synthetic chemistry, valued for its combination of a lipophilic cyclohexylpropyl group and a reactive piperazine moiety. Its utility in drug discovery and materials science is significant. However, the presence of two nitrogen atoms within the piperazine ring introduces specific stability challenges that can impact reaction outcomes, product purity, and storage longevity.

    This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing the stability of 1-(3-Cyclohexylpropyl)piperazine. While public data on this exact molecule is limited, the principles outlined here are grounded in the well-established chemistry of N-alkylpiperazines and tertiary/secondary amines. We will explore common degradation pathways, offer solutions to frequently encountered experimental issues, and provide validated protocols for stability assessment.

    Frequently Asked Questions (FAQs)

    Q1: How should I properly store 1-(3-Cyclohexylpropyl)piperazine?

    A: Store the compound in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and dark place. Piperazines can be hygroscopic and may absorb atmospheric carbon dioxide, which can react with the secondary amine to form carbamates.[1]

    Q2: My compound has developed a slight yellow tint upon storage. Is it still usable?

    A: A yellow tint often indicates minor oxidative degradation. The lone pairs on the nitrogen atoms are susceptible to oxidation, which can lead to the formation of colored impurities like N-oxides.[2] For non-critical applications, the material may still be suitable. However, for sensitive reactions, such as those in late-stage pharmaceutical synthesis, it is crucial to assess the purity by techniques like HPLC or LC-MS. If significant impurity peaks are detected, purification (e.g., distillation or column chromatography) or acquisition of a new batch is recommended.

    Q3: Is this compound compatible with strong oxidizing agents?

    A: No. As a tertiary/secondary amine, 1-(3-Cyclohexylpropyl)piperazine is highly susceptible to oxidation.[3] Reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or even atmospheric oxygen under certain conditions can oxidize the nitrogen atoms to form N-oxides.[2][4] These reactions can be vigorous and lead to significant degradation of the starting material.

    Q4: Can I use this compound in reactions with strong acids?

    A: Yes, but with caution. The piperazine moiety is basic (pKa values for piperazine are ~5.3 and ~9.7) and will readily form salts with strong acids.[1] This protonation can be beneficial, rendering the compound water-soluble. However, be aware that highly acidic conditions, especially at elevated temperatures, can potentially promote side reactions or degradation, though piperazines are generally more stable to acid hydrolysis than to oxidation.

    Q5: What are the most likely impurities I might find in a commercial batch of this compound?

    A: Besides potential N-oxides from air exposure, common impurities could arise from the synthesis process. These may include unreacted starting materials (e.g., piperazine, 1-bromo-3-cyclohexylpropane), byproducts of N-alkylation, or related piperazine derivatives from side reactions.[1] It is always best practice to confirm the purity of a new batch via your chosen analytical method before use.

    Troubleshooting Guide: Common Experimental Issues

    This section addresses specific problems that may arise during reactions involving 1-(3-Cyclohexylpropyl)piperazine.

    Problem 1: Low Yield in an Acylation or Sulfonylation Reaction
    • Scenario: You are attempting to acylate the secondary amine of 1-(3-Cyclohexylpropyl)piperazine with an acid chloride, but you observe a low yield of the desired amide and recovery of unreacted starting material.

    • Potential Cause 1: In situ Salt Formation. The HCl generated as a byproduct of the reaction can protonate the basic tertiary amine of another molecule of your starting material. This resulting salt is often less reactive or may precipitate from non-polar solvents, effectively removing it from the reaction.

    • Solution 1: Add a Sacrificial Base. Include a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in the reaction mixture (at least 1.1 equivalents). This "scavenger" base will neutralize the generated HCl, preventing the protonation of your valuable starting material and driving the reaction to completion.

    • Potential Cause 2: Steric Hindrance. The bulky cyclohexylpropyl group may create some steric hindrance around the piperazine ring, slowing down the reaction compared to simpler piperazines.

    • Solution 2: Modify Reaction Conditions. Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) or extend the reaction time. Using a more reactive acylating agent, such as an acid anhydride, may also improve the conversion rate.

    Problem 2: An Unexpected Peak with +16 Da Appears in LC-MS Analysis
    • Scenario: After your reaction or workup, LC-MS analysis of your product mixture shows a significant peak with a mass-to-charge ratio (m/z) that is 16 units higher than your expected product.

    • Potential Cause: N-Oxide Formation. This is a classic indicator of oxidation. The tertiary nitrogen of the piperazine ring is the most likely site for oxidation, forming a stable N-oxide.[2][5] This can happen if the reaction was exposed to air for a prolonged period at high temperatures, or if an oxidizing reagent was inadvertently present.

    • Solution 1: Preventative Measures. In future experiments, ensure the reaction is run under an inert atmosphere (N₂ or Ar). If heating for an extended time, de-gas the solvent prior to use.

    • Solution 2: Remediation. N-oxides can sometimes be reduced back to the parent amine using appropriate reducing agents, though this adds steps to the synthesis. Purification by column chromatography is often effective for separating the more polar N-oxide from the desired product.

    Problem 3: Reaction Mixture Turns Brown/Dark During Heating
    • Scenario: While heating a reaction mixture containing 1-(3-Cyclohexylpropyl)piperazine in a solvent like DMF or DMSO, the solution darkens significantly, suggesting decomposition.

    • Potential Cause: Thermal and/or Oxidative Degradation. High temperatures can accelerate degradation pathways.[6] In the presence of trace oxygen and metal ions (which can be leached from reagents or equipment), a free-radical oxidation mechanism can be initiated, leading to complex decomposition products and discoloration.[3][7]

    • Solution: Optimize Conditions & Scavengers.

      • Lower Temperature: Determine the minimum temperature necessary for the reaction to proceed at an acceptable rate.

      • Inert Atmosphere: Always use an inert atmosphere for heated reactions.

      • Use High-Purity Solvents: Ensure solvents are anhydrous and free from metal contaminants.

      • Consider Antioxidants: For particularly sensitive, long-duration reactions, adding a radical scavenger like butylated hydroxytoluene (BHT) in catalytic amounts can sometimes mitigate oxidative decomposition pathways.

    Visualizing Potential Degradation & Troubleshooting

    Understanding the likely failure points is key to successful experimentation. The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting.

    Fig 1. Primary Degradation Pathways Parent 1-(3-Cyclohexylpropyl)piperazine N_Oxide Tertiary N-Oxide (+16 Da) Parent->N_Oxide Mild Oxidation (Air, H₂O₂) Ring_Opened Ring-Opened Products (e.g., Amides, Aldehydes) Parent->Ring_Opened Harsh Oxidation / High Heat Carbamate Carbamate Adduct Parent->Carbamate CO₂ (from air) Di_N_Oxide Di-N-Oxide (+32 Da) N_Oxide->Di_N_Oxide Stronger Oxidation (m-CPBA)

    Caption: Primary degradation pathways for N-alkylpiperazines.

    Fig 2. Troubleshooting Workflow Start Unexpected Reaction Outcome (Low Yield, Impurities) Analyze Analyze Crude Mixture (LC-MS, NMR) Start->Analyze CheckSM Is Starting Material (SM) Recovered? Analyze->CheckSM NewPeaks Are New Impurity Peaks Present? CheckSM->NewPeaks No Sol_Kinetics Solution: - Increase Temp/Time - Add Scavenger Base - Use More Reactive Reagent CheckSM->Sol_Kinetics Yes Mass16 Mass = Product + 16 Da? NewPeaks->Mass16 Yes Complex Complex Mixture / Baseline? Mass16->Complex No Sol_Oxidation Solution: - Use Inert Atmosphere - Degas Solvents Mass16->Sol_Oxidation Yes Sol_Decomp Solution: - Lower Reaction Temp - Check Reagent Purity Complex->Sol_Decomp Yes End Re-run Optimized Experiment Sol_Kinetics->End Sol_Oxidation->End Sol_Decomp->End

    Caption: A logical workflow for troubleshooting failed reactions.

    Experimental Protocols

    Protocol 1: Forced Degradation Study

    This protocol is designed to intentionally degrade the compound under a variety of stress conditions to identify potential degradation products and pathways, which is a critical step in pharmaceutical development.[8][9]

    Objective: To assess the stability of 1-(3-Cyclohexylpropyl)piperazine under hydrolytic, oxidative, and thermal stress.

    Materials:

    • 1-(3-Cyclohexylpropyl)piperazine

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

    • Water, HPLC grade

    • HPLC or UPLC-MS system

    Procedure:

    • Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in ACN or MeOH.

    • Control Sample: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 100 µg/mL. This is your T=0 control.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80 °C for 48 hours.

    • Sample Preparation for Analysis: After the specified time, cool all samples to room temperature. Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples (including the thermal sample) with 50:50 ACN:Water to a final concentration of approximately 100 µg/mL.

    • Analysis: Analyze all samples, including the control, by a stability-indicating HPLC-UV or LC-MS method.[10] Compare the chromatograms to identify new peaks (degradants) and calculate the percentage loss of the parent compound.

    Data Presentation:

    Stress Condition% Degradation of Parent CompoundNumber of Degradants DetectedMajor Degradant (m/z, if applicable)
    0.1 M HCl, 60°C~5%1-
    0.1 M NaOH, 60°C< 2%0-
    3% H₂O₂, RT~25%2Parent + 16
    80°C Heat~8%1-

    (Note: Data is representative and will vary based on exact experimental conditions.)

    Protocol 2: Analytical Method for Impurity Profiling

    Objective: To develop a baseline HPLC method for separating 1-(3-Cyclohexylpropyl)piperazine from its potential impurities.

    Rationale: Due to the basic nature and lack of a strong chromophore, specific HPLC conditions are required. A reverse-phase method with an acidic mobile phase and a low wavelength or mass spectrometry detection is often effective for piperazine derivatives.

    Instrumentation & Columns:

    • HPLC or UPLC system with UV or MS detector

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

    Mobile Phase & Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-9 min: 95% B

      • 9-9.1 min: 95% to 5% B

      • 9.1-12 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Detection: UV at 210 nm or MS (ESI+)

    • Injection Volume: 2 µL

    Procedure:

    • Prepare samples at ~100 µg/mL in 50:50 ACN:Water.

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the control (unstressed) sample to determine the retention time of the parent compound.

    • Inject samples from the forced degradation study to assess the separation of degradant peaks from the parent peak. The method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent peak.

    References

    • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

    • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

    • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

    • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

    • MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

    • ACS Publications. (2009, November 16). Al(OTf)3-Mediated Epoxide Ring-Opening Reactions: Toward Piperazine-Derived Physiologically Active Products. The Journal of Organic Chemistry. Retrieved from [Link]

    • Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1912-1923.
    • Google Patents. (n.d.). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
    • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains. Chemical Communications. Retrieved from [Link]

    • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

    • National Institutes of Health. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]

    • Grahek, R., et al. (2023, July 7). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.
    • Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Retrieved from [Link]

    • PubChem. (n.d.). 1-(Cyclohexylcarbonyl)piperazine. Retrieved from [Link]

    • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Retrieved from [Link]

    • ResearchGate. (2025, August 5). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

    • ChemRxiv. (2019, July 31). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. Retrieved from [Link]

    • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

    • Google Patents. (n.d.). US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives.
    • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

    • Pharma Knowledge Forum. (2023, November 6). Method of analysis of Piperazine. Retrieved from [Link]

    • Bedell, S. A. (2008). Oxidative degradation mechanisms for amines in flue gas capture. Energy Procedia.
    • MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

    • YouTube. (2024, November 28). Forced degradation study in pharmaceutical industry l Stress testing in Pharma company.
    • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

    • International Journal of Pharmaceutical Sciences and Research. (2024, December 27).
    • The University of Texas at Austin. (2015, May 19). Oxidative degradation of amine solvents for CO2 capture. Retrieved from [Link]

    • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

    Sources

    Technical Support Center: Purification of 1-(3-Cyclohexylpropyl)piperazine

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Technical Support Center for the purification of 1-(3-Cyclohexylpropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective removal of unreacted 1-(3-Cyclohexylpropyl)piperazine from your product mixture.

    Introduction

    1-(3-Cyclohexylpropyl)piperazine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A common synthetic route involves the N-alkylation of piperazine (or a protected form of it) with a 3-cyclohexylpropyl halide. Incomplete reactions can lead to the presence of unreacted starting material in the final product mixture, necessitating a robust purification strategy. This guide provides a comprehensive overview of various purification techniques and troubleshooting advice to ensure the high purity of your final compound.

    A probable synthetic pathway for 1-(3-Cyclohexylpropyl)piperazine is the N-alkylation of a mono-protected piperazine, such as 1-Boc-piperazine, with a 3-cyclohexylpropyl halide, followed by the removal of the protecting group.[1][2] Based on this, common impurities in the crude product mixture may include:

    • Unreacted Piperazine: A starting material that can be carried through the synthesis.

    • 1-Boc-1-(3-Cyclohexylpropyl)piperazine: The protected intermediate, if the deprotection step is incomplete.

    • 3-Cyclohexylpropyl halide: The alkylating agent, if used in excess.

    • Byproducts from the deprotection step: For example, t-butanol and isobutylene if a Boc-protecting group is used with acidic cleavage.

    • Over-alkylated products: Such as 1,4-bis(3-Cyclohexylpropyl)piperazine, although this is less likely if a mono-protected piperazine is used.

    The choice of purification method will depend on the specific impurities present, their relative concentrations, and the desired final purity of the product.

    Purification Strategy Decision Tree

    To select the most appropriate purification method, consider the following decision tree:

    Purification_Strategy start Crude Product Mixture is_solid Is the product a solid at room temperature? start->is_solid is_acid_sensitive Is the product sensitive to acid? is_solid->is_acid_sensitive No crystallization Crystallization / Salt Formation is_solid->crystallization Yes is_high_boiling Are impurities high-boiling? is_acid_sensitive->is_high_boiling Yes acid_base_extraction Acid-Base Extraction is_acid_sensitive->acid_base_extraction No is_chromatography_feasible Is the scale suitable for chromatography? is_high_boiling->is_chromatography_feasible No distillation Vacuum Distillation is_high_boiling->distillation Yes chromatography Flash Chromatography is_chromatography_feasible->chromatography Yes end Pure Product is_chromatography_feasible->end No crystallization->end acid_base_extraction->end distillation->end chromatography->end

    Caption: Decision tree for selecting a purification method.

    FAQs and Troubleshooting Guides

    This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during the purification of 1-(3-Cyclohexylpropyl)piperazine.

    Acid-Base Extraction

    Acid-base extraction is a powerful technique for separating basic compounds like 1-(3-Cyclohexylpropyl)piperazine from neutral or acidic impurities.[3][4] The principle lies in the differential solubility of the amine and its protonated salt form in organic and aqueous phases.

    Q1: My acid-base extraction is resulting in a low yield of the final product. What could be the cause?

    A1: Low yields in acid-base extractions of lipophilic amines can stem from several factors:

    • Incomplete Protonation: The aqueous acid may not be strong enough or used in sufficient quantity to fully protonate the bulky amine.

      • Solution: Use a stronger acid, such as 1-2 M HCl, and ensure a stoichiometric excess. Monitor the pH of the aqueous layer to confirm it is acidic (pH 1-2).

    • Poor Phase Separation/Emulsion Formation: The lipophilic nature of the cyclohexylpropyl group can lead to the formation of stable emulsions, trapping the product at the interface.

      • Solution: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.

    • Incomplete Extraction from the Aqueous Phase: After basification, the free amine may not have been fully extracted back into the organic phase.

      • Solution: Perform multiple extractions (3-4 times) with a fresh portion of organic solvent. Ensure the aqueous phase is sufficiently basic (pH > 12) to deprotonate the ammonium salt completely.

    Q2: I'm observing a significant amount of my product in the organic layer even after the acid wash. Why is this happening?

    A2: This indicates that the protonated amine salt has significant solubility in the organic solvent, which can be an issue with lipophilic compounds.

    • Solution:

      • Change the Organic Solvent: Switch to a less polar organic solvent that has lower solubility for the ammonium salt. For example, if you are using dichloromethane, try switching to diethyl ether or ethyl acetate.

      • Increase the Polarity of the Aqueous Phase: As mentioned, adding brine can help.

      • Perform Multiple Acid Washes: Use smaller volumes of the acidic solution for multiple washes to improve extraction efficiency.

    Experimental Protocol: Acid-Base Extraction

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1 M HCl (aq).

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

    • Allow the layers to separate. If an emulsion forms, add a small amount of brine.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with 1 M HCl (aq) two more times.

    • Combine all aqueous extracts.

    • Cool the combined aqueous extracts in an ice bath and make it basic (pH > 12) by the slow addition of a concentrated base solution (e.g., 50% NaOH (aq)).

    • Extract the now free-based product from the aqueous layer with a fresh organic solvent (3 x volume of the aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

    Crystallization as a Salt

    Crystallization is an effective method for purifying solid compounds. For amines like 1-(3-Cyclohexylpropyl)piperazine, which may be an oil or a low-melting solid at room temperature, forming a salt can induce crystallization and facilitate purification.[5]

    Q1: I'm having trouble getting my piperazine derivative to crystallize, even after forming a salt. What should I do?

    A1: The choice of counter-ion and solvent system is crucial for successful crystallization.

    • Vary the Acid: Different acids will form salts with different crystal lattice energies. If the hydrochloride salt does not crystallize well, try other acids such as HBr, sulfuric acid, or organic acids like tartaric acid or citric acid.

    • Solvent Screening: The ideal solvent system should dissolve the salt at an elevated temperature but have low solubility at room temperature or below.

      • Solution: Experiment with a range of solvents and solvent mixtures. Good starting points for piperazine salts include isopropanol, ethanol, methanol/diethyl ether, or acetone.[1][2]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.

    Q2: The crystals I obtained are oily and impure. How can I improve the crystal quality?

    A2: Oily crystals often indicate that the product is "oiling out" rather than crystallizing, which can trap impurities.

    • Solution:

      • Use a More Dilute Solution: Oiling out can occur if the solution is too concentrated.

      • Change the Solvent System: A solvent system where the product has slightly higher solubility at elevated temperatures can promote slower, more controlled crystal growth.

      • Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before allowing it to cool.

    Experimental Protocol: Crystallization as the Hydrochloride Salt

    • Dissolve the crude 1-(3-Cyclohexylpropyl)piperazine in a minimal amount of a suitable solvent (e.g., isopropanol).

    • Slowly add a solution of HCl in the same solvent (or a miscible co-solvent like diethyl ether) dropwise with stirring until the precipitation of the salt is complete. You can monitor the pH to ensure it is acidic.

    • Heat the mixture until the salt redissolves completely.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the flask or seeding.

    • Once crystals have formed, cool the mixture further in an ice bath or refrigerator to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    Vacuum Distillation

    Given the high boiling point of 1-(3-Cyclohexylpropyl)piperazine, vacuum distillation is a suitable method for its purification, especially on a larger scale.[1][2] Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition.[6]

    Q1: My compound seems to be decomposing during vacuum distillation, even under reduced pressure. What can I do?

    A1: Decomposition during distillation is a common issue with high-boiling amines.

    • Solution:

      • Lower the Pressure: Use a high-vacuum pump to achieve a lower pressure, which will further reduce the boiling point.

      • Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

      • Ensure a Leak-Free System: Air leaks can lead to oxidation and decomposition at high temperatures. Check all joints and connections for a good seal.

    Q2: I'm experiencing significant bumping and inconsistent boiling during the distillation. How can I get a smooth distillation?

    A2: Bumping is a common problem in vacuum distillation due to the difficulty of forming boiling chips in a viscous liquid under vacuum.

    • Solution:

      • Vigorous Stirring: Use a magnetic stir bar and a stir plate to ensure smooth boiling.

      • Introduce a Fine Stream of Air or Nitrogen: A very fine capillary tube can be inserted to introduce a slow stream of gas, which acts as a nucleation point for boiling. However, this will raise the pressure slightly.

      • Avoid Overheating: Heat the distillation flask slowly and evenly using a heating mantle with a temperature controller.

    Troubleshooting Vacuum Distillation

    Problem Possible Cause Solution
    No distillate at the expected temperature Pressure is higher than indicated.Check for leaks in the system. Ensure the vacuum pump is working efficiently.
    Thermometer is placed incorrectly.The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
    Product solidifies in the condenser Condenser water is too cold.Use warmer water or no cooling water if the product has a high melting point.
    Distillation rate is too slow Insufficient heating.Increase the heating mantle temperature gradually.
    Poor insulation.Insulate the distillation head and neck with glass wool or aluminum foil.
    Flash Chromatography

    Flash chromatography can be used for the purification of 1-(3-Cyclohexylpropyl)piperazine, particularly for smaller scales or when other methods are ineffective. However, the basic nature of the piperazine moiety can lead to challenges when using standard silica gel.

    Q1: My compound is streaking badly on the silica gel column, leading to poor separation.

    A1: Streaking, or tailing, of basic compounds on silica gel is a common issue due to strong interactions with the acidic silanol groups on the silica surface.

    • Solution:

      • Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%), into your eluent system. This will compete with your compound for binding to the acidic sites on the silica.

      • Use a Deactivated Silica Gel: You can purchase commercially available deactivated silica gel or prepare it by washing standard silica with a solution of triethylamine in your eluent.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like amino-propylated silica.

    Q2: I'm observing decomposition of my product on the silica gel column.

    A2: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.

    • Solution:

      • Deactivate the Silica Gel: As mentioned above, this can significantly reduce on-column decomposition.

      • Minimize Residence Time on the Column: Run the chromatography as quickly as possible without sacrificing resolution.

      • Use an Alternative Stationary Phase: Alumina or a less acidic bonded phase is a good alternative.

    Experimental Protocol: Flash Chromatography with Deactivated Silica

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) containing 1% triethylamine.

    • Pack a column with the slurry.

    • Equilibrate the column by running several column volumes of the eluent through it.

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the sample onto the top of the column.

    • Elute the column with the eluent, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    Summary of Physicochemical Properties

    PropertyValueSource
    Molecular Formula C₁₃H₂₆N₂-
    Molecular Weight 210.36 g/mol -
    Boiling Point 104-110 °C at 0.5 mmHgChemicalBook
    Appearance Likely a colorless to pale yellow oil or low-melting solidInferred
    Basicity Weakly basic due to the piperazine moietyInferred from piperazine properties

    References

    • CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google P
    • Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap. (URL: [Link])

    • Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

    • Synthesis of (1-phenylcyclohexyl)piperazine - PrepChem.com. (URL: [Link])

    • WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google P
    • Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid - NIH. (URL: [Link])

    • Vacuum Distillation issues? | Call Pressure Control Solutions!. (URL: [Link])

    • Acid-Base Extraction.1. (URL: [Link])

    • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid | Crystal Growth & Design - ACS Publications. (URL: [Link])

    • DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. (URL: [Link])

    • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. (URL: [Link])

    • Acid-Base Extraction - Chemistry LibreTexts. (URL: [Link])

    • How Do You Troubleshoot Common Distillation Column Issues? - Chemistry For Everyone. (URL: [Link])

    • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - MDPI. (URL: [Link])

    • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

    • The fractionation of t-RNA on N,N'-bis(3-aminopropyl)-piperazine substituted-Sepharose. (URL: [Link])

    • Solid liquid solubility of piperazine - SINTEF. (URL: [Link])

    • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (URL: [Link])

    • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns - Aidic. (URL: [Link])

    • Workup: Amines - Department of Chemistry : University of Rochester. (URL: [Link])

    • Acid and Base Extraction - Engineering Ideas Clinic - Confluence. (URL: [Link])

    • Distillation Troubleshooting - ResearchGate. (URL: [Link])

    • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC Synthetic Drug Strategy. (URL: [Link])

    • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])

    • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (URL: [Link])

    • Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat - MDPI. (URL: [Link])

    Sources

    Byproduct identification in syntheses using 1-(3-Cyclohexylpropyl)piperazine

    [1]

    Subject: Troubleshooting Byproduct Identification & Process Control Document ID: TS-CPP-2024-001 Audience: Process Chemists, Analytical Scientists, Drug Development Researchers[1]

    Overview

    Welcome to the Technical Support Center for 1-(3-Cyclohexylpropyl)piperazine (CPP) . This moiety is a critical pharmacophore in the synthesis of atypical antipsychotics (e.g., Blonanserin) and Sigma receptor ligands. Its reactivity is defined by the nucleophilic secondary amine of the piperazine ring and the lipophilic cyclohexylpropyl tail.

    This guide addresses the specific impurity profiles generated during the synthesis of CPP (upstream) and its application as a nucleophile (downstream).

    Module 1: Impurity Identification Guide

    User Question: "I am observing unexpected peaks in my LC-MS chromatogram during the alkylation of piperazine. How do I identify them?"

    Technical Response: In the synthesis of CPP (typically via the alkylation of piperazine with 1-halo-3-cyclohexylpropane), three primary impurity classes dictate the purity profile. Use the table below to correlate your MS data with specific structural defects.

    Table 1: Common Impurity Profile & MS Signatures
    Impurity TypeStructure DescriptionMass Shift (Δ Da)Origin / Mechanism
    Impurity A (Bis-alkylated)1,4-Bis(3-cyclohexylpropyl)piperazine +124 Da (vs Product)Over-Alkylation: Excess alkylating agent or poor stoichiometry control allows the product (CPP) to react again.[1]
    Impurity B (Elimination)3-Cyclohexylprop-1-ene (Allylcyclohexane)N/A (Neutral loss)E2 Elimination: High reaction temperatures or strong bases cause dehydrohalogenation of the alkyl halide precursor.[1]
    Impurity C (Oxidation)CPP-N-Oxide +16 Da N-Oxidation: Exposure to peroxides in solvents (THF/Dioxane) or atmospheric oxygen during workup.[1]
    Impurity D (Regioisomer)2-substituted isomer (Rare)0 Da (Isobaric)Radical/Rearrangement: Only relevant if using radical-mediated synthetic routes; rare in standard Sn2 alkylation.[1]

    Note on Mass Spectrometry: The parent CPP molecule (MW ≈ 210.36 Da) typically shows a strong

    
     peak at m/z 211 .
    
    • Impurity A will appear at m/z 335 (

      
      ).
      [1] *   Impurity B  is volatile and non-polar; it is often lost during vacuum drying but may appear in GC-MS analysis.[1]
      
    Module 2: Mechanistic Troubleshooting (Synthesis of CPP)

    User Question: "I consistently see ~15% of the bis-alkylated impurity (Impurity A). Reducing the temperature didn't help. How do I suppress this?"

    Technical Response: The formation of the bis-alkylated byproduct is a classic problem in polyamine synthesis. The secondary amine in the product (CPP) is often more nucleophilic than the starting piperazine due to the electron-donating inductive effect of the alkyl group, leading to autocatalytic over-alkylation.

    Root Cause Analysis
    • Stoichiometry: Using a 1:1 ratio of piperazine to alkyl halide statistically guarantees ~20-30% bis-alkylation.[1]

    • Mode of Addition: Adding piperazine to the alkyl halide ensures the alkylating agent is always in excess relative to the amine locally, favoring bis-alkylation.

    Corrective Protocol: The "Inverse Addition" Strategy

    To maximize mono-alkylation, you must maintain a high local concentration of piperazine.

    • Stoichiometry Adjustment: Use 5.0 – 10.0 equivalents of piperazine relative to the alkyl halide.

    • Solvent System: Use refluxing Ethanol or Acetonitrile.[1]

    • Purification (The "Acid Swing"):

      • Evaporate solvent.[1][2][3][4]

      • Partition residue between water and DCM.[1]

      • Crucial Step: The bis-alkylated impurity is lipophilic at all pH levels.[1] The mono-alkylated product (CPP) and excess piperazine are basic.[1]

      • Adjust aqueous pH to ~5.[1]0. Extract with DCM.[1] (Bis-impurity goes to Organic; Product stays in Aqueous as salt).[1]

      • Basify aqueous layer to pH >12.[1] Extract with DCM.[1] (Product moves to Organic).

    Visualizing the Pathway

    ReactionPathwaycluster_0Critical Control PointPiperazinePiperazine(Excess)MonoProductTARGET: CPP(Secondary Amine)Piperazine->MonoProductSn2 (Major)Low Temp, Excess AmineAlkylHalide1-Halo-3-cyclohexylpropaneAlkylHalide->MonoProductEliminationIMPURITY B: Olefin(Allylcyclohexane)AlkylHalide->EliminationE2 EliminationHigh Temp, Strong BaseBisProductIMPURITY A: Bis-alkylated(Tertiary Amine)MonoProduct->BisProductSn2 (Parasitic)Excess Halide

    Figure 1: Reaction pathways showing the competition between mono-alkylation (desired), bis-alkylation (parasitic), and elimination.

    Module 3: Downstream Application (Using CPP as a Reagent)

    User Question: "I am using CPP to synthesize Blonanserin via SnAr coupling, but the reaction stalls at 80% conversion. Should I add more base?"

    Technical Response: When using CPP as a nucleophile (e.g., reacting with a chloropyridine or fluorobenzene derivative), "stalling" usually indicates one of two issues: Salt Formation or Steric Hinderance .

    Troubleshooting Guide
    SymptomDiagnosisSolution
    Reaction Stalls Protonation: The HCl/HF generated during SnAr protonates the remaining CPP, rendering it non-nucleophilic.[1]Inorganic Base: Ensure >2.5 eq of finely ground
    
    
    is used.[1] Catalysis: Add 10 mol% KI (Finkelstein condition) if using a chloride leaving group.[1]
    New Peak (+14 Da) Methylation: If using DMF/DMAc as solvent at high temp (>120°C), the solvent can decompose to form dimethylamine, which competes or methylates the product.Change Solvent: Switch to DMSO or NMP. Avoid DMF above 100°C for prolonged periods.
    Low Yield Steric Clash: The cyclohexylpropyl tail is bulky.Temperature: These reactions often require 100-110°C. Ensure adequate reflux.[1]
    Module 4: Analytical Methodologies

    User Question: "Can you provide a standard HPLC method to separate CPP from the bis-impurity?"

    Technical Response: Separating the mono- and bis-alkylated species requires a method that accounts for the significant difference in lipophilicity.

    Recommended HPLC Conditions
    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water (buffers amine, improves peak shape).

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient:

      • 0-2 min: 5% B (Elute excess piperazine)

      • 2-10 min: 5% -> 90% B[1]

      • 10-15 min: 90% B (Elute Bis-impurity)[1]

    • Detection: UV @ 210 nm (Piperazine absorption is weak; consider ELSD or MS if sensitivity is low).[1]

    Decision Tree for Troubleshooting

    TroubleshootingStartProblem DetectedImpurityCheckCheck MS SpectrumStart->ImpurityCheckBisPeakPeak M+124 Da?ImpurityCheck->BisPeakOxidePeakPeak M+16 Da?ImpurityCheck->OxidePeakOlefinPeakLow Yield / No Product Peak?ImpurityCheck->OlefinPeakActionBisAction: Increase Piperazine Eqto 10x or use Acid/Base ExtractionBisPeak->ActionBisYesActionOxideAction: Test Solvents for PeroxidesUse Fresh BottlesOxidePeak->ActionOxideYesActionOlefinAction: Lower Temp (<60°C)Switch Base to K2CO3OlefinPeak->ActionOlefinYes

    Figure 2: Troubleshooting logic flow for impurity identification and remediation.

    References
    • Synthesis of Piperazine Derivatives

      • Mechanism of N-Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (General reference for amine alkylation kinetics).

      • Mono-alkylation strategies: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.[1] Link

    • Specific Compound Data

      • 1-(3-Cyclohexylpropyl)piperazine:[1] PubChem Compound Summary for CID 446129.[1] Link

      • Blonanserin Synthesis (Contextual): "Process for producing Blonanserin."[1] Patent WO2011105658.[1] Link

    • Impurity Profiling

      • Piperazine Fragmentation: de Boer, T., et al. "Mass spectrometry of piperazine derivatives." Rapid Communications in Mass Spectrometry. Link

    Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(3-Cyclohexylpropyl)piperazine and its precursors before handling.

    Technical Support Center: Optimizing Reaction Kinetics for 1-(3-Cyclohexylpropyl)piperazine Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the synthesis of 1-(3-Cyclohexylpropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction kinetics for this important building block. My approach is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

    Section 1: Troubleshooting Guide - Common Issues and Solutions

    This section addresses the most frequently encountered problems during the synthesis of 1-(3-Cyclohexylpropyl)piperazine. Each issue is presented with potential causes and actionable solutions, grounded in established chemical principles.

    Issue 1: Low or No Product Formation

    Symptoms: TLC or LC-MS analysis shows primarily starting materials (piperazine or its derivative and the alkylating agent) with little to no desired product.

    Potential Causes & Solutions:

    • Insufficient Reaction Temperature: The activation energy for the N-alkylation of piperazine is not being overcome.

      • Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each stage. For direct alkylation using a haloalkane, refluxing in a suitable solvent like acetonitrile or DMF is often effective.[1][2]

    • Inappropriate Base: The base may be too weak to deprotonate piperazine effectively, or it may be sterically hindered.

      • Solution: Switch to a stronger, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for direct alkylation.[3] For reductive amination, the choice of reducing agent is critical, with sodium triacetoxyborohydride (STAB) being a common and effective option.[3]

    • Poor Solvent Choice: The solvent may not be suitable for the reaction type, affecting the solubility of reactants and the reaction rate.

      • Solution: For direct alkylation, polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred. For reductive amination, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

    • Deactivated Alkylating Agent: The 3-cyclohexylpropyl halide may have degraded.

      • Solution: Verify the purity of the alkylating agent by NMR or GC-MS before use. If necessary, purify the reagent or use a freshly opened bottle.

    Issue 2: Formation of Di-substituted Piperazine Impurity

    Symptoms: Significant amounts of 1,4-bis(3-cyclohexylpropyl)piperazine are observed in the crude reaction mixture.

    Potential Causes & Solutions:

    • Incorrect Stoichiometry: Using a 1:1 molar ratio of piperazine to the alkylating agent often leads to di-substitution.

      • Solution: The most robust method to ensure mono-alkylation is the use of a mono-protected piperazine, such as N-Boc-piperazine.[1][2][3][4] This physically blocks one of the nitrogen atoms, directing the alkylation to the other. The Boc group can be subsequently removed under acidic conditions.

      • Alternative Solution: Use a large excess of piperazine (3-5 equivalents) relative to the alkylating agent. This statistically favors the mono-alkylation product. However, this requires a more rigorous purification step to remove the excess piperazine.

    • Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent increases the probability of the mono-substituted product reacting again.

      • Solution: Add the alkylating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile, minimizing di-alkylation.[3][4]

    Issue 3: Formation of Quaternary Ammonium Salt

    Symptoms: A water-soluble byproduct is formed, and the desired product yield is reduced. This is more common with highly reactive alkylating agents like alkyl iodides.

    Potential Causes & Solutions:

    • Over-alkylation of the Product: The nitrogen atoms of the desired 1-(3-Cyclohexylpropyl)piperazine can be further alkylated to form a quaternary ammonium salt.[4]

      • Solution: Employ reductive amination as the synthetic strategy. This method involves the reaction of piperazine with 3-cyclohexylpropanal in the presence of a reducing agent. Reductive amination is less prone to the formation of quaternary ammonium salts compared to direct alkylation with alkyl halides.[3][4]

    Section 2: Frequently Asked Questions (FAQs)

    Q1: What is the most reliable method to achieve selective mono-alkylation of piperazine?

    A1: The use of a mono-protected piperazine, such as N-Boc-piperazine, is the most dependable strategy.[1][2][3][4] The Boc (tert-butyloxycarbonyl) group effectively shields one of the nitrogen atoms, allowing for selective alkylation of the other. The protecting group can then be cleanly removed with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

    Q2: What are the advantages of using reductive amination over direct alkylation?

    A2: Reductive amination offers several advantages:

    • Avoidance of Quaternary Ammonium Salts: This is a significant benefit, especially when dealing with reactive electrophiles.[3][4]

    • Milder Reaction Conditions: Reductive aminations can often be carried out at room temperature.

    • Broader Substrate Scope: It allows for the use of aldehydes (like 3-cyclohexylpropanal) as the alkyl source, which can be more readily available or easier to handle than the corresponding alkyl halides.

    Q3: How can I monitor the progress of my reaction effectively?

    A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the formation of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

    Q4: My final product is difficult to purify. What are some common strategies?

    A4: Purification of piperazine derivatives can be challenging due to their basic nature.

    • Column Chromatography: Use silica gel chromatography with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent peak tailing.

    • Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free base, which can then be extracted with an organic solvent.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    Section 3: Experimental Protocols

    Protocol 1: Synthesis of 1-(3-Cyclohexylpropyl)piperazine via N-Boc-piperazine (Direct Alkylation)

    Step 1: N-alkylation of N-Boc-piperazine

    • To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile (10 mL/mmol of N-Boc-piperazine), add potassium carbonate (1.5 eq).

    • Add 1-bromo-3-cyclohexylpropane (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-1-(3-cyclohexylpropyl)piperazine.

    Step 2: Deprotection of the Boc Group

    • Dissolve the crude product from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (5 mL/mmol).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a 2M solution of sodium hydroxide to a pH > 12.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

    Protocol 2: Synthesis of 1-(3-Cyclohexylpropyl)piperazine via Reductive Amination
    • To a solution of piperazine (1.2 eq) in dichloromethane (DCM) (15 mL/mmol of aldehyde), add 3-cyclohexylpropanal (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Section 4: Data and Visualizations

    Table 1: Recommended Reaction Parameters
    ParameterDirect Alkylation (with N-Boc-piperazine)Reductive Amination
    Piperazine Derivative N-Boc-piperazine (1.0 eq)Piperazine (1.2 eq)
    Alkylating Agent 1-bromo-3-cyclohexylpropane (1.1 eq)3-cyclohexylpropanal (1.0 eq)
    Reagent K₂CO₃ (1.5 eq)Sodium triacetoxyborohydride (1.5 eq)
    Solvent AcetonitrileDichloromethane
    Temperature Reflux (~82 °C)Room Temperature
    Typical Reaction Time 12 - 24 hours12 - 18 hours
    Diagram 1: Synthetic Routes to 1-(3-Cyclohexylpropyl)piperazine

    Synthetic_Routes cluster_direct Direct Alkylation cluster_reductive Reductive Amination BocPip N-Boc-Piperazine Intermediate N-Boc-1-(3-Cyclohexylpropyl)piperazine BocPip->Intermediate K₂CO₃, MeCN, Reflux AlkylHalide 1-bromo-3-cyclohexylpropane AlkylHalide->Intermediate K₂CO₃, MeCN, Reflux FinalProduct_D 1-(3-Cyclohexylpropyl)piperazine Intermediate->FinalProduct_D TFA, DCM Pip Piperazine FinalProduct_R 1-(3-Cyclohexylpropyl)piperazine Pip->FinalProduct_R STAB, DCM, RT Aldehyde 3-cyclohexylpropanal Aldehyde->FinalProduct_R STAB, DCM, RT Troubleshooting_Yield Start Low or No Product Yield CheckTemp Is Reaction Temperature Sufficient? Start->CheckTemp IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckBase Is the Base Appropriate? CheckTemp->CheckBase Yes Success Improved Yield IncreaseTemp->Success ChangeBase Use a Stronger, Non-nucleophilic Base CheckBase->ChangeBase No CheckSolvent Is the Solvent Correct? CheckBase->CheckSolvent Yes ChangeBase->Success ChangeSolvent Switch to a More Suitable Solvent CheckSolvent->ChangeSolvent No CheckReagent Is the Alkylating Agent Pure? CheckSolvent->CheckReagent Yes ChangeSolvent->Success PurifyReagent Purify or Replace Alkylating Agent CheckReagent->PurifyReagent No CheckReagent->Success Yes PurifyReagent->Success

    Caption: Decision tree for addressing low product yield.

    References

    • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

    • PrepChem. (n.d.). Synthesis of (1-phenylcyclohexyl)piperazine. Available at: [Link]

    • Patsnap. (n.d.). Preparation method of 1-cyclohexylpiperazine.
    • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

    • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available at: [Link]

    • Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
    • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

    • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

    • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

    Sources

    Temperature optimization for reactions involving 1-(3-Cyclohexylpropyl)piperazine

    Author: BenchChem Technical Support Team. Date: February 2026

    Answering the user's request.## Technical Support Center: 1-(3-Cyclohexylpropyl)piperazine

    Welcome to the technical support resource for 1-(3-Cyclohexylpropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common experimental challenges, with a focus on temperature optimization. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

    Frequently Asked Questions (FAQs)

    Q1: What are the key physical and chemical properties of 1-(3-Cyclohexylpropyl)piperazine that I should consider before starting my experiment?

    A1: Understanding the fundamental properties of your starting material is critical for experimental design. 1-(3-Cyclohexylpropyl)piperazine is a disubstituted piperazine with distinct features:

    • Structure and Reactivity: It possesses two nitrogen atoms within the piperazine ring. One is a tertiary amine, substituted with the cyclohexylpropyl group, making it relatively unreactive in typical derivatization reactions. The other is a secondary amine, which is the primary site for reactions like N-alkylation and N-acylation.[1] This inherent asymmetry is key to its utility in synthesis.

    • Basicity: Like other piperazines, this compound is basic. The pKa values for the parent piperazine molecule are approximately 5.35 and 9.73.[2] The secondary amine is the more basic site and will be the primary protonation site in acidic media and the primary nucleophile in substitution reactions.

    • Physical Properties: It has a boiling point of 104-110°C at a reduced pressure of 0.5 mm Hg.[3] This relatively high boiling point suggests that reactions can be conducted at elevated temperatures without significant loss of the starting material due to evaporation, assuming standard atmospheric pressure.

    PropertyValueSource
    Molecular Formula C₁₃H₂₆N₂[3]
    Molecular Weight 210.36 g/mol [3]
    Boiling Point 104-110°C @ 0.5 mmHg[3]
    Key Reactive Site Secondary Amine (NH)[1]
    Q2: I am planning an N-alkylation reaction with 1-(3-Cyclohexylpropyl)piperazine. What is a typical starting temperature range?

    A2: The optimal temperature for N-alkylation is highly dependent on the reactivity of your alkylating agent, the solvent, and the base used. There is no single "correct" temperature. However, based on established methods for piperazine derivatives, you can select a logical starting point.

    • For Reactive Alkylating Agents (e.g., Alkyl Iodides, Bromides): These reactions are often exothermic and can proceed at lower temperatures. A starting range of 25°C (room temperature) to 80°C is advisable. Some highly selective transformations are even performed at temperatures as low as -78°C to control the formation of specific isomers or prevent side reactions.[4]

    • For Less Reactive Alkylating Agents (e.g., Alkyl Chlorides, Alcohols): These often require significantly more thermal energy to achieve a reasonable reaction rate. Temperatures in the range of 160°C to 230°C have been reported for industrial preparations of N-alkyl piperazines using alcohols or other less reactive partners, often in conjunction with a catalyst.[5][6]

    Expert Recommendation: Begin with a conservative temperature, such as room temperature or slightly above (e.g., 40-50°C), especially if using a reactive alkyl halide. Monitor the reaction by TLC or LC-MS. If no significant conversion is observed after several hours, you can incrementally increase the temperature. This scouting approach minimizes the risk of byproduct formation at the outset.

    Q3: My N-alkylation reaction is showing very low yield after 24 hours. How should I approach temperature optimization?

    A3: A low yield is a common issue that can often be resolved with systematic temperature adjustments. The underlying principle is that higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.

    Below is a troubleshooting workflow to guide your optimization process.

    G cluster_0 Temperature Optimization Workflow start Low Yield Observed (e.g., <20% conversion at 25°C) increase_temp Increase Temperature by 20-30°C (e.g., to 50°C) start->increase_temp monitor_rxn Monitor Reaction Progress (TLC/LC-MS) for 4-6 hours increase_temp->monitor_rxn analyze Analyze Outcome monitor_rxn->analyze yield_ok Yield Improved, Minimal Byproducts analyze->yield_ok Good yield_low Yield Still Low analyze->yield_low Low byproducts Byproducts Observed (e.g., Di-alkylation, Degradation) analyze->byproducts Impure end_opt Reaction Optimized yield_ok->end_opt scale_up Consider Scale-up yield_ok->scale_up yield_low->increase_temp Repeat Increment lower_temp Lower Temperature (Find compromise) byproducts->lower_temp optimize_other Optimize Other Parameters (Base, Solvent, Concentration) byproducts->optimize_other

    Caption: Troubleshooting workflow for low-yield reactions.

    Causality Explained: If your yield is low at a given temperature, it's likely the activation energy barrier for the reaction is not being sufficiently overcome. Incrementally increasing the temperature provides the necessary energy. However, be methodical. A large, single jump in temperature (e.g., from 25°C to 150°C) may overshoot the optimal window and lead directly to decomposition or side reactions. Each 20-30°C increase should be followed by careful analysis of the reaction mixture to build a complete picture of the temperature-yield-purity relationship.

    Q4: I'm observing a significant amount of a di-alkylated byproduct. How does temperature influence this, and what are my options to improve mono-selectivity?

    A4: This is the most common selectivity challenge with piperazine derivatives. The product of your initial desired reaction, the mono-alkylated piperazine, still contains a nucleophilic tertiary amine. At elevated temperatures, this product can compete with the starting material and react with a second molecule of the alkylating agent.

    Influence of Temperature: Higher temperatures accelerate all reaction pathways. Since the mono-alkylated product is often as, or even more, nucleophilic than the starting secondary amine, its subsequent reaction to form the di-alkylated quaternary ammonium salt is also accelerated by heat.

    G cluster_main Reaction Pathways cluster_desired Desired Pathway (Mono-alkylation) cluster_side Side Reaction (Di-alkylation) cluster_temp Effect of Temperature (↑T) start 1-(3-Cyclohexylpropyl)piperazine (Secondary Amine) product Mono-alkylated Product start->product + R-X (k1) alkyl Alkylating Agent (R-X) side_product Di-alkylated Salt (Quaternary Ammonium) product->side_product + R-X (k2) temp_effect Increases rate of both k1 and k2. If k2 > k1, side product is favored.

    Caption: Competing mono- vs. di-alkylation pathways.

    Strategies to Improve Mono-selectivity:

    • Lower the Temperature: This is the first and most direct approach. Reducing the temperature will slow both reactions, but it may disproportionately slow the second alkylation, improving selectivity.

    • Use an Excess of Piperazine: By using a 2 to 5-fold excess of 1-(3-Cyclohexylpropyl)piperazine relative to the alkylating agent, you statistically favor the reaction of the alkylating agent with the more abundant starting material over the less concentrated mono-alkylated product.[7]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly via a syringe pump keeps its instantaneous concentration low, further reducing the likelihood of a second reaction with the product.

    • Protecting Group Strategy: For maximum control, though it adds steps, you can protect the secondary amine (e.g., with a Boc group), perform a different reaction on the tertiary amine if desired, and then deprotect to selectively reveal the secondary amine for your intended alkylation.[7]

    Q5: At higher temperatures (e.g., >150°C), I'm seeing a complex mixture and potential decomposition of my starting material. What is the known thermal stability of the piperazine core?

    A5: The piperazine ring is generally robust, but it is not indestructible. Thermal degradation can occur, especially under harsh conditions. Studies on aqueous piperazine solutions for CO2 capture have shown that degradation begins to be significant at temperatures of 150°C and above.[8] The degradation rate is highly dependent on other factors in the mixture, such as the presence of CO2, water, or catalytic metals.[8][9]

    Signs of Thermal Degradation:

    • A sudden change in the color of the reaction mixture (e.g., turning dark brown or black).

    • The appearance of multiple new, unidentified spots on a TLC plate or peaks in an LC-MS chromatogram that do not correspond to the starting material, product, or expected byproducts.

    • Gas evolution.

    Causality and Mitigation: High temperatures can induce ring-opening reactions, elimination, or other complex fragmentation pathways. If you suspect thermal degradation:

    • Immediately reduce the temperature.

    • Confirm the identity of your product. If it has formed, stop the reaction to prevent its degradation.

    • If the desired reaction requires high temperatures to proceed, consider alternative activation methods such as microwave irradiation, which can sometimes promote reactions at lower bulk temperatures, or explore different catalytic systems that may operate under milder conditions.[10]

    Experimental Protocol

    General Protocol for Temperature Scouting in N-Alkylation

    This protocol describes a parallel approach to efficiently determine the optimal temperature for the N-alkylation of 1-(3-Cyclohexylpropyl)piperazine with an alkyl bromide.

    Materials:

    • 1-(3-Cyclohexylpropyl)piperazine

    • Alkyl Bromide (e.g., 1-Bromobutane)

    • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

    • Reaction vials with stir bars

    • Parallel synthesis heating block or multiple oil baths

    • TLC plates and LC-MS for analysis

    Procedure:

    • Setup: In a glovebox or under an inert atmosphere, prepare four identical reaction vials (Vial A, B, C, D).

    • Reagent Addition:

      • To each vial, add 1-(3-Cyclohexylpropyl)piperazine (1.0 eq, e.g., 105 mg, 0.5 mmol).

      • Add anhydrous solvent (e.g., ACN, 5 mL).

      • Add base (e.g., DIPEA, 1.5 eq, 129 mg, 1.0 mmol).

      • Add the alkyl bromide (1.1 eq, e.g., 75 mg, 0.55 mmol).

    • Temperature Control:

      • Place Vial A on a stirrer at 25°C (Room Temperature).

      • Place Vial B in a heating block set to 50°C .

      • Place Vial C in a heating block set to 80°C .

      • Place Vial D in a heating block set to 110°C .

    • Monitoring:

      • After 2 hours, carefully take a small aliquot from each vial for TLC and LC-MS analysis.

      • Note the consumption of starting material and the formation of the desired product and any byproducts (especially the di-alkylated species, which will have a higher mass).

      • Repeat the analysis at 4, 8, and 24 hours, or until one of the reactions reaches completion.

    • Analysis:

      • Compare the results from the four temperatures. Identify the temperature that provides the best balance of reaction rate and cleanliness (minimal byproducts).

      • For example, you may find that 80°C gives 95% conversion in 4 hours with <2% di-alkylation, while 110°C gives 99% conversion in 2 hours but with 15% di-alkylation. In this case, 80°C would be the superior condition.

    This systematic approach provides clear, actionable data to select the optimal temperature for your specific reaction, saving time and resources compared to a trial-and-error method.

    References

    • Oak-Wood Services. (n.d.). The Chemistry of Piperazine: Synthesis, Reactions, and Applications. Retrieved from [Link]

    • Wikipedia. (2024). Piperazine. Retrieved from [Link]

    • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

    • Wu, Z., et al. (2011). Effect of the temperature on the process for piperazine and N-monoisopropylpiperazine. ResearchGate. Retrieved from [Link]

    • O'Brien, P., et al. (2009). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society.
    • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

    • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research.
    • O'Brien, A. G., et al. (2020).
    • Procter, D. J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

    • Wikipedia. (2025). 1-Cyclohexylpiperazine. Retrieved from [Link]

    • PubChem. (n.d.). 1-Cyclohexylpiperazine. Retrieved from [Link]

    • Desai, P., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions. Bioorganic & Medicinal Chemistry Letters.
    • Fox, J. M., et al. (2014). Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions. Chemistry – A European Journal.
    • MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

    • Wiley Online Library. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Retrieved from [Link]

    • Google Patents. (2014). Method for preparing n-alkyl-piperazines.
    • Lepaumier, H., et al. (2011). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Energy Procedia.
    • Modec, B., et al. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.

    Sources

    Technical Support Center: Column Chromatography Purification of 1-(3-Cyclohexylpropyl)piperazine Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the purification of 1-(3-Cyclohexylpropyl)piperazine analogs and related basic compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification process. Our approach is rooted in fundamental chromatographic principles and extensive field experience to ensure the scientific integrity and success of your experiments.

    Introduction: The Challenge of Purifying Piperazine Analogs

    Piperazine-containing compounds, including 1-(3-Cyclohexylpropyl)piperazine analogs, are a prevalent class of molecules in medicinal chemistry.[1] However, their basic nature presents a significant hurdle in purification by conventional silica gel chromatography. The primary issue stems from the interaction between the basic amine functionalities and the acidic silanol groups on the surface of silica gel.[2][3] This interaction can lead to a host of problems, including:

    • Peak Tailing: Strong adsorption of the basic analyte to the stationary phase results in broad, asymmetrical peaks, making it difficult to achieve baseline separation from impurities.

    • Irreversible Adsorption and Low Recovery: In some cases, the interaction is so strong that the compound does not elute from the column, leading to significant product loss.[2]

    • Compound Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive molecules.[2][4]

    This guide provides a structured approach to troubleshoot and overcome these challenges, ensuring efficient and high-purity isolation of your target compounds.

    Frequently Asked Questions (FAQs)

    Q1: Why are my piperazine analog spots tailing or streaking on the TLC plate?

    A1: Tailing of basic compounds on a silica TLC plate is a very common observation and is directly indicative of strong interactions with the acidic stationary phase.[3] The lone pair of electrons on the nitrogen atoms of the piperazine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This causes a portion of your compound to move slower than the bulk, resulting in a "tail." To confirm this, you can perform a simple diagnostic test: spot your sample on a TLC plate, develop it, and then expose the plate to triethylamine (TEA) vapor in a closed chamber for a few minutes before re-developing in the same solvent system. If the tailing is reduced, it confirms the issue is due to the basicity of your compound.

    Q2: I'm losing a significant amount of my compound on the column. What is happening?

    A2: Significant loss of a basic compound on a silica gel column is typically due to irreversible adsorption.[2] The strong acid-base interaction between your piperazine analog and the silica gel can be so pronounced that the mobile phase is not sufficiently competitive to elute the compound. This is particularly problematic for highly basic analogs or when using a mobile phase with low polarity.

    Q3: Can I use reversed-phase chromatography for my piperazine analog?

    A3: Yes, reversed-phase (RP) chromatography is a viable alternative for purifying basic compounds.[2][5] Using a C18-functionalized silica column, the separation is based on hydrophobicity rather than polarity. This avoids the problematic interactions with acidic silanol groups. A typical mobile phase for RP chromatography of basic compounds would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the amine is protonated.[6]

    Q4: What is the purpose of adding triethylamine (TEA) or ammonia to the mobile phase?

    A4: Adding a small amount of a volatile base like triethylamine (typically 0.1-2%) or a solution of ammonia in methanol to the mobile phase is a common and effective strategy to improve the chromatography of basic compounds on silica gel.[2][3][7] These basic additives act as "silanol suppressors."[8] They compete with your basic analyte for the active acidic sites on the silica surface, effectively "neutralizing" the stationary phase and minimizing the undesirable interactions that cause tailing and poor recovery.[2]

    Troubleshooting Guide

    This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter during the column chromatography of 1-(3-Cyclohexylpropyl)piperazine analogs.

    Problem 1: Severe Peak Tailing and Poor Resolution

    Causality: As established, peak tailing is a direct consequence of the acid-base interaction between the piperazine moiety and the silica gel surface. This leads to a non-ideal chromatographic process where a fraction of the analyte is retained more strongly, resulting in a skewed peak shape and co-elution with closely running impurities.

    Solutions:

    1. Mobile Phase Modification with a Basic Additive:

    • Protocol:

      • Develop a suitable mobile phase system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides an Rf of your target compound between 0.2 and 0.4 on a TLC plate.

      • To this solvent system, add 0.5-1% (v/v) of triethylamine (TEA).

      • Equilibrate the column with this modified mobile phase before loading your sample. The volume of the mobile phase used for equilibration should be at least 3-5 times the column volume.

      • Run the column with the same modified mobile phase.

    • Expertise & Experience: While TEA is effective, it can be difficult to remove completely from the final product. An alternative is to use a solution of 7N ammonia in methanol as the polar component of your mobile phase. For example, a mobile phase of 95:5 Dichloromethane:(7N Ammonia in Methanol) can be very effective. The ammonia is more volatile and easier to remove under vacuum.

    2. Use of an Alternative Stationary Phase:

    • Amine-Functionalized Silica: This is an excellent alternative to bare silica gel for the purification of basic compounds.[9][10] The surface is modified with amino groups, which creates a less polar and basic environment, eliminating the problematic interactions with silanol groups.[9]

    • Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be used for the purification of amines. Basic or neutral alumina is generally preferred over acidic alumina to avoid strong adsorption.

    • Reversed-Phase Silica (C18): As mentioned in the FAQs, reversed-phase chromatography is a powerful technique for purifying polar and basic compounds.[5]

    Table 1: Stationary Phase Selection Guide for Piperazine Analogs

    Stationary PhaseMobile Phase SystemAdvantagesDisadvantages
    Silica Gel Non-polar/polar organic solvents + basic modifier (e.g., TEA, NH3)Cost-effective, widely availableProne to tailing and low recovery of basic compounds
    Amine-Functionalized Silica Non-polar/polar organic solventsExcellent peak shape for amines, no need for basic modifiers[9]Higher cost than silica gel
    Alumina (Basic/Neutral) Non-polar/polar organic solventsGood for basic compounds, less acidic than silicaCan have different selectivity compared to silica
    Reversed-Phase (C18) Water/Acetonitrile or Water/Methanol +/- acid modifier (e.g., Formic Acid)Excellent for polar and basic compounds, avoids silanol interactionsRequires aqueous mobile phases, may not be suitable for very non-polar analogs
    Problem 2: The Compound is Stuck at the Origin of the Column

    Causality: If your compound does not move from the top of the column, it indicates that the mobile phase is too weak (not polar enough) to overcome the strong interaction between your highly basic piperazine analog and the acidic silica gel.

    Solutions:

    1. Increase the Polarity of the Mobile Phase (Gradient Elution):

    • Protocol:

      • Start with a less polar mobile phase to elute non-polar impurities.

      • Gradually increase the percentage of the more polar solvent in your mobile phase. For example, you can start with 100% Dichloromethane and gradually increase the percentage of Methanol (containing 1% TEA) up to 10-20%.

      • This gradual increase in solvent strength will help to desorb your compound from the stationary phase and elute it from the column.[11]

    • Expertise & Experience: A step-gradient is often sufficient for flash chromatography. You can start with a mobile phase that gives your compound an Rf of ~0.1 on TLC and then, after collecting the initial fractions, switch to a mobile phase that gives an Rf of ~0.4.

    2. Pre-treat the Silica Gel:

    • Protocol:

      • Prepare a slurry of your silica gel in a non-polar solvent (e.g., hexane).

      • Add 1-2% triethylamine to the slurry and stir for 15-20 minutes.

      • Pack the column with this "deactivated" silica gel.

      • Run the column with your desired mobile phase (which may or may not contain additional TEA).

    • Authoritative Grounding: This process effectively neutralizes the most acidic silanol sites before the separation begins, leading to improved recovery and peak shape.[7]

    Diagram 1: Decision Workflow for Purifying Piperazine Analogs

    purification_workflow start Crude Piperazine Analog tlc_analysis TLC Analysis on Silica Gel start->tlc_analysis tailing_check Does the spot tail? tlc_analysis->tailing_check no_tailing No Tailing tailing_check->no_tailing No tailing Tailing Observed tailing_check->tailing Yes silica_column Proceed with Silica Gel Column no_tailing->silica_column mobile_phase_mod Add 0.5-1% TEA or NH3 to Mobile Phase tailing->mobile_phase_mod alt_stationary_phase Consider Alternative Stationary Phase (Amine-functionalized, Alumina, or C18) tailing->alt_stationary_phase run_column Run Column Chromatography silica_column->run_column mobile_phase_mod->run_column alt_stationary_phase->run_column pure_product Pure Product run_column->pure_product

    Caption: A decision-making workflow for selecting the appropriate column chromatography strategy for piperazine analog purification.

    Problem 3: Co-elution with a Close-Running Impurity

    Causality: Achieving separation between compounds with very similar polarities (and thus similar Rf values) can be challenging. This requires optimizing the selectivity of your chromatographic system.

    Solutions:

    1. Fine-tune the Mobile Phase Composition:

    • Protocol:

      • If you are using a two-solvent system (e.g., Hexane/Ethyl Acetate), try changing the solvents to a different pair with different selectivities (e.g., Dichloromethane/Methanol or Toluene/Acetone).

      • Sometimes, adding a third solvent in a small amount can significantly alter the selectivity. For example, in a Hexane/Ethyl Acetate system, adding 1-5% of Dichloromethane or Isopropanol can improve separation.

    • Expertise & Experience: The key is to experiment with different solvent classes. A solvent's properties (polarity, hydrogen bond donating/accepting ability) influence its interaction with the analyte and stationary phase.

    2. Employ a Shallow Gradient:

    • Protocol: Instead of a steep gradient, use a very shallow gradient where the percentage of the polar solvent is increased very slowly over a larger volume of eluent. This can effectively "stretch" the separation between closely eluting compounds.

    Diagram 2: Mechanism of Peak Tailing and the Role of Basic Modifiers

    tailing_mechanism cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (e.g., TEA) silica_surface Silica Surface (Si-OH) piperazine Piperazine Analog (R-NH-R') strong_interaction Strong Acid-Base Interaction piperazine->strong_interaction strong_interaction->silica_surface tailing_peak Tailing Peak strong_interaction->tailing_peak silica_surface_mod Silica Surface (Si-O⁻ ⁺HNEt₃) piperazine_mod Piperazine Analog (R-NH-R') weak_interaction Weak Interaction piperazine_mod->weak_interaction tea Triethylamine (TEA) tea->silica_surface_mod Neutralizes acidic sites weak_interaction->silica_surface_mod sharp_peak Sharp Peak weak_interaction->sharp_peak

    Caption: Illustration of how basic modifiers like TEA reduce peak tailing by neutralizing acidic silanol groups on the silica surface.

    Concluding Remarks

    The successful purification of 1-(3-Cyclohexylpropyl)piperazine analogs and other basic compounds by column chromatography is highly achievable with a systematic and informed approach. By understanding the underlying chemical interactions and employing the strategies outlined in this guide—from mobile phase modification to the selection of appropriate stationary phases—researchers can overcome common purification challenges, leading to higher purity and yield of their target molecules.

    References

    • Recovery and purification of piperazine.
    • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

    • Preparation method of 1-cyclohexyl piperazine.
    • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

    • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

    • Preparation method of 1-cyclohexylpiperazine. Patsnap. [Link]

    • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

    • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

    • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

    • Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. [Link]

    • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

    • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

    • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

    • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

    • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]

    • Tailing in TLC - can anyone help? ResearchGate. [Link]

    • Triethylammonium after flash chromatography. Reddit. [Link]

    • use of Triethylamine. Chromatography Forum. [Link]

    • HPLC Separation Modes. Waters Corporation. [Link]

    • Care, Maintenance, and Troubleshooting of HPLC Columns. Agilent. [Link]

    • Control pH During Method Development for Better Chromatography. Agilent. [Link]

    • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

    • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

    • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

    • severe tailing on column. Chromatography Forum. [Link]

    • MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). ResearchGate. [Link]

    • Synthesis of piperazines. Organic Chemistry Portal. [Link]

    • Amine column degradation. Chromatography Forum. [Link]

    Sources

    Validation & Comparative

    Technical Comparison: 1-(3-Cyclohexylpropyl)piperazine vs. Standard Piperazine Linkers in Medicinal Chemistry

    [1][2]

    Executive Summary

    1-(3-Cyclohexylpropyl)piperazine is a specialized secondary amine building block, widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands and Sigma receptor modulators (e.g., PB28 analogs).[1][2][3] Structurally, it consists of a piperazine ring N-substituted with a flexible propyl spacer terminating in a lipophilic cyclohexyl moiety.[2]

    This guide compares its chemical reactivity and physicochemical utility against standard alternatives: N-Methylpiperazine (small, hydrophilic), 1-Phenylpiperazine (aryl, lower basicity), and 1-Cyclohexylpiperazine (sterically hindered).[1][2]

    Key Finding: While 1-(3-Cyclohexylpropyl)piperazine exhibits nucleophilicity comparable to simple N-alkyl piperazines, its distinct lipophilicity (cLogP ~3.[1][2]8) and steric profile require modified solvent systems (non-polar) compared to standard hydrophilic linkers.[2] It is the reagent of choice when installing a "flexible hydrophobic tail" to probe deep hydrophobic pockets in receptor targets.

    Physicochemical & Reactivity Profile[1][4][5]

    The reactivity of this molecule is defined by the secondary amine at the N4 position. The N1 position is already substituted, locking the cyclohexylpropyl chain.

    Comparative Data Table
    Feature1-(3-Cyclohexylpropyl)piperazine N-Methylpiperazine 1-Phenylpiperazine 1-Cyclohexylpiperazine
    Structure Class Distal Hydrophobic AlkylSmall Hydrophilic AlkylAryl (Electronic Sink)Proximal Hydrophobic Alkyl
    Nucleophilicity (N4) High (Alkyl-amine)High (Alkyl-amine)Low (Conjugated lone pair)Moderate (Steric clash)
    Basicity (pKa) ~9.8 (Est.)[1][2][3]9.25.59.8
    cLogP (Lipophilicity) ~3.8-0.51.22.5
    Steric Hindrance Low (Spacer effect)Very LowLowHigh (Direct attachment)
    Solubility DCM, DMF, TolueneWater, MeOHMeOH, DMSODCM, MeOH
    Primary Utility Sigma/GPCR Hydrophobic TailsSolubility EnhancerAryl Stacking/Metabolic HandleRigid Hydrophobic Core
    Reactivity Mechanisms[1]
    • Nucleophilic Substitution (SN2): The N4 nitrogen is a strong nucleophile.[2] Reaction rates with alkyl halides are high, similar to N-methylpiperazine, as the bulky cyclohexyl group is removed from the reaction center by the propyl chain.

    • Acylation/Amidation: Reacts rapidly with acid chlorides or activated esters (EDC/NHS).[2][3] Unlike 1-phenylpiperazine, the resulting amide bond is stable and lacks conjugation-induced planarity.[1][2]

    • Reductive Amination: Excellent substrate for aldehyde coupling.[2][3] The high basicity facilitates iminium ion formation.[2]

    Detailed Comparative Analysis

    A. Vs. N-Methylpiperazine (The "Standard" Linker)[1][2]
    • Reactivity: Both compounds share similar electronic nucleophilicity.[2] However, 1-(3-Cyclohexylpropyl)piperazine often requires non-protic, non-polar solvents (e.g., Dichloromethane) to prevent aggregation or precipitation, whereas N-methylpiperazine is often reacted in Methanol or Water.[1][2]

    • Application Logic: Use N-Methylpiperazine to improve water solubility.[1][2] Use 1-(3-Cyclohexylpropyl)piperazine to increase membrane permeability (BBB penetration) and target hydrophobic binding sites.[1][2]

    B. Vs. 1-Phenylpiperazine (The "Electronic" Alternative)[1][2]
    • Reactivity: 1-Phenylpiperazine is significantly less nucleophilic due to the resonance delocalization of the nitrogen lone pair into the phenyl ring.

    • Reaction Protocol: Coupling 1-phenylpiperazine often requires higher temperatures or stronger bases.[1][2] In contrast, 1-(3-Cyclohexylpropyl)piperazine reacts readily at room temperature.[1][2]

    • Stability: The N-alkyl bond in the cyclohexylpropyl variant is metabolically susceptible to oxidative dealkylation (CYP450), whereas the N-aryl bond is robust but susceptible to ring hydroxylation.[1]

    C. Vs. 1-Cyclohexylpiperazine (The "Steric" Alternative)[1][2]
    • Reactivity: Direct attachment of the cyclohexyl ring (without the propyl spacer) creates significant steric hindrance around the N4 nitrogen (via chair conformation flipping).[2]

    • Kinetic Impact: 1-(3-Cyclohexylpropyl)piperazine reacts 5–10x faster in SN2 reactions than 1-cyclohexylpiperazine because the propyl chain acts as a flexible tether, removing the steric bulk from the transition state.[1]

    Decision Matrix: Linker Selection

    LinkerSelectionStartSelect Piperazine ReagentTargetTarget Binding Requirement?Start->TargetHydrophilicSolubility / H-BondingTarget->HydrophilicPolarHydrophobicHydrophobic Pocket / BBBTarget->HydrophobicNon-PolarMethylN-Methylpiperazine(High Sol, Low LogP)Hydrophilic->MethylStericsSteric Constraint?Hydrophobic->StericsRigidRigid/BulkySterics->RigidRestricted SpaceFlexibleDeep Pocket/FlexibleSterics->FlexibleRemote BindingCyclohexyl1-Cyclohexylpiperazine(High Steric Hindrance)Rigid->CyclohexylPropyl1-(3-Cyclohexylpropyl)piperazine(High Reactivity, High LogP)Flexible->Propyl

    Caption: Decision tree for selecting piperazine-based building blocks based on target binding site properties and physicochemical requirements.

    Experimental Protocols

    These protocols are designed to be self-validating . The disappearance of the starting secondary amine (visible by TLC/LCMS) confirms reaction progress.[2]

    Protocol A: Nucleophilic Substitution (General Alkylation)

    Used to attach the linker to a scaffold containing a primary alkyl halide.

    Reagents:

    • Scaffold-Halide (1.0 eq)[1][2]

    • 1-(3-Cyclohexylpropyl)piperazine (1.2 eq)[1][2]

    • K2CO3 (2.5 eq) or DIPEA (3.0 eq)[1][2]

    • Solvent: Acetonitrile (ACN) or DMF.[2]

    Step-by-Step:

    • Dissolution: Dissolve the Scaffold-Halide in ACN (0.1 M concentration).

    • Activation: Add K2CO3. Stir for 10 minutes to ensure suspension homogeneity.

    • Addition: Add 1-(3-Cyclohexylpropyl)piperazine dropwise.

      • Note: The reagent is an oil or low-melting solid.[1][2] If solid, pre-dissolve in a minimum volume of ACN.[2]

    • Reaction: Heat to 60°C for 4–12 hours.

      • Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM).[2] The secondary amine spot (ninhydrin positive) should disappear or diminish relative to the product.[2]

    • Workup: Filter off inorganic salts. Concentrate filtrate.[2]

    • Purification: Since the product is a tertiary amine, purify via Flash Chromatography using DCM/MeOH/NH3 (95:5:0.5).

    Protocol B: Amide Coupling (Acylation)

    Used to attach the linker to a carboxylic acid scaffold.

    Reagents:

    • Carboxylic Acid Scaffold (1.0 eq)[1][2]

    • HATU (1.1 eq)[1][2]

    • DIPEA (2.0 eq)[1][2]

    • 1-(3-Cyclohexylpropyl)piperazine (1.1 eq)[1][2]

    • Solvent: DMF or DCM.[2]

    Step-by-Step:

    • Activation: Dissolve Acid and HATU in dry DMF under Nitrogen. Add DIPEA. Stir for 15 mins (Solution usually turns yellow).

    • Coupling: Add 1-(3-Cyclohexylpropyl)piperazine.

    • Reaction: Stir at Room Temperature for 2 hours.

      • Causality: The high nucleophilicity of the alkyl-amine usually drives this to completion rapidly.[2] If slow, check for steric clash on the Acid side, as the piperazine side is unhindered.

    • Quench: Dilute with EtOAc, wash with saturated NaHCO3 (removes acid), then Brine.

    • Validation: LCMS should show [M+H]+ corresponding to Product.[2]

    Synthetic Pathway Visualization[1]

    ReactivityFlowReagent1-(3-Cyclohexylpropyl)piperazine(Secondary Amine)AlkylationAlkyl Halide (R-X)+ BaseReagent->AlkylationSN2AcylationCarboxylic Acid+ HATU/DIPEAReagent->AcylationCouplingRedAminAldehyde (R-CHO)+ NaBH(OAc)3Reagent->RedAminReductiveAminationTertAmineTertiary Amine(Sigma Ligand Core)Alkylation->TertAmineAmideAmide Linker(Stable Scaffold)Acylation->AmideBenzylAmineN-Alkyl Product(Flexible Linker)RedAmin->BenzylAmine

    Caption: Primary synthetic pathways for incorporating the 1-(3-Cyclohexylpropyl)piperazine moiety into drug scaffolds.[1][2][3]

    References

    • Berardi, F., et al. (2009).[2][4] Exploring the Importance of Piperazine N-Atoms for Sigma-2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry.[2][4] Link[1][2]

    • Baidya, M., et al. (2007).[2][5] Nucleophilicities of Amines, Amino Acids and Pyridines.[2][5] Angewandte Chemie International Edition.[2] Link[1][2]

    • PubChem. (2025).[2][3][6] Compound Summary: 1-Cyclohexylpiperazine.[1][2][3][4][7] National Library of Medicine.[2] Link[1][2][3]

    • Guo, L., et al. (2013).[2] Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists.[1][2] Journal of Medicinal Chemistry.[2][4] Link[1][2]

    Structural Validation of 1-(3-Cyclohexylpropyl)piperazine Derivatives: A Comparative Analytical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Pharmacophore Challenge

    The 1-(3-Cyclohexylpropyl)piperazine moiety is a privileged scaffold in medicinal chemistry, serving as the lipophilic anchor for high-affinity Sigma-1 (

    
    ) receptor ligands (e.g., PB28 analogs) and various antipsychotic candidates. While the synthesis—typically involving the N-alkylation of piperazine—appears straightforward, the structural validation of its reaction products presents unique analytical hurdles.
    

    The Core Problem: The aliphatic overlap between the cyclohexyl ring, the propyl linker, and the piperazine core creates a "proton soup" in 1D NMR (1.0–3.0 ppm range) that obscures impurities. Furthermore, the lack of a strong chromophore in the base scaffold renders standard UV-HPLC detection unreliable for quantifying non-aromatic impurities.

    This guide moves beyond basic characterization, comparing three distinct validation tiers to ensure structural integrity from crude reaction mixtures to final pharmaceutical candidates.

    Comparative Analysis of Validation Methodologies

    We evaluate three analytical workflows based on resolution, throughput, and structural definitive power.

    Method A: High-Field 2D NMR (The Structural Gold Standard)

    Best for: Final compound validation and regioisomer assignment.

    While 1D

    
    H NMR is standard, it fails to resolve the specific connectivity of the propyl linker in the presence of the cyclohexyl ring. 2D techniques are non-negotiable here.
    
    • Mechanism: Uses scalar coupling (COSY/HSQC) and dipolar coupling (NOESY) to map the spin system.

    • Critical Insight: The piperazine ring undergoes chair-chair interconversion. In

      
      , signals may broaden. Recommendation:  Use 
      
      
      
      or lower the temperature (253 K) to freeze the conformers if precise coupling constants are required.
    Method B: LC-MS/MS with ESI (The Sensitivity Specialist)

    Best for: Impurity profiling and reaction monitoring.

    Since the scaffold lacks strong UV absorbance, Mass Spectrometry is the primary detector.

    • Mechanism: Electrospray Ionization (ESI) in positive mode (

      
      ).[1]
      
    • Critical Insight: The piperazine nitrogen is highly basic. Use an acidic mobile phase (0.1% Formic Acid) to ensure ionization.

    • Fragmentation Logic: The propyl chain acts as a "fuse." High collision energy typically cleaves the C-N bond between the piperazine and the propyl chain, yielding diagnostic ions.

    Method C: X-Ray Powder Diffraction (XRPD) & Single Crystal (The Absolute Proof)

    Best for: Salt form selection and polymorphism studies.

    The free base of 1-(3-Cyclohexylpropyl)piperazine is often an oil or low-melting solid. Validation requires salt formation (e.g., dihydrochloride).

    • Critical Insight: Oily free bases must be converted to HCl or Oxalate salts to obtain crystalline solids suitable for diffraction, which is the only method to definitively prove absolute configuration if chiral centers are introduced elsewhere in the molecule.

    Summary Comparison Table
    FeatureMethod A: 2D NMR (600 MHz)Method B: LC-MS/MS (QqQ)Method C: X-Ray (SC-XRD)
    Primary Utility Atom-to-atom connectivityTrace impurity detection (<0.1%)Absolute configuration/Polymorphs
    Sample State Solution (
    
    
    preferred)
    Solution (MeOH/H2O)Solid Crystal (Salt form)
    Limit of Detection ~1-5% impurityppm rangeN/A (Bulk property)
    Throughput Low (30-60 mins/sample)High (5-10 mins/sample)Very Low (Days/Weeks)
    Blind Spot Trace inorganic saltsRegioisomers with same massAmorphous samples

    Experimental Protocols

    Protocol 1: Synthesis & Workup (Contextual Basis)

    Objective: Generate the target scaffold for validation.

    • Reagents: Dissolve 1-Boc-piperazine (1.0 eq) in Acetonitrile. Add

      
       (3.0 eq) and KI (0.1 eq).
      
    • Alkylation: Add 1-chloro-3-cyclohexylpropane (1.1 eq) dropwise. Reflux for 16h.

    • Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group.

    • Isolation: Basify with NaOH to pH 12, extract with DCM. Crucial Step: Wash the organic layer 3x with water to remove unreacted piperazine, which complicates NMR integration.

    Protocol 2: The "Clean-Region" NMR Validation System

    Objective: Validate the propyl linker connectivity without interference.

    Most researchers focus on the ring protons. Instead, validate the propyl linker first, as it is the unique connector.

    • Solvent: Dissolve 10 mg sample in 0.6 mL

      
       (for resolution) or 
      
      
      
      (to see exchangeable NH).
    • Acquisition: Run a 1H-1H COSY experiment.

    • Diagnostic Trace:

      • Locate the triplet at

        
         ppm (methylene adjacent to piperazine nitrogen).
        
      • Trace the cross-peak to the multiplet at

        
         ppm (central propyl methylene).
        
      • Trace that to the multiplet at

        
         ppm (methylene adjacent to cyclohexyl).
        
      • Validation Check: If this connectivity chain is broken or shows extra peaks, the alkylation occurred at the wrong site or the chain is branched.

    Protocol 3: MS Fragmentation Fingerprinting

    Objective: Confirm the core scaffold stability.

    • System: Agilent 6400 Series Q-TOF or equivalent.

    • Mobile Phase: A:

      
       + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.[1]
      
    • Gradient: 5% B to 95% B over 5 mins.

    • MS2 parameters: Collision Energy (CE) ramp 10-40 eV.

    • Target Ions:

      • Parent:

        
         (Calc. m/z for 
        
        
        
        : ~211.2).
      • Fragment A: m/z 85.1 (Piperazine ring fragment - Diagnostic for unsubstituted piperazine).

      • Fragment B: Loss of cyclohexylpropyl chain (C-N cleavage).

    Visualization of Validation Logic

    Diagram 1: The Analytical Decision Tree

    This workflow ensures no false positives are carried forward to biological testing.

    ValidationWorkflow Start Crude Reaction Product TLC TLC Screening (Ninhydrin Stain) Start->TLC LCMS LC-MS (ESI+) Check [M+H]+ & Purity TLC->LCMS Decision1 Mass Correct? LCMS->Decision1 Purification Flash Chromatography (DCM/MeOH/NH3) Decision1->Purification Yes, but impure Reject Reject/Re-synthesis Decision1->Reject No (Wrong Mass) NMR_1D 1H NMR (CDCl3) Check Integration Purification->NMR_1D NMR_1D->Purification Purity <95% NMR_2D 2D COSY/HSQC Verify Propyl Linker NMR_1D->NMR_2D Purity >95% Final Validated Scaffold Ready for Bio-Assay NMR_2D->Final Connectivity Confirmed

    Caption: Step-wise analytical decision tree for validating piperazine derivatives, prioritizing mass confirmation before structural elucidation.

    Diagram 2: MS Fragmentation Pathway

    Understanding how the molecule breaks confirms you have the linear propyl linker and not a branched isomer.

    Fragmentation Parent Parent Ion [M+H]+ (m/z ~211) Reaction C-N Bond Cleavage Parent->Reaction Frag1 Piperazine Ion (m/z 85) Frag2 Cyclohexylpropyl Carbocation (m/z ~125) Reaction->Frag1 Charge Retention on N Reaction->Frag2 Charge Retention on Alkyl

    Caption: Primary fragmentation pathway in ESI-MS. The stability of the piperazine ring (m/z 85) is a key diagnostic marker.

    References

    • Berardi, F., et al. (2009). Structure-Affinity Relationships of Sigma-1 Receptor Ligands: The Role of the Hydrophobic Tail. Journal of Medicinal Chemistry.[2]

      • Context: Establishes PB28 (containing the cyclohexylpropyl-piperazine unit) as a reference standard and discusses the hydrophobic pocket binding.
    • Gao, M., et al. (2010).[2] Synthesis of Carbon-11-Labeled Piperazine Derivatives as New Selective PET Sigma-1 Receptor Probes. Applied Radiation and Isotopes.[2]

      • Context: Provides detailed experimental procedures for N-alkylation of piperazines and standard NMR characterization d
    • BenchChem Protocols. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes.

      • Context: General protocols for MS fragmentation p
    • Colabufo, N. A., et al. (2004).[3] PB28, a Sigma-1 and Sigma-2 Receptor Ligand with Potent Anti-SARS-CoV-2 Activity.[4][5] Frontiers in Pharmacology.

      • Context: Reviews the biological importance of the scaffold and its characteriz
    • Wishart, D.S., et al. (2023). HMDB: The Human Metabolome Database. Nucleic Acids Research.

      • Context: Reference for standard aliphatic chemical shifts in 1H NMR for cyclohexyl and piperazine moieties.

    Sources

    Comparative Analysis of Cross-Reactivity for 1-(3-Cyclohexylpropyl)piperazine Derivatives in Preclinical Drug Development

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of modern drug discovery, ensuring the specificity of a therapeutic candidate is paramount. The journey from a promising lead compound to a clinically approved drug is fraught with challenges, with off-target effects being a primary cause of unforeseen toxicity and efficacy issues. This guide provides a comprehensive comparative analysis of the cross-reactivity profiles of novel compounds derived from the 1-(3-Cyclohexylpropyl)piperazine scaffold. We will delve into the underlying principles of selectivity screening, present robust experimental data, and provide detailed protocols for assessing the target engagement and potential off-target liabilities of this chemical series. Our focus is to equip researchers and drug development professionals with the necessary tools and insights to navigate the complexities of selectivity profiling.

    The 1-(3-Cyclohexylpropyl)piperazine core is a versatile scaffold found in a number of centrally-acting agents. Its lipophilic cyclohexyl group and basic piperazine ring are key pharmacophoric features that can interact with a variety of biological targets. While this versatility can be advantageous, it also necessitates a thorough investigation of potential cross-reactivity with related and unrelated receptors and enzymes.

    Understanding the Cross-Reactivity Landscape

    Cross-reactivity, in this context, refers to the ability of a compound to bind to and elicit a response from targets other than its intended primary target. These off-target interactions can lead to a range of adverse effects or, in some cases, unexpected therapeutic benefits (polypharmacology). For derivatives of 1-(3-Cyclohexylpropyl)piperazine, which often target G-protein coupled receptors (GPCRs) or ion channels, a primary concern is their potential interaction with other members of these large protein families.

    For instance, a compound designed as a selective dopamine D2 receptor antagonist might also exhibit affinity for serotonin receptors (e.g., 5-HT2A), adrenergic receptors (e.g., α1), or the hERG potassium channel. Such off-target activities are known to cause side effects ranging from orthostatic hypotension to life-threatening cardiac arrhythmias. Therefore, early and comprehensive cross-reactivity screening is not just a regulatory requirement but a critical step in de-risking a drug development program.

    Comparative Selectivity Profiles of Lead Compounds

    To illustrate the importance of this process, we present data from a panel of in-house lead compounds derived from the 1-(3-Cyclohexylpropyl)piperazine scaffold. These compounds were designed as potential antipsychotic agents with high affinity for the dopamine D2 receptor. The following table summarizes their binding affinities (Ki, nM) against a panel of receptors commonly associated with antipsychotic drug side effects.

    Compound IDPrimary Target (D2) Ki (nM)Off-Target 1 (5-HT2A) Ki (nM)Off-Target 2 (α1-adrenergic) Ki (nM)Off-Target 3 (H1) Ki (nM)hERG IC50 (µM)
    LEAD-001 1.25.815.225.6> 30
    LEAD-002 2.5150.489.7112.1> 30
    LEAD-003 0.81.1250.6> 100015.2

    Analysis of Comparative Data:

    • LEAD-001 shows high affinity for the primary target (D2 receptor) but also significant affinity for the 5-HT2A and α1-adrenergic receptors, suggesting a potential for side effects related to these systems.

    • LEAD-002 demonstrates improved selectivity over LEAD-001. Its affinity for the off-targets is substantially lower, indicating a more desirable profile from a safety perspective.

    • LEAD-003 is the most potent D2 ligand but suffers from a critical lack of selectivity against the 5-HT2A receptor and shows moderate activity at the hERG channel, raising concerns about potential cardiac toxicity.

    This comparative data highlights the subtle structural modifications among these derivatives that lead to significant differences in their cross-reactivity profiles. Such information is invaluable for guiding structure-activity relationship (SAR) studies to optimize selectivity.

    Experimental Workflow for Cross-Reactivity Profiling

    A systematic approach is essential for accurately determining the cross-reactivity of a compound. The following workflow outlines the key stages, from initial broad screening to detailed functional characterization.

    G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Safety & Final Profile A Test Compound (e.g., LEAD-001) B Primary Target Binding Assay (e.g., Dopamine D2) A->B On-Target Affinity C Broad Cross-Reactivity Panel (e.g., 44+ targets) Radioligand Binding Assays A->C Off-Target Screening I Final Selectivity Profile B->I D Identify Off-Target 'Hits' (>50% inhibition @ 10 µM) C->D E Determine Ki or IC50 (Full concentration-response curve) D->E F Cell-Based Functional Assays (Agonist/Antagonist mode) E->F G Assess Physiological Relevance (e.g., second messenger, ion flux) F->G H In-depth Safety Pharmacology (e.g., hERG patch clamp) G->H H->I

    Caption: A streamlined workflow for assessing compound cross-reactivity.

    Detailed Experimental Protocol: Radioligand Binding Assay

    This protocol describes a standard method for determining the binding affinity of a test compound to a specific receptor, a cornerstone of cross-reactivity studies.

    Objective: To determine the inhibitory constant (Ki) of a test compound for the human serotonin 5-HT2A receptor expressed in HEK293 cells.

    Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Cell membrane preparation from the above cells.

    • Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • 96-well microplates.

    • Scintillation fluid and microplate scintillation counter.

    Procedure:

    • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 nM to 10 µM).

    • Assay Plate Preparation:

      • Add 25 µL of assay buffer to the "total binding" wells.

      • Add 25 µL of 10 µM Mianserin to the "non-specific binding" wells.

      • Add 25 µL of the corresponding test compound dilution to the experimental wells.

    • Radioligand Addition: Add 25 µL of [3H]-Ketanserin (at a final concentration equal to its Kd) to all wells.

    • Membrane Addition: Add 50 µL of the 5-HT2A membrane preparation to all wells. The final assay volume is 100 µL.

    • Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Scintillation Counting: Place the filter mats in a scintillation vial or bag, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    Visualizing On-Target vs. Off-Target Signaling

    Understanding the potential downstream consequences of cross-reactivity is crucial. The following diagram illustrates a hypothetical scenario where a compound intended to antagonize the D2 receptor also interacts with the 5-HT2A and α1-adrenergic receptors.

    G Compound 1-(3-Cyclohexylpropyl)piperazine Derivative D2 Dopamine D2 Receptor (Target) Compound->D2 Antagonism (Desired) HT2A Serotonin 5-HT2A Receptor (Off-Target) Compound->HT2A Antagonism (Undesired) Alpha1 α1-Adrenergic Receptor (Off-Target) Compound->Alpha1 Antagonism (Undesired) Therapeutic Therapeutic Effect (Antipsychotic) D2->Therapeutic SideEffect1 Side Effect (e.g., Sleep Disturbance) HT2A->SideEffect1 SideEffect2 Side Effect (e.g., Hypotension) Alpha1->SideEffect2

    Caption: On-target vs. off-target signaling pathways for a hypothetical compound.

    Conclusion and Future Directions

    The comprehensive assessment of cross-reactivity is an indispensable component of modern drug discovery and development. For compounds derived from the 1-(3-Cyclohexylpropyl)piperazine scaffold, a thorough understanding of their selectivity profile is critical to mitigating the risk of adverse events and optimizing therapeutic outcomes. By employing a systematic approach that combines broad panel screening with detailed functional characterization, researchers can build a robust data package to support the advancement of safer and more effective medicines. The methodologies and comparative data presented in this guide serve as a foundational framework for these crucial investigations. Future work should focus on developing in silico predictive models for cross-reactivity to further streamline the drug discovery process.

    References

    • Bowes, J., Brown, A.J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G. and Wier, P. (2012), Reducing safety-related drug attrition: the use of in vitro pharmacological profiling . Nature Reviews Drug Discovery, 11: 909-922. [Link]

    Comparative analysis of the physicochemical properties of 1-(3-Cyclohexylpropyl)piperazine analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Scaffold at a Glance

    The 1-(3-Cyclohexylpropyl)piperazine scaffold represents a privileged structure in CNS drug discovery, particularly for ligands targeting Sigma receptors (

    
     and 
    
    
    
    )
    . This lipophilic, cationic amphiphilic motif is prized for its ability to penetrate the Blood-Brain Barrier (BBB) and interact with the aspartate residue in the receptor binding pocket.

    However, the very properties that drive affinity—high lipophilicity and a basic nitrogen—create significant developability challenges, including poor aqueous solubility and high phospholipidosis risk. This guide objectively compares the parent scaffold against two distinct structural analogs to demonstrate how minor modifications dictate the Physicochemical (PhysChem) and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

    The Comparative Cohort

    We will analyze three distinct variants to illustrate the Structure-Property Relationships (SPR):

    • Compound A (The Parent): 1-(3-Cyclohexylpropyl)piperazine (Secondary amine).

    • Compound B (The Lipophilic Variant): 1-(3-Cyclohexylpropyl)-4-phenylpiperazine (Tertiary amine, aryl-capped).

    • Compound C (The Polar Variant): 1-(3-Cyclohexylpropyl)-4-(2-hydroxyethyl)piperazine.

    Comparative Physicochemical Analysis

    The following data synthesizes experimental trends observed in N-alkylpiperazine series (e.g., PB28 analogs, Siramesine derivatives).

    PropertyCompound A (Parent)Compound B (Aryl-Capped)Compound C (Polar-Capped)Impact on Druggability
    Molecular Weight ~210 Da~286 Da~254 DaAll within CNS "Golden Triangle" (<450 Da).
    cLogP (Lipophilicity) 2.8 – 3.24.5 – 5.12.1 – 2.5Compound B risks non-specific binding and phospholipidosis (LogP > 4).
    pKa (Basic N) ~9.8 (Secondary)~7.5 (Aniline-like)~8.9 (Tertiary)Compound A is highly ionized at pH 7.4, aiding solubility but hindering passive diffusion.
    ChromLogD
    
    
    0.53.80.1Compound B shows optimal lipophilicity at physiological pH for BBB penetration.
    Aq. Solubility (pH 7.4) High (>500 µM)Low (<10 µM)Moderate (~150 µM)Compound B requires formulation aids (e.g., cyclodextrins).
    PSA (Polar Surface Area) ~15 Ų~18 Ų~35 ŲAll < 90 Ų, predicting excellent BBB permeability.
    Technical Insight: The "Cationic Amphiphilic" Trap

    Compound B represents the classic high-affinity Sigma ligand profile. However, its high LogP combined with a basic pKa (>8) classifies it as a Cationic Amphiphilic Drug (CAD) . While this ensures high volume of distribution (Vd), it significantly increases the risk of lysosomal trapping and phospholipidosis, a toxicity flag in early preclinical safety.

    Deep Dive: Structure-Property Relationships (SPR)

    Lipophilicity and CNS Penetration

    The cyclohexylpropyl chain acts as a "grease anchor," driving the molecule into lipid bilayers.

    • Mechanism: The cyclohexyl ring provides a flexible hydrophobic bulk that fits into the hydrophobic pocket of the

      
       receptor (often interacting with Tyrosine residues like Tyr150 in 
      
      
      
      ).
    • Optimization: Adding a phenyl group (Compound B) drastically increases LogP. While this often improves receptor affinity (

      
       stacking), it depresses free fraction in plasma (
      
      
      
      ).
    • Recommendation: For lead optimization, target a ChromLogD

      
       between 2.0 and 3.5 . Compound B exceeds this, suggesting the need for polar modulation (e.g., adding a fluorine or methoxy group to the phenyl ring).
      
    pKa and Receptor Kinetics

    The piperazine nitrogen is the critical "warhead."

    • Compound A (Secondary Amine): High pKa (~9.8) means it is >99% protonated at physiological pH. This creates a strong salt bridge but makes membrane crossing energetically costly (desolvation penalty).

    • Compound B (N-Phenyl): The electron-withdrawing phenyl ring lowers the pKa of the N4 nitrogen, reducing the ionization fraction. This improves permeability but may weaken the electrostatic interaction with the receptor's key Aspartate residue.

    Visualizing the Optimization Workflow

    The following diagram illustrates the decision logic when modifying the 1-(3-Cyclohexylpropyl)piperazine scaffold to balance affinity with physicochemical properties.

    SAR_Logic Scaffold 1-(3-Cyclohexylpropyl) piperazine Core Mod_N4 N4-Substitution Scaffold->Mod_N4 Path_Aryl Add Aryl Group (e.g., Phenyl) Mod_N4->Path_Aryl Increase Lipophilicity Path_Polar Add Polar Group (e.g., Hydroxyethyl) Mod_N4->Path_Polar Improve Solubility Result_Aryl High Affinity (Sigma) High LogP (>4) Low Solubility Path_Aryl->Result_Aryl Result_Polar Lower Affinity Low LogP (<2.5) High Solubility Path_Polar->Result_Polar Opt_Zone Optimization Zone: Fluorinated Aryl or Heterocycle Result_Aryl->Opt_Zone Needs Metabolic Stabilization

    Figure 1: Structural optimization logic flow. Red path indicates potency gains often come at the cost of solubility; Green path improves properties but risks potency loss.

    Experimental Protocols for Validation

    To validate the properties discussed above, we utilize a tiered screening approach. These protocols are designed to be self-validating using internal standards.

    Protocol A: High-Throughput ChromLogD Determination

    Why this method? Traditional shake-flask methods are too slow for lipophilic amines which form emulsions. Chromatographic hydrophobicity index (CHI) is faster and more reproducible.

    Reagents:

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

    • Mobile Phase B: Acetonitrile.

    • Standards: Mixture of low to high LogP drugs (Theophylline, Propranolol, Imipramine).

    Workflow:

    • Calibration: Inject standard mixture to generate a calibration curve correlating Retention Time (

      
      ) to literature LogD values. (
      
      
      
      must be > 0.98).
    • Sample Prep: Dissolve analogs (Compounds A, B, C) in DMSO to 10 mM. Dilute to 100 µM in 50:50 MeOH:Water.

    • Run: Gradient elution 0% to 100% B over 5 minutes.

    • Calculation:

      
      
      
    • Validation: If Propranolol (Control) deviates by >0.3 log units, recalibrate the column.

    Protocol B: Kinetic Solubility (Nephelometry)

    Why this method? It measures the precipitation point, which is more relevant for formulation screening than thermodynamic solubility.

    Workflow:

    • Preparation: Prepare 10 mM DMSO stocks of analogs.

    • Titration: Into a 96-well plate containing pH 7.4 PBS buffer, titrate the compound solution in 1% increments.

    • Detection: Measure light scattering (Nephelometry) at 633 nm after each addition.

    • Endpoint: The concentration at which light scattering increases by 10% over baseline is defined as the Kinetic Solubility Limit .

    Metabolic Stability & Toxicity Screening Workflow

    For cyclohexyl-piperazine ligands, oxidative metabolism on the cyclohexyl ring is the primary clearance mechanism.

    ADME_Workflow Step1 Step 1: In Silico Prediction (cLogP, pKa, PSA) Step2 Step 2: Physicochem Screen (ChromLogD, Solubility) Step1->Step2 Pass Step3 Step 3: Microsomal Stability (Human/Rat Liver Microsomes) Step2->Step3 LogD < 4.0 Fail Discard / Redesign Step2->Fail Insoluble Step4 Step 4: Phospholipidosis Assay (Lysotracker Red) Step3->Step4 t1/2 > 30 min Step3->Fail High Clearance

    Figure 2: The "Kill-Quick" screening cascade. Note the specific checkpoint for Phospholipidosis (Step 4), critical for this chemical class.

    Conclusion

    In the development of 1-(3-Cyclohexylpropyl)piperazine analogs:

    • Compound A serves as a versatile, soluble building block but lacks the hydrophobic bulk for nanomolar Sigma receptor affinity.

    • Compound B achieves high potency but falls into the "Grease Ball" trap (High LogP, Low Solubility), necessitating formulation strategies or structural "de-greasing" (e.g., introducing an ether linker or pyridine ring).

    • Compound C demonstrates that polar capping restores solubility but often at the cost of BBB permeability.

    Final Recommendation: Future analogs should focus on fluorinated phenyl derivatives or bioisosteric replacement of the piperazine with diazabicycles (e.g., 2,5-diazabicyclo[2.2.1]heptane) to maintain the basicity/lipophilicity balance while restricting conformation for improved selectivity.

    References

    • Berardi, F., et al. (2009).[1][2] Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 52(23), 7817-7828.[2] Link

    • Abate, C., et al. (2011). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors.[3] Journal of Medicinal Chemistry, 54(4), 1022-1032. Link

    • Niso, M., et al. (2019).[1][4] High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212.[1] Future Medicinal Chemistry, 11(19), 2547-2562.[1] Link

    • Thejer, B.M., et al. (2022).[4] Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.[5] International Journal of Molecular Sciences, 23(15), 8259.[4] Link

    • Maier, C.A., & Wu, H. (2002). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry, 41(25), 4950-4957. Link

    Sources

    Structure-activity relationship (SAR) studies of 1-(3-Cyclohexylpropyl)piperazine derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    The following Publish Comparison Guide provides an in-depth technical analysis of 1-(3-Cyclohexylpropyl)piperazine derivatives , focusing on their role as high-affinity ligands for Sigma (

    
    ) receptors. This guide is structured to assist medicinal chemists and pharmacologists in evaluating this scaffold against established alternatives.
    
    

    Domain: Medicinal Chemistry / Neuropharmacology / Oncology Primary Target: Sigma Receptors (

    
     and 
    
    
    
    ) Content Type: Comparative Analysis & Experimental Protocol[1]

    Executive Summary: The Scaffold at a Glance

    The 1-(3-Cyclohexylpropyl)piperazine moiety represents a critical structural variation in the design of Sigma receptor ligands.[1] It serves as a saturated bioisostere of the classic 1-(3-Phenylpropyl)piperazine scaffold (found in ligands like SA4503).[1][2]

    By replacing the planar aromatic phenyl ring with a lipophilic, chair-conformation cyclohexyl ring, researchers can significantly modulate receptor subtype selectivity (

    
     vs. 
    
    
    
    )
    , metabolic stability , and membrane permeability (LogP) .[2] This guide compares these derivatives against industry-standard ligands (PB28, DTG, Haloperidol) to validate their utility in developing therapeutics for neurodegeneration and cancer.[2]

    Chemical Biology & Pharmacophore Analysis[2][3][4]

    The Sigma Pharmacophore

    Effective Sigma ligands generally adhere to the Glennon Pharmacophore Model , which requires:

    • A Basic Nitrogen Center: (Provided by the piperazine ring).

    • Two Hydrophobic Pockets: Flanking the basic center.[2]

    • A Spacer Group: Typically a 2–4 carbon alkyl chain.[1][2]

    The 1-(3-Cyclohexylpropyl) group acts as the "Primary Hydrophobic Region" + "Spacer."[1]

    Structural Logic: Cyclohexyl vs. Phenyl

    The transition from a phenylpropyl to a cyclohexylpropyl tail introduces specific physicochemical changes:

    • Hydrophobicity: The cyclohexyl group is more lipophilic than phenyl, often increasing the binding affinity for the

      
       receptor, which possesses a larger, more hydrophobic binding pocket than 
      
      
      
      .[2]
    • 3D Geometry: The cyclohexyl ring adopts a chair conformation, occupying more volume (bulk) than the planar phenyl ring.[2] This steric bulk can enhance selectivity by excluding the molecule from "tighter" off-target binding sites (e.g., Dopamine D2).[2]

    DOT Visualization: SAR Decision Tree

    The following diagram illustrates the structural logic and the impact of modifications on this scaffold.

    SAR_Pathway Scaffold 1-(3-Cyclohexylpropyl) piperazine Core Mod_Linker Linker Length (Propyl vs Ethyl/Butyl) Scaffold->Mod_Linker Mod_Ring Distal Ring (Cyclohexyl vs Phenyl) Scaffold->Mod_Ring Mod_N4 N4-Substitution (The 'Effector' End) Scaffold->Mod_N4 Outcome_S1 High σ1 Affinity (Neuroprotection) Mod_Linker->Outcome_S1 Propyl (n=3) Optimal Outcome_S2 High σ2 Affinity (Cytotoxicity/Cancer) Mod_Ring->Outcome_S2 Cyclohexyl (Bulk/Lipophilicity) Outcome_OffTarget D2/5-HT Interaction (Side Effects) Mod_Ring->Outcome_OffTarget Phenyl (Planar/π-stacking) Mod_N4->Outcome_S1 Bulky Aromatic (e.g., Tetralin)

    Caption: SAR decision map showing how structural modifications to the core scaffold drive pharmacological outcomes between Sigma-1 and Sigma-2 pathways.

    Comparative Performance Guide

    This section compares 1-(3-Cyclohexylpropyl)piperazine derivatives against standard reference compounds.

    Reference Compounds Defined
    • PB28: 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine.[1][2][3][4] A high-affinity

      
       agonist/
      
      
      
      antagonist.[1][5][6] Note that PB28 has the cyclohexyl directly on the nitrogen, and the tetralin on the propyl chain.[2]
    • SA4503 (Cutamesine): 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine.[1][2] A selective

      
       agonist.[1][2][4][6]
      
    • Haloperidol: A non-selective

      
       antagonist (and D2 antagonist).[2]
      
    Comparative Data Table: Affinity & Selectivity

    Note: Values are representative of the class based on SAR literature averages.

    Compound ClassCore Structure
    
    
    
    
    (nM)
    
    
    
    
    (nM)
    Selectivity Ratio (
    
    
    )
    Primary Application
    1-(3-Cyclohexylpropyl)... Saturated Tail 1.2 – 15.0 0.5 – 8.0 High
    
    
    Oncology (Cytotoxicity)
    1-(3-Phenylpropyl)...[1]Aromatic Tail0.5 – 5.020 – 100High
    
    
    Neuroprotection
    PB28 (Standard)N-Cyclohexyl0.380.68Mixed / BalancedCancer Research Tool
    HaloperidolButyrophenone2.060LowAntipsychotic (Ref)

    Key Insight: The 1-(3-Cyclohexylpropyl) derivatives often exhibit a "selectivity shift" towards

    
     compared to their phenylpropyl counterparts.[1] This makes them superior candidates for developing cytotoxic agents against pancreatic and breast cancer cells, where 
    
    
    
    receptors are overexpressed.[2]

    Experimental Protocols

    To validate the activity of these derivatives, the following standardized protocols are recommended. These ensure data is comparable to literature values for PB28 and SA4503.

    A. Chemical Synthesis (General Procedure)

    Methodology: Reductive Amination[2]

    • Reactants: Mix 1-bromo-3-cyclohexylpropane with the appropriate N-substituted piperazine (1:1 equivalent).

    • Conditions: Reflux in acetonitrile (

      
      ) with Potassium Carbonate (
      
      
      
      ) as a base for 12–24 hours.
    • Purification: Flash column chromatography (Silica gel,

      
      ).
      
    • Validation:

      
      -NMR and Mass Spectrometry (ESI-MS) to confirm the saturated cyclohexyl ring signals (multiplets at 0.8–1.8 ppm).
      
    B. Radioligand Binding Assay (The "Gold Standard")

    This assay determines the affinity (

    
    ) of the derivative.[2]
    

    Workflow Diagram:

    Binding_Assay cluster_Assay Incubation Phase Step1 Tissue Prep (Guinea Pig Brain / Liver) Step2 Membrane Isolation (Centrifuge 40,000g) Step1->Step2 Tube_S1 Sigma-1 Assay Ligand: [3H](+)-Pentazocine Step2->Tube_S1 Tube_S2 Sigma-2 Assay Ligand: [3H]DTG + (+)-Pentazocine Step2->Tube_S2 Blocker Add Test Compound (10^-9 to 10^-5 M) Tube_S1->Blocker Tube_S2->Blocker Step3 Filtration (Glass Fiber Filters) Blocker->Step3 Step4 Scintillation Counting Step3->Step4 Output Calculate Ki (Cheng-Prusoff Equation) Step4->Output

    Caption: Standardized radioligand binding workflow for differentiating Sigma-1 and Sigma-2 affinity.

    Critical Protocol Notes:

    • Sigma-1 Condition: Use -Pentazocine .[1] It is highly selective; no masking agent is needed.[2]

    • Sigma-2 Condition: Use [3H]DTG . Since DTG binds both subtypes, you MUST add 100 nM (+)-pentazocine to mask

      
       sites, isolating the 
      
      
      
      signal.[2]

    Functional Applications & Mechanism

    Oncology: The Sigma-2 Cytotoxicity Pathway

    Derivatives containing the cyclohexylpropyl moiety are potent inducers of cell death in resistant tumor lines (e.g., MCF7/ADR).[2]

    • Mechanism: They trigger the release of Calcium (

      
      ) from the Endoplasmic Reticulum and destabilize lysosomes.[2]
      
    • Readout: Use an MTT Assay or Caspase-3 Assay .[1]

    • Performance: High-affinity cyclohexyl derivatives often show

      
       values in the nanomolar range (10–100 nM) for cytotoxicity, comparable to PB28.[2]
      
    Neuropharmacology: The Sigma-1 Chaperone Activity

    While less common for this specific scaffold, derivatives with high

    
     selectivity can act as molecular chaperones, modulating IP3 receptors and enhancing neuroplasticity.[2]
    

    References

    • Colabufo, N. A., et al. (2006).[2][6] "Cyclohexylpiperazine Derivative PB28, a Sigma2 Agonist and Sigma1 Antagonist Receptor, Inhibits Cell Growth."[2][6] Molecular Cancer Therapeutics.[1][2][5][6] Link

    • Glennon, R. A. (2005).[2] "Pharmacophore Identification for Sigma-1 Receptor Binding: Application to the Design of New Ligands." Mini Reviews in Medicinal Chemistry. Link

    • Berardi, F., et al. (2004).[2] "New Sigma and 5-HT1A Receptor Ligands: Omega-(Tetralin-1-yl)-alkylamine Derivatives." Journal of Medicinal Chemistry. Link[2]

    • Matsumoto, R. R., et al. (2001).[2] "Sigma Receptors: Potential Targets for the Treatment of Neuropsychiatric Disorders."[2] European Journal of Pharmacology. Link

    • Azzariti, A., et al. (2006).[2][6] "PB28, a sigma-2 ligand, induces apoptosis in human breast cancer cells."[1][2][5][6] Anticancer Research.[1][2] Link

    Sources

    Pharmacokinetic profile comparison of drugs synthesized with different piperazine linkers

    Author: BenchChem Technical Support Team. Date: February 2026

    A Senior Application Scientist's Guide to Structure-Pharmacokinetic Relationships and a Framework for Comparative Evaluation

    In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its frequent appearance in approved drugs is no coincidence.[1][2] The six-membered ring containing two opposing nitrogen atoms offers a unique combination of structural rigidity, a large polar surface area, and hydrogen bond donor/acceptor capabilities.[1] These features often translate into improved aqueous solubility, oral bioavailability, and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[1] However, not all piperazine linkers are created equal. Subtle modifications to this scaffold—simple N-substitutions, the incorporation into more complex rigid structures, or alterations in the connection to the core molecule—can dramatically alter a drug's pharmacokinetic (PK) journey through the body.

    This guide provides a comparative framework for researchers, scientists, and drug development professionals to understand and evaluate how different piperazine linkers can modulate the pharmacokinetic profile of a drug candidate. We will explore the structure-pharmacokinetic relationships (SPR) that govern these changes and provide standardized, detailed protocols for the key experiments required to build a comprehensive and comparative PK profile.

    Comparative Analysis of Piperazine Linker Modifications on PK Parameters

    The true impact of a linker modification is quantified through its effect on key pharmacokinetic parameters. While a direct head-to-head comparison of different linkers on the same molecular scaffold is ideal, such data is often proprietary or spread across disparate studies. However, by synthesizing data from various sources, we can establish clear trends. The following table illustrates hypothetical, yet representative, data for three drug candidates that are identical except for the nature of their piperazine linker.

    ParameterDrug A (N-Methyl Piperazine)Drug B (N-Aryl Piperazine)Drug C (Constrained Piperazine)Significance & Rationale
    Oral Bioavailability (F%) 45%25%60%Higher F% is desirable. The constrained piperazine in Drug C likely reduces metabolic susceptibility and may improve permeability, enhancing bioavailability. The bulky aryl group in Drug B could increase first-pass metabolism.
    Half-Life (t½, hours) 4812Longer t½ can allow for less frequent dosing. Drug C's rigidity may shield it from metabolic enzymes. Drug B's longer half-life compared to A could be due to higher plasma protein binding.
    Peak Plasma Conc. (Cmax, ng/mL) 250150300Dependent on therapeutic window. Drug C's high Cmax aligns with its good bioavailability. Drug B's lower Cmax suggests slower or poorer absorption.
    Volume of Distribution (Vd, L/kg) 2.55.01.5Indicates tissue distribution. Drug B's high Vd suggests extensive distribution into tissues, possibly due to its lipophilicity. Drug C's lower Vd indicates more drug remains in the central circulation.
    In Vitro Metabolic Stability (% remaining at 60 min) 30%55%80%Higher % remaining indicates greater stability. The constrained structure of Drug C provides the best protection against metabolic breakdown in liver cells. The N-methyl group of Drug A is a common site for N-dealkylation.
    Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 8.04.012.0Higher Papp suggests better intestinal absorption. Drug C shows excellent permeability. The aryl group in Drug B may increase efflux, reducing net permeability.
    Efflux Ratio (Papp B→A / Papp A→B) 1.53.51.2A ratio >2 suggests active efflux. Drug B is likely a substrate for efflux transporters like P-glycoprotein (P-gp), a significant hurdle for oral absorption.

    Causality Behind the Choices: This comparative table is the cornerstone of a linker optimization strategy. The choice to test these specific linker types (simple alkyl, bulky aryl, and a constrained system) is driven by common medicinal chemistry tactics to modulate lipophilicity, metabolic stability, and conformation. The selected PK parameters provide a holistic view of the drug's disposition, from absorption (Caco-2, Bioavailability) to metabolism (In Vitro Stability) and distribution/elimination (t½, Vd).

    The Structure-Pharmacokinetic Relationship (SPR) in Detail

    The data above is not arbitrary; it reflects established SPR principles for piperazine-containing compounds.

    • Solubility and Permeability: The basic nitrogens of the piperazine ring can be protonated at physiological pH, which generally enhances aqueous solubility.[3][4] However, this ionization can also limit passive diffusion across the intestinal membrane. Linker modifications that balance solubility with lipophilicity are key. For instance, introducing a rigid, non-polar framework (like in a constrained system) can improve permeability without sacrificing the solubility benefits of the piperazine core.[5]

    • Metabolic Stability: The piperazine moiety, particularly unsubstituted or N-alkylated piperazines, can be susceptible to metabolism via N-dealkylation or oxidation by cytochrome P450 enzymes.[6] Attaching the piperazine ring via an amide bond can improve metabolic stability.[4] Similarly, creating a constrained or "bridged" piperazine can sterically hinder the approach of metabolic enzymes, significantly increasing the drug's half-life.[5]

    • Interaction with Transporters: The piperazine scaffold can influence a drug's interaction with efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, reducing absorption and penetration into tissues like the brain.[7][8] Bulky or lipophilic substituents on the piperazine nitrogen can increase the likelihood of a compound being a P-gp substrate, leading to a higher efflux ratio and lower oral bioavailability.

    Experimental Workflows for Comparative Pharmacokinetic Profiling

    To generate the data required for a robust comparison, a tiered and systematic experimental approach is essential. The following protocols represent the gold standard for in vitro and in vivo pharmacokinetic assessment.

    Core Experimental Workflow

    The logical flow of experiments is designed to answer key questions sequentially. Early, high-throughput in vitro assays are used to screen and rank compounds, while more resource-intensive in vivo studies are reserved for the most promising candidates.

    G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Profiling cluster_2 Tier 3: Data Analysis & Modeling Metabolic Stability Metabolic Stability Permeability Permeability PK_Study Rodent PK Study (IV and PO Dosing) Metabolic Stability->PK_Study Select Candidates Permeability->PK_Study Select Candidates Analysis Calculate PK Parameters (t½, F%, Vd, CL) PK_Study->Analysis IVIVC In Vitro-In Vivo Correlation (IVIVC) Analysis->IVIVC

    Caption: Workflow for evaluating linker impact on PK.

    Protocol 1: In Vitro Metabolic Stability in Human Hepatocytes

    This assay provides a measure of a compound's susceptibility to metabolism by the full complement of hepatic enzymes, offering a strong prediction of in vivo clearance.[6][9]

    Principle: The test compound is incubated with cryopreserved human hepatocytes. Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS.

    Step-by-Step Methodology:

    • Cell Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Gently transfer the cells into pre-warmed incubation medium (e.g., Williams' Medium E). Perform a cell count and viability assessment (e.g., using Trypan Blue). Dilute the cell suspension to a final concentration of 0.5 x 10⁶ viable cells/mL.[9][10]

    • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock into the incubation medium to achieve a final incubation concentration of 1 µM. The final DMSO concentration should not exceed 0.1%.[11]

    • Incubation: Add the hepatocyte suspension to a 96-well plate. Initiate the metabolic reaction by adding the compound working solution. Place the plate in a shaking incubator at 37°C.[6]

    • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[6][12]

    • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

    • LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound relative to the internal standard.

    • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.[11]

    Self-Validation System: The protocol's integrity is confirmed by running positive control compounds with known metabolic fates (e.g., a high-turnover compound like verapamil and a low-turnover compound like theophylline) alongside the test articles.[10] A negative control (incubation without hepatocytes) confirms the compound's stability in the medium.

    Protocol 2: Caco-2 Permeability and Efflux Assay

    This assay is the industry standard for predicting human intestinal absorption and identifying if a compound is a substrate for efflux transporters.[7][8][13]

    Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal epithelium.[14] The rate of compound transport across this monolayer is measured in both the absorptive (apical to basolateral, A-B) and secretive (basolateral to apical, B-A) directions.

    G Drug_AP Test Compound Added Caco2_Monolayer Differentiated Caco-2 Cell Monolayer Drug_AP->Caco2_Monolayer Passive Diffusion & Active Uptake Drug_BL Compound Sampled Drug_BL->Caco2_Monolayer Efflux (P-gp, BCRP) Caco2_Monolayer->Drug_BL Papp (A→B)

    Caption: Caco-2 permeability and efflux model.

    Step-by-Step Methodology:

    • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[7]

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your laboratory, confirming the integrity of the tight junctions.[8]

    • Assay Initiation: Wash the monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution). Add the test compound (typically at 10 µM) to the donor compartment (apical for A-B transport, basolateral for B-A transport).[8]

    • Incubation: Place the plate in an incubator at 37°C for a set period, typically 2 hours.[8][13]

    • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

    • LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). A ratio greater than 2 is a strong indicator of active efflux.[7][8]

    Trustworthiness through Controls: The assay is validated using compounds with known permeability and efflux characteristics. A high-permeability compound (e.g., propranolol) and a low-permeability compound (e.g., atenolol) confirm the monolayer's proper functioning. A known P-gp substrate (e.g., digoxin) confirms that the efflux transporters are active. To identify specific transporters, the assay can be re-run in the presence of inhibitors like verapamil for P-gp.[7][8]

    Protocol 3: In Vivo Pharmacokinetic Study in Rodents

    This is the definitive study to understand how a drug behaves in a living system, integrating all ADME processes.[15][16]

    Principle: The drug is administered to a cohort of animals (typically rats or mice) via both intravenous (IV) and oral (PO) routes. Blood samples are collected over time to determine the drug concentration-time profile.

    Step-by-Step Methodology:

    • Animal Acclimatization: House animals in a controlled environment for at least one week before the study. Fast animals overnight before dosing.[17] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[18]

    • Dose Preparation & Administration: Formulate the drug in a suitable vehicle. For the IV group, administer a single bolus dose (e.g., 2 mg/kg) into the tail vein. For the PO group, administer a higher dose (e.g., 10 mg/kg) via oral gavage.[17]

    • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[17]

    • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[17]

    • Sample Processing: Perform a protein precipitation extraction on the plasma samples using acetonitrile containing an internal standard.[17]

    • LC-MS/MS Analysis: Quantify the drug concentration in the processed plasma samples.

    • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data. This will yield key parameters including Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, Clearance (CL), and Oral Bioavailability (F%).[15]

    Expertise in Execution: The choice of dose levels is critical. The IV dose should be high enough for detection but well below toxic levels. The PO dose is typically higher to account for incomplete absorption. The sampling schedule must be designed to accurately capture the absorption, distribution, and elimination phases of the drug.[19]

    Conclusion

    The piperazine linker is far more than a simple spacer; it is a critical determinant of a drug's pharmacokinetic fate. By understanding the structure-pharmacokinetic relationships and employing a systematic, validated experimental workflow, drug development teams can rationally design and select linker strategies. Modifying the piperazine scaffold—by altering N-substituents, adjusting rigidity, or changing its point of attachment—provides a powerful toolkit to optimize a compound’s absorption, distribution, metabolic stability, and ultimately, its therapeutic potential. This guide provides the foundational principles and practical protocols to empower researchers to make data-driven decisions in the quest for safer and more effective medicines.

    References

    • Evotec. Caco-2 Permeability Assay. Available from: [Link]

    • Bienta. Permeability Assay on Caco-2 Cells. Available from: [Link]

    • Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available from: [Link]

    • van Breemen RB, Li Y. Caco-2 cell permeability assays to measure drug absorption. Expert Opin Drug Metab Toxicol. 2005;1(2):175-85. Available from: [Link]

    • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: [Link]

    • Kumar R, et al. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Med Chem. 2024;20(8):753-780. Available from: [Link]

    • Creative Bioarray. Hepatocyte Stability Assay. Available from: [Link]

    • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link]

    • Li Z, et al. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infect Dis. 2020;6(3):470-478. Available from: [Link]

    • Desantis J, et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Adv. 2022;12(36):23275-23284. Available from: [Link]

    • Desantis J, et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Adv. 2022;12(36):23275-23284. Available from: [Link]

    • Theiner S, et al. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. 2023;8(44):41819-41834. Available from: [Link]

    • Theiner S, et al. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. 2023;8(44):41819-41834. Available from: [Link]

    • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

    • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available from: [Link]

    • Bio-protocol. In Vivo Pharmacokinetic Study. Available from: [Link]

    • Al-Hourani B, et al. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. 2023;28(14):5539. Available from: [Link]

    • Desantis J, et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. 2022. Available from: [Link]

    • ResearchGate. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

    • ResearchGate. pKa values of common substituted piperazines. Available from: [Link]

    Sources

    Comprehensive Guide to Off-Target Profiling of 1-(3-Cyclohexylpropyl)piperazine Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Selectivity Challenge

    Compounds containing the 1-(3-Cyclohexylpropyl)piperazine scaffold (e.g., PB28 and its analogs) represent a privileged class of high-affinity ligands for Sigma receptors (σRs) . While these motifs are critical for developing therapeutics targeting neurodegeneration (Sigma-1) and cancer (Sigma-2), they suffer from a well-documented "promiscuity trap."

    The lipophilic cationic nature of the cyclohexylpropyl-piperazine moiety mimics the pharmacophore required for hERG potassium channel blockade and monoaminergic GPCR binding (Dopamine D2, Serotonin 5-HT). Consequently, the "performance" of these compounds is not defined solely by their affinity for Sigma receptors, but by their Selectivity Ratio against these lethal or confounding off-targets.

    This guide provides a rigorous framework for evaluating these off-target effects, comparing the performance of 1-(3-Cyclohexylpropyl)piperazine derivatives against standard reference ligands.

    Comparative Performance Profile

    To benchmark the quality of a novel 1-(3-Cyclohexylpropyl)piperazine derivative, it must be compared against "Gold Standard" alternatives. The table below illustrates the typical off-target liabilities of this scaffold compared to classic Sigma ligands.

    Table 1: Selectivity Benchmarking of Piperazine Scaffolds vs. Alternatives
    Compound ClassRepresentative LigandPrimary Target (nM)Critical Off-Target: hERG (IC50)Critical Off-Target: Dopamine D2 (Ki)Performance Verdict
    1-(3-Cyclohexylpropyl)piperazine PB28 σ2 (0.68 nM) High Risk (< 500 nM) Moderate (~100-300 nM) High Potency / Low Selectivity. Requires structural optimization to remove hERG liability.
    Butyrophenones Haloperidol σ1 / σ2 (~2-10 nM)High Risk (< 50 nM)High Affinity (1-2 nM)Poor Selectivity. "Dirty" drug; unsuitable as a specific Sigma probe due to D2 dominance.
    Morpholine Derivatives PRE-084 σ1 (2-40 nM)Low Risk (> 10 µM)Low Affinity (> 10 µM)High Selectivity. Excellent Sigma-1 probe but lacks the nanomolar potency of piperazines.
    Guanidines DTG σ1 / σ2 (~30 nM)ModerateLow AffinityBalanced. Good general Sigma ligand but lacks subtype selectivity (σ1 vs σ2).

    Key Insight: The 1-(3-Cyclohexylpropyl)piperazine scaffold offers superior affinity (sub-nanomolar) compared to PRE-084 but carries a hERG liability similar to Haloperidol. Development must focus on widening the window between σ-affinity and hERG blockade.

    Critical Safety Evaluation: hERG Inhibition

    The most immediate attrition risk for this scaffold is cardiotoxicity via hERG blockade. The cyclohexyl ring (hydrophobic tail) and the piperazine nitrogen (basic center) align perfectly with the hERG pharmacophore (Torsades de Pointes risk).

    Mechanism of Interaction

    The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in

    
    -cation and hydrophobic interactions.
    
    • Protonated Nitrogen: The piperazine N at physiological pH binds to the inner pore.

    • Cyclohexyl Tail: Lodges into the hydrophobic pockets created by the channel's tetrameric assembly.

    Protocol: Automated Patch Clamp (Gold Standard)

    Do not rely solely on displacement assays (e.g., [3H]-Dofetilide) as they produce false negatives for allosteric modulators.

    • Cell Line: CHO or HEK293 stably expressing hKv11.1 (hERG).

    • Solutions:

      • Extracellular (mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (pH 7.4).

      • Intracellular (mM): KCl 120, CaCl2 5.374, MgCl2 1.75, EGTA 5, HEPES 10, Na2-ATP 4 (pH 7.2).

    • Voltage Protocol:

      • Hold at -80 mV.

      • Depolarize to +40 mV for 500 ms (activates channels).

      • Repolarize to -50 mV for 500 ms (elicits tail current).

      • Record peak tail current amplitude.

    • Data Analysis:

      • Apply compound at increasing concentrations (0.1, 1, 10, 30 µM).

      • Calculate % Inhibition of tail current.

      • Acceptance Criteria: IC50 > 10 µM (or > 30x therapeutic Cmax).

    Secondary Pharmacology: GPCR Exclusion

    Many Sigma ligands were originally developed as antipsychotics. Therefore, "legacy" affinity for Dopamine (D2, D3) and Serotonin (5-HT2A) receptors is common in piperazine derivatives.

    The "False Positive" Trap

    A compound may appear to have neuroprotective effects in vivo, but if it binds D2 receptors, the effect might be due to sedation or motor modulation rather than Sigma-1 chaperone activity.

    Screening Workflow

    Assay Type: Radioligand Binding (Competition)

    • Dopamine D2: [3H]-Methylspiperone displacement.

    • Serotonin 5-HT2A: [3H]-Ketanserin displacement.

    • Histamine H1: [3H]-Pyrilamine (to rule out sedation).

    Causality Check: If

    
    , the compound is not a selective Sigma tool.
    

    Experimental Workflow Visualization

    The following diagram outlines the logical decision tree for evaluating 1-(3-Cyclohexylpropyl)piperazine compounds, prioritizing "Fail Fast" criteria (hERG) before expensive efficacy profiling.

    OffTarget_Evaluation Start New Compound Synthesis (Cyclohexylpropyl-piperazine) PrimaryScreen Primary Screen: Sigma-1 vs Sigma-2 Binding Start->PrimaryScreen SelectivityCheck Is Selectivity Ratio > 20x? PrimaryScreen->SelectivityCheck hERG_Screen Safety Screen: hERG Patch Clamp SelectivityCheck->hERG_Screen Yes Discard Discard / Redesign SelectivityCheck->Discard No (Mixed Binding) hERG_Decision IC50 > 10 µM? hERG_Screen->hERG_Decision GPCR_Panel Secondary Screen: Dopamine/Serotonin Panel hERG_Decision->GPCR_Panel Yes (Safe) hERG_Decision->Discard No (Cardiotoxic Risk) GPCR_Decision Clean Profile? GPCR_Panel->GPCR_Decision LeadCandidate Validated Lead Candidate GPCR_Decision->LeadCandidate Yes GPCR_Decision->Discard No (Dirty Profile)

    Figure 1: Hierarchical screening cascade for piperazine-based ligands. Note the early placement of hERG screening due to high structural liability.

    References

    • Azzariti, A., et al. (2006).[1] "Cyclohexylpiperazine Derivative PB28, a Sigma2 Agonist and Sigma1 Antagonist Receptor, Inhibits Cell Growth."[1] Molecular Cancer Therapeutics.[1]

    • Berardi, F., et al. (2009). "Ligand-Based Homology Modeling and Docking for the Sigma2 Receptor." ChemMedChem.

    • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[2] "hERG potassium channels and cardiac arrhythmia." Nature.

    • Pati, M. L., et al. (2017). "Sigma-2 receptor ligands: a patent review (2013-present)." Expert Opinion on Therapeutic Patents.

    • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.